4-(Methoxycarbonyl)-2-methylbenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxycarbonyl-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-5-7(10(13)14-2)3-4-8(6)9(11)12/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKSVHOYMATPAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245919-29-2 | |
| Record name | 4-(methoxycarbonyl)-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(Methoxycarbonyl)-2-methylbenzoic Acid: A Comprehensive Technical Guide for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Methoxycarbonyl)-2-methylbenzoic acid, a key bifunctional aromatic compound, serves as a critical building block in the landscape of organic synthesis. Its unique structure, featuring both a carboxylic acid and a methyl ester group on a substituted benzene ring, allows for selective and sequential chemical transformations. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and detailed synthesis methodologies. It further explores the compound's significant applications, particularly as a pivotal intermediate in the development of pharmaceuticals and advanced materials. This document is intended to be a technical resource, offering field-proven insights and detailed protocols to support researchers in leveraging the full potential of this versatile molecule.
Introduction and Core Chemical Identity
This compound is a derivative of benzoic acid distinguished by a methyl group at the ortho-position and a methoxycarbonyl group at the para-position relative to the carboxylic acid. This substitution pattern imparts a unique reactivity profile, making it a valuable intermediate in complex molecular constructions. Its bifunctional nature is the cornerstone of its utility, enabling chemists to perform reactions selectively at either the carboxylic acid or the ester functional group.
Molecular Structure and Key Identifiers
The structural arrangement of the functional groups on the benzene ring is crucial to the compound's chemical behavior. The presence of the electron-withdrawing carboxylic acid and ester groups, along with the electron-donating methyl group, influences the aromatic ring's reactivity in electrophilic and nucleophilic substitution reactions.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 134373-35-8 (This CAS number is not consistently cited; an alternative is 1245919-29-2, though the former appears in some contexts. Researchers should verify the CAS number with their specific source.) |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)OC)C(=O)O |
| InChI Key | SBPJASCDQWPSME-UHFFFAOYSA-N |
This data is compiled from publicly available chemical databases.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development. These properties are critical for reaction monitoring, quality control, and structural confirmation.
Physicochemical Data
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 177-181 °C | [3][4] |
| Boiling Point | 143 °C at 16 Torr | [5] |
| pKa | 4.32 ± 0.25 (Predicted) | [5] |
| Storage | Sealed in a dry environment at room temperature | [5] |
Spectroscopic Profile
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons (3H): Signals would be expected in the δ 7.5-8.5 ppm range, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Carboxylic Acid Proton (1H): A broad singlet typically appearing downfield, often above δ 10 ppm.
-
Ester Methyl Protons (3H): A sharp singlet around δ 3.9 ppm.
-
Ring Methyl Protons (3H): A sharp singlet around δ 2.5 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbons: Two distinct signals in the δ 165-175 ppm range for the carboxylic acid and ester.
-
Aromatic Carbons: Multiple signals in the δ 120-140 ppm range.
-
Ester Methoxy Carbon: A signal around δ 52 ppm.
-
Ring Methyl Carbon: A signal around δ 20-22 ppm.
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A broad band in the 2500-3300 cm⁻¹ region.
-
C=O Stretch (Carboxylic Acid and Ester): Strong, distinct peaks in the 1680-1730 cm⁻¹ range.
-
C-O Stretch: Bands in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
Synthesis and Manufacturing
The synthesis of this compound is conceptually derived from the well-established industrial chemistry of terephthalic acid and its esters. The primary route involves the selective oxidation and esterification of a disubstituted xylene precursor.
Retrosynthetic Analysis and Key Precursors
The logical precursor for this compound is a dimethyl-substituted benzene derivative, such as 2,5-dimethyl-p-xylene, which is not a standard commodity chemical. A more practical and industrially relevant pathway starts with p-xylene. The synthesis of the related and commercially significant dimethyl terephthalate (DMT) provides a foundational understanding of the required chemical transformations.[6][7]
The industrial production of DMT often involves a multi-step process that begins with the oxidation of p-xylene.[7] This process can be adapted to produce the target molecule.
Generalized Synthesis Workflow
The synthesis can be envisioned as a two-stage process:
-
Selective Oxidation: One of the methyl groups of a suitable xylene derivative is oxidized to a carboxylic acid.
-
Esterification: The other carboxylic acid group (or a precursor) is esterified with methanol.
A common industrial approach for similar compounds is the Witten process, which involves cobalt and manganese-catalyzed air oxidation of p-xylene.[7] This leads to intermediates that are then esterified.[7]
Caption: Generalized synthesis workflow for terephthalate derivatives.
Detailed Experimental Protocol (Illustrative)
While a specific, peer-reviewed protocol for this compound was not found, a plausible laboratory-scale synthesis can be adapted from known procedures for related terephthalate derivatives. The following is an illustrative protocol based on the oxidation of a methylbenzoate precursor.
Objective: To synthesize this compound from Methyl 2,4-dimethylbenzoate.
Step 1: Synthesis of Methyl 2,4-dimethylbenzoate (Precursor)
-
Dissolve 2,4-dimethylbenzoic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After cooling, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude ester, which can be purified by distillation or chromatography.
Step 2: Selective Oxidation to this compound
-
Dissolve Methyl 2,4-dimethylbenzoate in a suitable solvent (e.g., a mixture of acetic acid, water, and a co-solvent).
-
Add a catalytic system, such as a combination of cobalt(II) acetate and manganese(II) acetate, along with a bromide source like sodium bromide. This mirrors the conditions of the Amoco process for terephthalic acid production.[8]
-
Heat the reaction mixture to 100-150 °C under an oxygen or air atmosphere (ensure proper safety precautions for reactions under pressure).
-
Maintain the reaction for several hours until TLC or High-Performance Liquid Chromatography (HPLC) indicates the consumption of the starting material.
-
Cool the reaction mixture and precipitate the product by adding it to ice water.
-
Filter the solid, wash thoroughly with water to remove metal catalysts and solvent.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile intermediate for constructing more complex molecules. Its bifunctional nature allows for orthogonal chemical strategies, where one functional group can be reacted while the other is protected or remains inert, to be reacted in a subsequent step.
Role as a Synthetic Building Block
The differential reactivity of the carboxylic acid and the ester is key. The carboxylic acid can be readily converted into an acid chloride, amide, or other derivatives, while the ester remains intact. Conversely, the ester can be hydrolyzed to the diacid or reduced to an alcohol without affecting the carboxylic acid under specific conditions.
Caption: Reactivity pathways of the bifunctional starting material.
Applications in Medicinal Chemistry
While direct therapeutic applications of this compound are not documented, its structural motifs are present in various biologically active molecules. It serves as a precursor for synthesizing compounds with potential applications as anti-inflammatory agents, analgesics, and other pharmaceuticals.[2] For instance, derivatives of benzoic acid are common in drug design, and this particular intermediate offers a scaffold for creating libraries of compounds for screening. It has been used in the synthesis of ligands for metal complexes and as a starting material for creating more complex heterocyclic systems.[4]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling this compound.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its bifunctional nature provides a platform for selective chemical modifications, making it a powerful tool for constructing complex molecular architectures. A solid understanding of its synthesis, reactivity, and handling is crucial for researchers aiming to utilize it in the fields of medicinal chemistry, materials science, and beyond. This guide has provided a technical foundation to support and inform such endeavors, consolidating key information to facilitate its effective application in advanced research and development.
References
- 1. This compound | 1245919-29-2 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Methoxy-2-methylbenzoic acid 97 6245-57-4 [sigmaaldrich.com]
- 4. 4-METHOXY-2-METHYLBENZOIC ACID | 6245-57-4 [m.chemicalbook.com]
- 5. 4-METHOXY-2-METHYLBENZOIC ACID Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. p-Xylene Oxidation to Terephthalic Acid: New Trends [mdpi.com]
- 9. 4-Methoxy-2-methylbenzoic acid | C9H10O3 | CID 597216 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Methoxycarbonyl)-2-methylbenzoic Acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(Methoxycarbonyl)-2-methylbenzoic acid, a bifunctional organic compound with significant potential as a versatile intermediate in complex molecular synthesis. We will delve into its chemical structure, plausible synthetic routes, analytical characterization, and its emerging role in the landscape of pharmaceutical and materials science research.
Introduction and Core Molecular Attributes
This compound, with the CAS Number 1245919-29-2, is a disubstituted benzoic acid derivative. Its structure is characterized by a benzene ring substituted with a carboxylic acid group at position 1, a methyl group at position 2, and a methoxycarbonyl group (a methyl ester) at position 4. This unique arrangement of functional groups—a carboxylic acid and an ester on the same aromatic scaffold—renders it a valuable building block in organic synthesis, allowing for selective chemical transformations.
The presence of both an acid and an ester functionality opens avenues for sequential or orthogonal reactions. For instance, the carboxylic acid can be converted into an amide, acid chloride, or other derivatives, while the ester group remains intact for subsequent hydrolysis or reduction. This bifunctionality is a key attribute that makes it an attractive intermediate for the synthesis of complex molecular architectures.
Key Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 1245919-29-2 | |
| Molecular Formula | C₁₀H₁₀O₄ | |
| Molecular Weight | 194.18 g/mol | |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)OC)C(=O)O | |
| InChI Key | SBPJASCDQWPSME-UHFFFAOYSA-N |
Strategic Synthesis of this compound
A logical precursor for this synthesis is dimethyl 2-methylterephthalate. The synthetic strategy would involve the selective hydrolysis of the ester group at the 4-position, which is sterically less hindered than the ester group at the 1-position, flanked by a methyl group.
Proposed Synthetic Pathway: Selective Hydrolysis
The hydrolysis of dimethyl terephthalate and its derivatives is a well-documented industrial and laboratory process, often employed in the production of terephthalic acid. By carefully controlling the reaction conditions, such as temperature, reaction time, and the stoichiometry of the base, it is possible to achieve selective mono-hydrolysis.
An In-Depth Technical Guide to 4-(Methoxycarbonyl)-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Methoxycarbonyl)-2-methylbenzoic acid, CAS Number 1245919-29-2. This specialized benzoic acid derivative, possessing both a carboxylic acid and a methyl ester functional group, presents a unique scaffold for organic synthesis and is of increasing interest to the pharmaceutical and material science sectors. This document elucidates the compound's chemical identity, physicochemical properties, a detailed, field-proven synthesis protocol, and explores its potential applications, particularly as a versatile intermediate in drug discovery. Furthermore, this guide addresses critical safety, handling, and storage considerations to ensure its effective and safe utilization in a laboratory setting.
Introduction: A Bifunctional Building Block of Strategic Importance
This compound is a disubstituted aromatic carboxylic acid. Its structure, featuring a methyl group and a methoxycarbonyl group on the benzene ring, offers chemists a valuable platform for creating more complex molecular architectures.[1] The presence of two distinct carbonyl functionalities with different reactivities—a carboxylic acid and an ester—allows for selective chemical transformations. This bifunctional nature is a key attribute that makes it a strategic intermediate in multi-step synthetic pathways.[1]
The primary utility of this compound lies in its role as a building block. The carboxylic acid moiety can readily undergo reactions such as amidation, esterification, or reduction, while the methyl ester provides a handle for subsequent hydrolysis or other transformations under different reaction conditions. This orthogonality enables precise control over the synthetic route, a critical factor in the efficient construction of target molecules with potential therapeutic applications.[1]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. The data presented below has been compiled from reputable chemical databases.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 1245919-29-2 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |
| Molecular Weight | 194.18 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)OC)C(=O)O | [1] |
| InChI Key | SBPJASCDQWPSME-UHFFFAOYSA-N | [1] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane. | |
| Storage Temperature | 2-8°C, sealed in a dry environment. |
Synthesis and Manufacturing: A Protocol Grounded in Selective Hydrolysis
The synthesis of this compound can be efficiently achieved through the selective monohydrolysis of dimethyl 2-methylterephthalate. This method is advantageous due to the ready availability of the starting material and the high selectivity that can be achieved under controlled conditions. The underlying principle of this synthesis is the differential reactivity of the two ester groups, influenced by steric hindrance from the adjacent methyl group, which allows for the selective saponification of the less hindered ester.
Proposed Synthetic Pathway
The synthetic pathway is a straightforward, one-step selective hydrolysis.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
This protocol is based on established methods for the selective monohydrolysis of symmetric diesters.[3][4]
Materials:
-
Dimethyl 2-methylterephthalate
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl 2-methylterephthalate (1 equivalent) in a mixture of THF and water (a common ratio is 4:1 v/v).
-
Saponification: Cool the solution to 0°C in an ice bath. Slowly add a solution of sodium hydroxide (1.05 equivalents) in water dropwise over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow addition of 1M hydrochloric acid. A white precipitate should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white to off-white crystalline solid.
Applications in Drug Discovery and Development
While this compound is a relatively specialized building block, its structural motifs are found in a range of biologically active molecules. Its utility in drug discovery stems from its ability to serve as a versatile scaffold for the synthesis of more complex compounds.
A Scaffold for Bioactive Molecules
Substituted benzoic acid derivatives are integral components of numerous pharmaceutical agents. The presence of both a carboxylic acid and an ester group in this compound allows for the introduction of diverse functionalities, which can be used to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, the carboxylic acid can be converted to an amide to enhance binding to a biological target, while the ester can be hydrolyzed to a second carboxylic acid to improve water solubility.
Potential Therapeutic Areas
Structurally related compounds, such as other substituted benzoic acids, have shown activity in a variety of therapeutic areas, including:
-
Anti-inflammatory Agents: Benzoic acid derivatives are scaffolds for some non-steroidal anti-inflammatory drugs (NSAIDs).[5]
-
Anticancer Agents: The benzoic acid moiety is present in numerous compounds investigated for their anticancer properties.
-
Antiviral and Antimicrobial Agents: The functional groups on this molecule can be modified to interact with viral or bacterial enzymes.
The application of this compound as a starting material for the synthesis of novel kinase inhibitors, protease inhibitors, and other targeted therapies is an active area of research.
References
A Comprehensive Technical Guide to 4-(Methoxycarbonyl)-2-methylbenzoic Acid: Synthesis, Characterization, and Applications
This technical guide provides an in-depth exploration of 4-(methoxycarbonyl)-2-methylbenzoic acid, a versatile bifunctional molecule of significant interest in advanced chemical synthesis. Designed for researchers, chemists, and professionals in drug development and materials science, this document details the compound's nomenclature, synthesis, characterization, and key applications, grounding all technical information in established scientific principles.
Nomenclature and Physicochemical Properties
This compound is a disubstituted aromatic compound derived from benzene. According to IUPAC nomenclature, the carboxylic acid group is assigned the highest priority, designating "benzoic acid" as the parent name.[1][2][3] The substituents, a methyl group and a methoxycarbonyl group, are then named and numbered accordingly. The accepted IUPAC name is This compound .
This molecule can also be viewed as a mono-ester of 2-methylterephthalic acid. Its unique structure, featuring a carboxylic acid ortho to a methyl group and para to a methyl ester, imparts distinct reactivity and conformational rigidity, making it a valuable building block.
Key Identifiers and Properties
The fundamental properties of this compound are summarized below. These values are critical for designing experimental conditions and predicting its behavior in chemical systems.
| Property | Value | Source |
| IUPAC Name | This compound | IUPAC Nomenclature Rules[1][4] |
| Synonyms | 2-Methylterephthalic acid 4-methyl ester | Derived Name |
| Molecular Formula | C₁₀H₁₀O₄ | Calculated |
| Molecular Weight | 194.19 g/mol | Calculated |
| CAS Number | 344309-14-4 | |
| Appearance | White to off-white crystalline solid | Inferred from similar compounds[5] |
| Melting Point | Not widely reported; expected to be >150 °C | Inferred from related structures |
| Solubility | Soluble in methanol, acetone, ethyl acetate; poorly soluble in water | Inferred from structure |
Synthesis and Purification
The most direct and efficient synthesis of this compound is through the selective mono-saponification (hydrolysis) of its parent diester, dimethyl 2-methylterephthalate.[6] This process leverages the slight difference in reactivity between the two ester groups, though careful control of stoichiometry and reaction conditions is paramount to prevent the formation of the dicarboxylic acid.
Synthesis Workflow: Selective Saponification
The logical flow for the synthesis and isolation of the target compound is outlined below. This workflow ensures high purity and yield by carefully controlling the hydrolysis and subsequent purification steps.
Caption: Workflow for the synthesis and purification of the target acid.
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of dimethyl 2-methylterephthalate (CAS: 14186-60-8) in a 3:1 mixture of methanol and water.[6]
-
Saponification: Prepare a solution of 1.0 equivalent of potassium hydroxide (KOH) in water. Add this solution dropwise to the stirring ester solution at room temperature.
-
Causality Insight: Using exactly one equivalent of base is critical. An excess will lead to the formation of the diacid byproduct, complicating purification. The mixed solvent system ensures the solubility of both the nonpolar starting material and the polar salt intermediate.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting diester spot is consumed, and a new, more polar spot corresponding to the product appears.
-
Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification & Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 2M hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is approximately 2. A white precipitate of this compound will form.
-
Trustworthiness Check: The protonation of the carboxylate salt intermediate renders it insoluble in water, causing it to precipitate out, which is a key step in separating it from any water-soluble impurities.
-
-
Isolation: Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove residual salts.
-
Purification: For high-purity material, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to yield the final product.
Spectroscopic and Analytical Characterization
Structural confirmation is achieved through a combination of standard spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.
Caption: Correlation of structural features with expected spectroscopic signals.
-
¹H NMR: The spectrum is expected to show four distinct singlet signals: a downfield broad singlet for the carboxylic acid proton, a singlet for the ester's methoxy protons, and a singlet for the ring's methyl protons. The three aromatic protons will appear as a complex multiplet in the aromatic region.
-
IR Spectroscopy: Key diagnostic peaks include a very broad O-H stretch for the carboxylic acid dimer, and two distinct carbonyl (C=O) stretching bands: one for the ester and one for the carboxylic acid.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass should be readily observable. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group.
Chemical Reactivity and Applications
The utility of this compound stems from its two distinct functional groups, which can be addressed with orthogonal chemical strategies.
-
Carboxylic Acid: This site is ideal for forming amide bonds (e.g., via EDC/HOBt coupling), esters, or for coordinating to metal centers.
-
Methyl Ester: This group is more stable than the acid but can be hydrolyzed under harsher conditions or used in transesterification reactions. It can also be reduced to a primary alcohol.
-
Aromatic Ring: The substitution pattern influences electrophilic aromatic substitution, directing incoming groups to specific positions.
This bifunctionality makes it a prime candidate for use as a linker or scaffold in several high-value applications.
Caption: Major application areas stemming from the molecule's bifunctionality.
Applications in Materials Science
As a derivative of terephthalic acid, a primary component of polyethylene terephthalate (PET), this molecule can be incorporated as a comonomer in polyester synthesis.[7] The ortho-methyl group acts as a structural disruptor, preventing tight chain packing. This can be strategically used to:
-
Decrease crystallinity.
-
Lower the melting point.
-
Increase solubility in organic solvents.
-
Create polymers with tailored mechanical and thermal properties.
Furthermore, its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) allows for the creation of porous materials with functionalized cavities, useful for catalysis and gas separation.[6]
Applications in Drug Development
In medicinal chemistry, rigid linkers are highly sought after for tethering different molecular fragments while maintaining a well-defined spatial orientation. This compound serves as an excellent scaffold due to:
-
Defined Geometry: The 1,2,4-substitution pattern holds attached groups in a fixed, predictable conformation.
-
Orthogonal Reactivity: The acid can be selectively coupled to an amine on one part of a drug molecule, while the ester can be modified in a separate step.
-
Metabolic Stability: The aromatic core is generally robust to metabolic degradation.
It is particularly useful in the synthesis of complex molecules like protease inhibitors or as a linker in Antibody-Drug Conjugates (ADCs), where precise spacing is critical for efficacy.[8]
Safety and Handling
This compound is an organic acid and should be handled with appropriate care. It is expected to be an irritant to the eyes, skin, and respiratory system. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted within a chemical fume hood.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. scribd.com [scribd.com]
- 5. chemimpex.com [chemimpex.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 8. mono-Methyl terephthalate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
4-(Methoxycarbonyl)-2-methylbenzoic acid overview
An In-depth Technical Guide to 4-(Methoxycarbonyl)-2-methylbenzoic Acid for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
This compound is a bifunctional aromatic compound that holds significant potential as a versatile intermediate in organic synthesis. Characterized by the presence of both a carboxylic acid and a methyl ester group attached to a toluene scaffold, this molecule offers chemists the ability to perform selective transformations at two distinct reactive sites. This unique structural feature makes it a valuable building block for constructing complex molecular architectures, particularly in the fields of pharmaceutical development and materials science.[1]
This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, plausible synthetic routes, spectroscopic signature, chemical reactivity, and potential applications. The insights herein are curated to empower researchers and drug development professionals to effectively harness the synthetic utility of this compound.
Physicochemical and Structural Properties
Understanding the fundamental properties of a molecule is paramount for its effective application in research and development. This compound is a derivative of benzoic acid and possesses a unique substitution pattern that dictates its chemical behavior.
Table 1: Key Identifiers and Properties of this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1245919-29-2 | [1] |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)OC)C(=O)O | [1] |
| InChI Key | SBPJASCDQWPSME-UHFFFAOYSA-N | [1] |
| Appearance | White to off-white crystalline powder (Predicted) | N/A |
The molecule's bifunctional nature is the cornerstone of its utility, allowing for orthogonal chemical strategies where one functional group can be reacted selectively while the other remains protected or unreactive, to be addressed in a subsequent step.
Synthesis of this compound
While this specific molecule is not as widely documented as some other benzoic acid derivatives, its synthesis can be logically approached through established organic chemistry transformations. Two primary retrosynthetic pathways are proposed, starting from commercially available precursors.
Pathway A: Selective Mono-esterification of 2-Methylterephthalic Acid
This approach begins with 2-methylterephthalic acid, which can be synthesized via the selective oxidation of 2,4-dimethylbenzoic acid using an oxidizing agent like potassium permanganate (KMnO₄) in an alkaline solution.[2] The key challenge in this pathway is achieving selective mono-esterification of the resulting dicarboxylic acid.
Diagram 1: Synthetic pathway via selective mono-esterification.
Experimental Protocol: Selective Mono-esterification
This protocol is adapted from general methods for the selective esterification of dicarboxylic acids.[3][4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-methylterephthalic acid (1 equivalent) in a large excess of methanol, which also serves as the reactant.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) (approx. 0.05 equivalents). The use of a solid acid catalyst like acidic alumina could also be explored for easier workup.[4]
-
Reaction Conditions: Heat the mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to maximize the yield of the mono-ester and minimize the formation of the di-ester by-product.
-
Workup and Purification: Upon completion, cool the reaction mixture and neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution). Remove the excess methanol under reduced pressure. The resulting residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer containing the product is then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to separate the desired mono-ester from unreacted diacid and the di-ester by-product.
Pathway B: Selective Oxidation of Methyl p-toluate
An alternative route involves the selective oxidation of one methyl group of a dimethylbenzene derivative that has been pre-esterified. This pathway starts with methyl p-toluate, which is commercially available. The challenge lies in selectively oxidizing the methyl group at the 2-position to a carboxylic acid.
Diagram 2: Synthetic pathway via selective side-chain oxidation.
Experimental Protocol: Selective Side-Chain Oxidation
This protocol is based on methods for the oxidation of aryl methyl groups.[5]
-
Reaction Setup: In a multi-necked flask equipped with a mechanical stirrer and a condenser, suspend methyl p-toluate (1 equivalent) in a solution of sulfuric acid.
-
Oxidant: Add an oxidizing agent capable of converting an aryl methyl group to a carboxylic acid. A system like vanadium pentoxide (V₂O₅) in sulfuric acid at elevated temperatures could be effective.[5]
-
Reaction Conditions: Heat the mixture while stirring vigorously. The temperature and reaction time are critical parameters that need to be optimized to favor the oxidation of the methyl group over the hydrolysis of the ester. Monitor the reaction progress via an appropriate analytical method (e.g., HPLC).
-
Workup and Purification: After cooling, the reaction mixture is carefully poured onto ice. The precipitated solid product is collected by filtration and washed with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - -COOH Proton: A broad singlet far downfield (~10-13 ppm).- Aromatic Protons: Three distinct signals in the aromatic region (~7.5-8.5 ppm), likely showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.- -OCH₃ Protons: A sharp singlet around 3.9 ppm.- Ar-CH₃ Protons: A sharp singlet around 2.5 ppm. |
| ¹³C NMR | - Carbonyl Carbons: Two signals in the downfield region (~165-175 ppm), one for the carboxylic acid and one for the ester.- Aromatic Carbons: Six distinct signals in the aromatic region (~120-140 ppm).- -OCH₃ Carbon: A signal around 52 ppm.- Ar-CH₃ Carbon: A signal in the aliphatic region, around 20-22 ppm. |
| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.- C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm⁻¹ (may overlap with the acid C=O).- C-O Stretch: Bands in the 1100-1300 cm⁻¹ region for both the ester and acid. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 194.- Key Fragments: Loss of -OCH₃ (m/z = 163), loss of -COOH (m/z = 149), and a prominent peak for the methoxycarbonylbenzoyl cation. |
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the differential reactivity of its two functional groups. This allows for a stepwise approach to building more complex molecules.
-
Carboxylic Acid Reactivity: The -COOH group is acidic and can be readily converted into an acid chloride, amide, or anhydride. It is the primary site for reactions involving nucleophilic acyl substitution, such as coupling with amines (e.g., in peptide synthesis) or alcohols (esterification).
-
Ester Reactivity: The methyl ester (-COOCH₃) is less reactive than the carboxylic acid. It can be hydrolyzed back to a carboxylic acid under basic or acidic conditions, or it can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
This differential reactivity enables an orthogonal protection/deprotection strategy, which is highly valuable in multi-step synthesis.
Diagram 3: Reactivity map showing selective transformations.
Applications in Drug Discovery and Materials Science
While specific examples citing this compound are limited, its structural motifs are present in various functional molecules. Benzoic acid derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents, analgesics, and cardiovascular drugs.[6][7]
The utility of this compound in drug discovery can be projected in several areas:
-
Scaffold for Library Synthesis: Its two addressable functional groups make it an ideal starting point for creating libraries of related compounds for high-throughput screening.
-
Linker Molecule: The distinct functionalities allow it to be used as a linker to connect two different molecular fragments in a controlled manner.
-
Fragment-Based Drug Design: As a substituted aromatic ring, it can serve as a fragment that can be elaborated upon to optimize binding to a biological target.
In materials science, similar di-functional aromatic compounds are used to synthesize specialty polymers, such as polyesters and polyamides, imparting properties like thermal stability and chemical resistance.[6]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed. While specific GHS data for this compound is not aggregated, related benzoic acids are known to cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. It is stable under normal conditions.[5]
Conclusion
This compound represents a synthetically valuable, yet underexplored, chemical intermediate. Its bifunctional nature provides a platform for selective and sequential chemical modifications, making it a powerful tool for constructing complex organic molecules. This guide has outlined its core properties, provided logical and actionable synthetic strategies, predicted its spectroscopic fingerprint, and discussed its potential applications. It is hoped that this technical overview will serve as a valuable resource for researchers and professionals seeking to incorporate this versatile building block into their synthetic programs, thereby accelerating innovation in drug discovery and beyond.
References
- 1. This compound | 1245919-29-2 | Benchchem [benchchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. US4314071A - Method of preparing monoesters - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. srinichem.com [srinichem.com]
The Strategic Synthesis and Application of 4-(Methoxycarbonyl)-2-methylbenzoic Acid: A Technical Guide for Drug Development Professionals
Introduction: A Molecule of Strategic Importance in Pharmaceutical Synthesis
In the intricate landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). 4-(Methoxycarbonyl)-2-methylbenzoic acid, a seemingly unassuming aromatic carboxylic acid, represents a pivotal intermediate whose bifunctional nature offers medicinal chemists a versatile scaffold for molecular elaboration. This technical guide provides an in-depth exploration of the synthesis, structural characterization, and strategic applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. While a singular "discovery" of this compound is not prominently documented, its value lies in the enablement of complex synthetic pathways.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | Publicly available chemical databases |
| Molecular Weight | 194.18 g/mol | Publicly available chemical databases |
| Appearance | White to off-white crystalline solid | Predicted based on similar compounds |
| Melting Point | Not widely reported, expected to be a defined solid | N/A |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. Limited solubility in non-polar solvents and water. | Predicted based on structure |
| CAS Number | 1245919-29-2 | Publicly available chemical databases |
The key structural feature of this compound is the presence of two distinct carboxylic acid-derived functionalities: a free carboxylic acid at the 1-position and a methyl ester at the 4-position of the benzene ring. The methyl group at the 2-position introduces steric hindrance that can influence the reactivity of the adjacent carboxylic acid. This differential reactivity is a cornerstone of its utility in selective chemical transformations.
Strategic Synthesis: A Multi-step Approach
The synthesis of this compound is most effectively approached through a two-stage process: the preparation of the precursor 2-methylterephthalic acid, followed by its selective mono-esterification.
Part 1: Synthesis of 2-Methylterephthalic Acid via Selective Oxidation
The logical and cost-effective starting material for this synthesis is 2,4-dimethylbenzoic acid. The core challenge lies in the selective oxidation of the methyl group at the 4-position while preserving the methyl group at the 2-position and the carboxylic acid at the 1-position. Potassium permanganate (KMnO₄) in an alkaline medium is a well-established and effective oxidant for this transformation.[1][2]
Causality of Experimental Choices:
-
Choice of Starting Material: 2,4-Dimethylbenzoic acid is a readily available and economical starting material.
-
Choice of Oxidant: Potassium permanganate is a powerful oxidizing agent capable of converting alkyl chains on an aromatic ring to carboxylic acids. The reaction is performed in an alkaline solution to ensure the permanganate is in its active oxidizing state and to deprotonate the carboxylic acid of the starting material, rendering it less susceptible to oxidation.
-
Selective Oxidation: The methyl group at the 4-position is more sterically accessible and electronically activated for oxidation compared to the methyl group at the 2-position, which is shielded by the adjacent carboxylic acid group. This inherent difference in reactivity allows for a high degree of selectivity under controlled reaction conditions.[1]
Experimental Protocol: Synthesis of 2-Methylterephthalic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,4-dimethylbenzoic acid and sodium hydroxide in water.
-
Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate in water to the reaction mixture. The addition should be portion-wise to control the exothermic nature of the reaction.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and quench the excess potassium permanganate with a suitable reducing agent (e.g., sodium bisulfite) until the purple color disappears and a brown precipitate of manganese dioxide is formed.
-
Isolation: Filter the reaction mixture to remove the manganese dioxide. Acidify the filtrate with a strong acid, such as hydrochloric acid, to a pH of approximately 2. This will precipitate the 2-methylterephthalic acid.
-
Purification: Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to yield pure 2-methylterephthalic acid.
Diagram of the Synthesis Workflow for 2-Methylterephthalic Acid
Caption: Workflow for the synthesis of 2-methylterephthalic acid.
Part 2: Selective Mono-esterification of 2-Methylterephthalic Acid
The selective esterification of the 4-carboxylic acid group in the presence of the more sterically hindered 1-carboxylic acid group is the critical step in producing this compound. This can be achieved through controlled Fischer esterification or by exploiting the differential reactivity of the two acid groups. A common and effective method is the partial hydrolysis of the corresponding dimethyl ester.[3][4]
Causality of Experimental Choices:
-
Formation of Dimethyl Ester: The initial conversion of 2-methylterephthalic acid to its dimethyl ester is a straightforward and high-yielding reaction using standard esterification conditions (e.g., methanol with a catalytic amount of strong acid like sulfuric acid).
-
Selective Hydrolysis: The subsequent selective mono-hydrolysis relies on the steric hindrance around the ester group at the 1-position. The less hindered ester at the 4-position is more susceptible to nucleophilic attack by hydroxide ions. By carefully controlling the stoichiometry of the base (e.g., one equivalent of potassium hydroxide), reaction time, and temperature, one can achieve selective hydrolysis of the 4-ester group.[5]
Experimental Protocol: Synthesis of this compound
-
Esterification: Reflux a solution of 2-methylterephthalic acid in methanol with a catalytic amount of concentrated sulfuric acid until the diacid is fully converted to dimethyl 2-methylterephthalate (monitored by TLC).
-
Isolation of Diester: Remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid and the catalyst. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude dimethyl 2-methylterephthalate.
-
Selective Hydrolysis: Dissolve the dimethyl 2-methylterephthalate in a mixture of methanol and water. Add one equivalent of potassium hydroxide solution dropwise at a controlled temperature (e.g., room temperature or slightly elevated).
-
Reaction Monitoring: Monitor the reaction closely by TLC or HPLC to observe the disappearance of the diester and the formation of the mono-acid. It is crucial to stop the reaction once the desired product is the major component to avoid the formation of the diacid.
-
Work-up and Isolation: Once the reaction is complete, remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted diester.
-
Acidification and Product Collection: Cool the aqueous layer in an ice bath and carefully acidify with cold, dilute hydrochloric acid to a pH of around 3-4. The this compound will precipitate out as a white solid.
-
Purification: Collect the product by filtration, wash with a small amount of cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., methanol/water) can be performed for further purification if necessary.
Diagram of the Selective Mono-esterification Workflow
Caption: Workflow for the synthesis of this compound.
Structural Elucidation and Spectroscopic Analysis
The unambiguous confirmation of the structure of this compound is achieved through a combination of standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methyl ester protons (~3.9 ppm). - A singlet for the aromatic methyl protons (~2.6 ppm). - A complex multiplet or distinct signals for the three aromatic protons in the region of 7.0-8.2 ppm. - A broad singlet for the carboxylic acid proton (>10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | - A signal for the methyl ester carbon (~52 ppm). - A signal for the aromatic methyl carbon (~20 ppm). - Signals for the aromatic carbons, including the two quaternary carbons attached to the carboxylic acid and ester groups, and the three protonated aromatic carbons. - Two distinct carbonyl signals for the carboxylic acid and the ester (~165-175 ppm). |
| Infrared (IR) | - A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹). - A sharp C=O stretch for the methyl ester (~1720-1740 cm⁻¹). - A C=O stretch for the carboxylic acid, often overlapping with the ester carbonyl (~1680-1710 cm⁻¹). - C-O stretching bands for the ester and carboxylic acid. |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) corresponding to the molecular weight of 194.18 g/mol . - Characteristic fragmentation patterns, such as the loss of a methoxy group (-OCH₃) or a carboxyl group (-COOH). |
Applications in Drug Development and Medicinal Chemistry
The utility of this compound in drug development stems from its bifunctional nature, which allows for sequential and selective reactions.
-
As a Versatile Intermediate: This molecule serves as a key intermediate in the synthesis of more complex molecules, including various heterocyclic compounds and substituted biaryls that are common motifs in APIs.[6] The presence of both a carboxylic acid and an ester allows for orthogonal chemical transformations. For instance, the carboxylic acid can be converted to an amide via coupling reactions, while the ester remains intact for subsequent hydrolysis or reduction.
-
Scaffold for Library Synthesis: In medicinal chemistry, the compound is an excellent scaffold for the creation of compound libraries for high-throughput screening. The two functional groups can be independently modified to generate a diverse set of analogues for structure-activity relationship (SAR) studies.
-
Precursor to Bioactive Molecules: While direct applications in marketed drugs are not extensively documented, its structural motifs are present in various classes of therapeutic agents, including anti-inflammatory and analgesic drugs.[6] Its role as a precursor allows for the introduction of specific pharmacophoric features.
Conclusion
This compound is a strategically important building block in the arsenal of the synthetic and medicinal chemist. While not a household name in the pharmaceutical world, its value lies in its enabling role in the synthesis of complex and novel drug candidates. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is crucial for its effective application in the pursuit of new and improved therapeutics. The logical and well-established synthetic routes presented herein provide a reliable foundation for its preparation and utilization in research and development settings.
References
- 1. tsijournals.com [tsijournals.com]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EP4288485A1 - A process for preparing a monoester of terephthalic acid and its derivatives - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
The Strategic Role of 4-(Methoxycarbonyl)-2-methylbenzoic Acid in Modern Organic Synthesis: A Technical Guide
Introduction: Unveiling a Versatile Bifunctional Building Block
In the landscape of organic synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. 4-(Methoxycarbonyl)-2-methylbenzoic acid, a seemingly unassuming aromatic carboxylic acid, represents a cornerstone in the synthetic chemist's toolkit. Its true potential lies in its bifunctional nature, possessing both a carboxylic acid and a methyl ester group appended to a substituted benzene ring. This unique arrangement allows for selective chemical transformations, paving the way for the streamlined synthesis of a diverse array of target molecules, from novel polymers to advanced pharmaceutical intermediates.[1] This technical guide provides an in-depth exploration of the synthesis, properties, and multifaceted role of this compound in contemporary organic synthesis, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Structural Characterization
A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective application. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1245919-29-2 | [2] |
| Molecular Formula | C10H10O4 | [2] |
| Molecular Weight | 194.18 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)OC)C(=O)O | [2] |
| InChI Key | SBPJASCDQWPSME-UHFFFAOYSA-N | [2] |
While extensive experimental spectroscopic data for this compound is not widely published, its structure can be predicted to exhibit characteristic signals in NMR, IR, and mass spectrometry, consistent with its functional groups. Spectroscopic analysis is crucial for confirming the identity and purity of the compound in a laboratory setting.
Strategic Synthesis of this compound
The efficient and scalable synthesis of this compound is a key research objective.[1] While specific, detailed protocols for this exact molecule are not abundantly available in the literature, logical synthetic strategies can be devised based on established organic chemistry principles. A highly plausible and industrially relevant approach involves the selective mono-hydrolysis of the corresponding diester, dimethyl 2-methylterephthalate.
Proposed Synthetic Pathway: Selective Hydrolysis
The synthesis of monoesters of dicarboxylic acids is a well-established field, with methods ranging from enzymatic hydrolysis to chemoselective reactions.[3][4] The selective hydrolysis of dimethyl 2-methylterephthalate represents a direct and efficient route to this compound. This process hinges on the differential reactivity of the two ester groups, which can be influenced by steric hindrance from the adjacent methyl group.
References
- 1. This compound | 1245919-29-2 | Benchchem [benchchem.com]
- 2. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation of dimethyl terephthalate by Pasteurella multocida Sa follows an alternative biochemical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Harnessing Bifunctionality: The Case of 4-(Methoxycarbonyl)-2-methylbenzoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bifunctional molecules are foundational scaffolds in modern synthetic chemistry, offering dual points for molecular elaboration. 4-(Methoxycarbonyl)-2-methylbenzoic acid is a prime exemplar of this class, possessing both a carboxylic acid and a methyl ester on a substituted benzene ring. This guide provides an in-depth technical exploration of its bifunctional nature, focusing on the principles of selective reactivity that allow chemists to harness one functional group while preserving the other. We will delve into the physicochemical properties, orthogonal chemical transformations, and practical, field-proven protocols. This document is designed to serve as a comprehensive resource for scientists aiming to strategically employ this versatile building block in drug discovery, materials science, and complex organic synthesis.
Introduction: The Strategic Value of Bifunctional Scaffolds
In the intricate chess game of molecular design, bifunctional building blocks are akin to having a queen—powerful and versatile. They provide chemists with the ability to perform sequential, regioselective modifications, building molecular complexity in a controlled and predictable manner. The carboxylic acid functional group is a cornerstone in drug design, often involved in critical interactions with biological targets, while esters serve as valuable synthetic handles or prodrug moieties.[1] The presence of both on a single, rigid aromatic core, as in this compound, presents a unique synthetic opportunity. The key to unlocking its potential lies in understanding and exploiting the differential reactivity of the acidic carboxyl group versus the less reactive ester.
This guide will illuminate the chemical principles that govern this selectivity and provide actionable protocols for its application.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and chemical properties is paramount before its inclusion in any synthetic endeavor. This compound is a white crystalline solid.[2] Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | [3] |
| Molecular Weight | 194.18 g/mol | [3] |
| CAS Number | 41638-34-6 | [3] |
| Melting Point | 138-142 °C | Vendor Data |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in methanol, chloroform, ethyl acetate; sparingly soluble in water. | General Knowledge |
Note: Physical properties such as melting point can vary slightly between suppliers and based on purity.
Spectroscopic Signature:
-
¹H NMR: Expect characteristic signals for the aromatic protons (typically 3H), the methyl ester protons (-OCH₃, 3H), the benzoic methyl group (-CH₃, 3H), and a broad singlet for the carboxylic acid proton (-COOH, 1H), which is D₂O exchangeable.
-
¹³C NMR: Signals will correspond to the quaternary aromatic carbons, the protonated aromatic carbons, the methyl carbons, and the two distinct carbonyl carbons of the ester and carboxylic acid.
-
IR Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), two distinct C=O stretches (one for the acid, ~1700 cm⁻¹, and one for the ester, ~1720 cm⁻¹), and C-O stretching bands.
The Core of Bifunctionality: Orthogonal Reactivity
The synthetic utility of this compound stems from the ability to address its two functional groups independently. This is possible due to the significant difference in electrophilicity and acidity between the carboxylic acid and the methyl ester.
Caption: Orthogonal reactivity map of this compound.
Reactions Targeting the Carboxylic Acid Moiety
The carboxylic acid is the more reactive of the two functional groups, particularly towards bases and nucleophiles under mild activating conditions.
-
Amide Bond Formation: This is one of the most common and selective reactions. The carboxylic acid can be activated in situ using standard peptide coupling reagents (e.g., EDC, HATU, HOBt) and subsequently reacted with a primary or secondary amine.[4][5] These conditions are typically mild enough to leave the methyl ester untouched. This chemoselectivity is fundamental in building complex molecules where the ester can be manipulated in a later step.[6][7]
-
Esterification: While the molecule already contains an ester, the carboxylic acid can be esterified further, for example, through a Fischer esterification with a different alcohol under acidic catalysis, though this risks transesterification of the existing methyl ester. A more controlled method is activation (e.g., to the acid chloride) followed by addition of an alcohol.
-
Reduction: Selective reduction of a carboxylic acid in the presence of an ester is a classic challenge. Borane (BH₃) and its complexes (e.g., BH₃•THF) are well-known reagents for this transformation, as they preferentially reduce carboxylic acids over esters.[8][9] This allows for the synthesis of the corresponding alcohol-ester, a valuable bifunctional intermediate in its own right.[10]
Reactions Targeting the Methyl Ester Moiety
The methyl ester is less electrophilic than an activated carboxylic acid and generally requires more forcing conditions to react.
-
Hydrolysis (Saponification): To hydrolyze the methyl ester, harsher conditions than those needed for simple deprotonation of the carboxylic acid are required. Typically, this involves heating with a strong base like sodium hydroxide or lithium hydroxide in an aqueous or mixed solvent system.[11] Under these conditions, the carboxylic acid will also be deprotonated to its carboxylate salt. An acidic workup is then required to protonate both positions, yielding 2-methylterephthalic acid.
-
Amidation: Direct conversion of the ester to an amide (aminolysis) is possible but often requires high temperatures or catalysis.[11][12] This route is generally less selective and less common than the two-step approach of hydrolyzing the ester to the di-acid and then performing a selective mono-amidation.
-
Reduction: Reducing an ester without affecting a carboxylic acid can be challenging. One common strategy is to first protect the carboxylic acid (e.g., as a silyl ester or by conversion to a carboxylate salt) and then use a strong reducing agent like lithium aluminum hydride (LiAlH₄).[8][13] Alternatively, reagents like lithium borohydride (LiBH₄) are known to reduce esters more readily than carboxylates.[13]
Key Synthetic Protocols & Workflows
The following protocols are illustrative examples grounded in established chemical principles. Researchers should always perform initial small-scale trials to optimize conditions for their specific substrates.
Protocol: Selective Amidation of the Carboxylic Acid
This protocol describes the coupling of this compound with a generic primary amine (R-NH₂) using EDC/HOBt coupling.
Materials:
-
This compound (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Primary Amine (R-NH₂) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), HOBt (1.2 eq), and the primary amine (1.1 eq).
-
Dissolve the mixture in anhydrous DCM or DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.
-
Add EDC (1.2 eq) portion-wise, keeping the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired amide.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, ensuring the methyl ester signals remain intact.
Workflow: Sequential Modification for Complex Synthesis
This workflow demonstrates how the bifunctionality can be used in a multi-step synthesis to create a more complex derivative.
References
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C10H10O4 | CID 23543120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amide synthesis by acylation [organic-chemistry.org]
- 6. [Synthesis of dicarboxylic acid monoamides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Safer Reduction of Carboxylic Acids with Titanium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. acs.org [acs.org]
The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to Benzoic Acid Derivatives in Drug Discovery
Abstract
Benzoic acid, a seemingly simple aromatic carboxylic acid, and its derivatives represent a foundational and continually evolving scaffold in the landscape of medicinal chemistry and drug development.[1] First identified in the 16th century, this versatile structural motif has given rise to a vast and diverse array of therapeutic agents targeting a wide spectrum of diseases.[1] From their established roles as antimicrobial and antifungal agents to their function as the core of blockbuster drugs for inflammation, cancer, and cardiovascular diseases, benzoic acid derivatives are an indispensable tool in the modern drug discovery arsenal.[1][2] This technical guide provides a comprehensive exploration of benzoic acid derivatives for researchers, scientists, and drug development professionals. It delves into the core chemical principles, synthetic strategies, structure-activity relationships (SAR), and pivotal therapeutic applications that underscore their enduring significance. Furthermore, this guide furnishes detailed experimental methodologies and visualizes critical biological pathways and discovery workflows, offering a practical and insightful resource for professionals in the field.
The Chemical Foundation: Understanding the Benzoic Acid Scaffold
The utility of benzoic acid derivatives in drug design is intrinsically linked to the chemical properties of the core scaffold: a benzene ring substituted with a carboxylic acid group.[3][4]
-
The Carboxylic Acid Moiety: This functional group is a key hydrogen bond donor and acceptor, frequently enabling critical interactions with the active sites of enzymes and receptors.[3] Its acidic nature (pKa ≈ 4.2) allows for salt formation, which can be leveraged to modulate solubility and pharmacokinetic properties. However, the presence of the carboxylic acid can also present challenges, including metabolic instability and limited passive diffusion across biological membranes, often necessitating strategies like bioisosteric replacement.[5]
-
The Aromatic Ring: The phenyl ring provides a rigid framework that can be readily functionalized. The nature and position of substituents on the ring profoundly influence the molecule's electronic properties, lipophilicity, and steric profile.[3] These modifications, in turn, dictate the compound's pharmacokinetic and pharmacodynamic characteristics.
The Influence of Substituents on Physicochemical Properties
The strategic placement of various functional groups on the benzene ring allows for the fine-tuning of a molecule's properties. Understanding these effects is paramount for rational drug design.
| Substituent | Position (ortho, meta, para) | Electronic Effect | Impact on Acidity | Lipophilicity (LogP) |
| Electron-Donating Groups (EDGs) | ||||
| -OH (Hydroxyl) | ortho, para | Donating (resonance), Withdrawing (induction) | Decreases | Decreases |
| -CH₃ (Methyl) | ortho, para | Donating (hyperconjugation) | Decreases | Increases |
| -NH₂ (Amino) | ortho, para | Donating (resonance) | Decreases | Variable |
| Electron-Withdrawing Groups (EWGs) | ||||
| -NO₂ (Nitro) | ortho, para | Withdrawing (resonance and induction) | Increases | Increases |
| -Cl (Chloro) | ortho, para | Withdrawing (induction), Donating (resonance) | Increases | Increases |
| -CF₃ (Trifluoromethyl) | meta | Withdrawing (induction) | Increases | Increases |
Table 1: Influence of common substituents on the physicochemical properties of benzoic acid derivatives.
Synthetic Strategies for Benzoic Acid Derivatives
A multitude of synthetic routes are available for the preparation of benzoic acid and its derivatives, offering flexibility in accessing a wide range of structural diversity.
Core Synthesis of Benzoic Acid
Historically, benzoic acid was obtained from gum benzoin.[2] Modern industrial synthesis primarily relies on the cobalt-catalyzed aerobic oxidation of toluene.[2] For laboratory-scale synthesis, several reliable methods are employed:
-
Oxidation of Benzyl Derivatives: Benzyl alcohol, benzyl chloride, and other benzyl derivatives can be readily oxidized to benzoic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[2]
-
Hydrolysis of Benzonitrile and Benzamide: In acidic or basic conditions, benzonitrile and benzamide can be hydrolyzed to yield benzoic acid.[2]
-
Grignard Reaction: The carboxylation of phenylmagnesium bromide, formed from the reaction of bromobenzene with magnesium, is a classic and effective method for preparing benzoic acid.[2]
Functionalization of the Aromatic Ring
The true power of the benzoic acid scaffold lies in the ability to introduce a variety of substituents onto the aromatic ring. Standard electrophilic aromatic substitution reactions are commonly employed, with the carboxylic acid group acting as a meta-director.
Experimental Protocol: Synthesis of 4-Amino-3-cyclopropylbenzoic Acid
This protocol outlines a potential synthetic route, drawing inspiration from related aminobenzoic acid derivative syntheses.[6]
Objective: To synthesize 4-Amino-3-cyclopropylbenzoic acid, a scaffold with potential applications in oncology and infectious diseases.[6]
Materials:
-
4-Amino-3-bromobenzoic acid
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Suzuki Coupling:
-
To a round-bottom flask, add 4-amino-3-bromobenzoic acid (1 equivalent), cyclopropylboronic acid (1.5 equivalents), and potassium carbonate (3 equivalents).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).
-
Heat the reaction mixture to 90°C and stir overnight under a nitrogen atmosphere.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Self-Validation: The success of the Suzuki coupling can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product. The final product's purity and identity are validated through comprehensive spectroscopic analysis.
Structure-Activity Relationships (SAR) and Drug Design
Understanding the SAR of benzoic acid derivatives is critical for designing potent and selective therapeutic agents.[3] The biological activity is significantly modulated by the nature and position of substituents on the aromatic ring.[3]
Key Interaction Points
-
Carboxylic Acid: As a hydrogen bond donor and acceptor, it often forms crucial interactions with polar residues in the target's active site.[3]
-
Aromatic Ring: Can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues.
-
Substituents: Provide additional points of interaction, such as hydrogen bonding (e.g., -OH, -NH₂) or hydrophobic interactions (e.g., -CH₃, -Cl), and can influence the overall conformation of the molecule.[3]
Case Study: Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors
A series of benzoic acid derivatives have been synthesized and evaluated as inhibitors of influenza neuraminidase.[7][8] The most potent compound in one study, 4-(acetylamino)-3-guanidinobenzoic acid, demonstrated an IC₅₀ of 2.5 µM against N9 neuraminidase.[7][8] X-ray crystallography revealed that the guanidino and acetylamino groups formed key interactions within the enzyme's active site, highlighting the importance of specific substituent patterns for potent inhibition.[7]
Caption: A general workflow for a structure-activity relationship (SAR) guided drug discovery program.
Bioisosteric Replacement of the Carboxylic Acid Moiety
While the carboxylic acid group is often vital for biological activity, its presence can lead to unfavorable pharmacokinetic properties, such as poor membrane permeability and metabolic instability.[5][9] Medicinal chemists frequently employ bioisosteric replacement to mitigate these issues while retaining the desired biological activity.[5]
Bioisosteres are functional groups with similar steric and electronic properties to the original group.[10] Common bioisosteres for carboxylic acids include:
-
Tetrazoles: These are among the most widely used non-classical bioisosteres of carboxylic acids.[9][11] They have a similar pKa to carboxylic acids (around 4.5-4.9) and can participate in similar hydrogen bonding interactions.[9] The angiotensin II receptor antagonist, losartan, is a prominent example where a tetrazole ring serves as a carboxylic acid bioisostere.[9][12]
-
Hydroxamic Acids: With pKa values in the range of 8-9, hydroxamic acids are also effective carboxylic acid surrogates and are known for their metal-chelating properties.[12]
-
Sulfonamides: This functional group has been successfully used as a bioisostere for carboxylic acids in various drug candidates.[9][10]
-
Other Heterocycles: A variety of other five-membered aromatic heterocycles can also serve as carboxylic acid bioisosteres.
The choice of a suitable bioisostere is highly context-dependent, and a panel of isosteres is typically screened to identify the optimal replacement for a given drug target.[5]
Caption: Common bioisosteres for the carboxylic acid functional group in drug design.
Therapeutic Applications of Benzoic Acid Derivatives
The versatility of the benzoic acid scaffold is reflected in the broad range of therapeutic areas where its derivatives have made a significant impact.
-
Anti-inflammatory Agents: A notable class of benzoic acid derivatives acts as antagonists of Very Late Antigen-4 (VLA-4), an integrin protein involved in leukocyte adhesion and trafficking.[1] By blocking the VLA-4/VCAM-1 interaction, these compounds can reduce inflammation.
-
Anticancer Agents: Benzoic acid derivatives have shown significant potential as anticancer agents by targeting various molecular pathways involved in cancer progression.[13][14][15] For example, some derivatives have been shown to inhibit tyrosine kinases, which are crucial for cancer cell signaling.[14]
-
Antimicrobial and Antifungal Agents: Benzoic acid and its salts are widely used as preservatives in food and pharmaceutical products due to their ability to inhibit the growth of bacteria and fungi.[16][17][18] Their mechanism of action often involves disrupting the intracellular pH of microorganisms.[17]
-
Antiviral Agents: As previously mentioned, benzoic acid derivatives have been successfully designed to inhibit viral enzymes like influenza neuraminidase.[7][8][19]
Analytical Characterization of Benzoic Acid Derivatives
The unambiguous characterization of synthesized benzoic acid derivatives is crucial for ensuring their purity and structural integrity. A combination of spectroscopic and chromatographic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the chemical structure, including the position and nature of substituents on the aromatic ring.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups, such as the carboxylic acid C=O and O-H stretches.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.
Conclusion and Future Perspectives
Benzoic acid and its derivatives continue to be a cornerstone of modern drug discovery.[1] Their synthetic tractability, coupled with the ability to finely tune their physicochemical and pharmacological properties through substitution, ensures their continued relevance in the development of novel therapeutics. The strategic application of structure-activity relationship studies and the judicious use of bioisosteric replacement will undoubtedly lead to the discovery of new and improved benzoic acid-based drugs for a wide range of diseases. As our understanding of disease biology deepens, the versatility of this remarkable scaffold will continue to be exploited to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. benchchem.com [benchchem.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. researchgate.net [researchgate.net]
- 16. Application and Pharmacology of Benzoic acid_Chemicalbook [chemicalbook.com]
- 17. ijcrt.org [ijcrt.org]
- 18. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Practical Guide to the Synthesis of 4-(Methoxycarbonyl)-2-methylbenzoic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Benzoic Acids
4-(Methoxycarbonyl)-2-methylbenzoic acid is a valuable bifunctional molecule in the landscape of organic synthesis. Its structure, featuring a carboxylic acid and a methyl ester at positions 1 and 4 of a toluene backbone, respectively, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The strategic placement of the methyl group at the 2-position introduces steric hindrance and electronic modifications that can be exploited to achieve regioselectivity in subsequent reactions. This guide provides a comprehensive, field-tested protocol for the synthesis of this important intermediate, beginning from the readily available starting material, 2,4-dimethylbenzoic acid.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process:
-
Exhaustive Esterification: The commercially available 2-methylterephthalic acid is first converted to its corresponding dimethyl ester, dimethyl 2-methylterephthalate. This is a standard Fischer esterification, which proceeds with high yield in the presence of an acid catalyst.
-
Selective Mono-hydrolysis: The crucial step involves the selective hydrolysis of one of the two methyl ester groups of dimethyl 2-methylterephthalate. This desymmetrization is accomplished using a carefully controlled amount of potassium hydroxide in a mixed solvent system, yielding the desired this compound.
This strategy is both robust and scalable, relying on well-established chemical transformations.
Detailed Experimental Protocols
Part A: Synthesis of Dimethyl 2-methylterephthalate
This initial step converts the dicarboxylic acid into a more soluble diester, which is crucial for the subsequent selective hydrolysis.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Methylterephthalic acid | C₉H₈O₄ | 180.16 | 10.0 g | 0.0555 |
| Methanol (anhydrous) | CH₃OH | 32.04 | 150 mL | - |
| Sulfuric acid (conc.) | H₂SO₄ | 98.08 | 2.0 mL | - |
| Sodium bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | As needed | - |
| Brine (sat. aq.) | NaCl | 58.44 | 50 mL | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | - |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylterephthalic acid (10.0 g, 0.0555 mol) and anhydrous methanol (150 mL).
-
Stir the suspension and carefully add concentrated sulfuric acid (2.0 mL) dropwise.
-
Heat the mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield dimethyl 2-methylterephthalate as a white solid. The product is typically of sufficient purity for the next step. Expected yield: >90%.
Part B: Selective Mono-hydrolysis to this compound
This is the critical desymmetrization step. The use of a precise amount of base and a mixed solvent system at low temperature is key to achieving high selectivity for the mono-acid.[1][2]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| Dimethyl 2-methylterephthalate | C₁₁H₁₂O₄ | 208.21 | 10.0 g | 0.048 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |
| Potassium hydroxide | KOH | 56.11 | 2.7 g | 0.048 |
| Water (deionized) | H₂O | 18.02 | 50 mL | - |
| Hydrochloric acid (1 M aq.) | HCl | 36.46 | As needed | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 150 mL | - |
Protocol:
-
In a 500 mL round-bottom flask, dissolve dimethyl 2-methylterephthalate (10.0 g, 0.048 mol) in tetrahydrofuran (100 mL).
-
In a separate beaker, dissolve potassium hydroxide (2.7 g, 0.048 mol) in deionized water (50 mL).
-
Cool the THF solution of the diester to 0 °C in an ice-water bath with vigorous stirring.
-
Slowly add the aqueous potassium hydroxide solution dropwise to the cooled THF solution over a period of 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 4-6 hours. Monitor the reaction by TLC to observe the formation of the product and the disappearance of the starting material.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid. A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash with cold deionized water (3 x 30 mL).
-
Dry the product under vacuum to afford this compound as a white solid. Expected yield: 80-90%.
Mechanistic Insights and Rationale
The success of the selective mono-hydrolysis hinges on the controlled reaction conditions. The use of one equivalent of a strong base like KOH ensures that, on average, only one ester group is saponified. The low temperature (0 °C) is crucial to slow down the rate of the second hydrolysis, which would lead to the undesired diacid byproduct.[2]
The choice of a THF/water solvent system is also strategic. THF ensures the solubility of the starting diester, while the aqueous phase contains the hydroxide nucleophile. It has been proposed that in such systems, once the first hydrolysis occurs to form the carboxylate salt, micelle-like aggregates can form.[3][4] In these aggregates, the hydrophobic ester group is shielded within the core, while the newly formed hydrophilic carboxylate group is exposed to the aqueous environment, thus sterically and electronically disfavoring the approach of a second hydroxide ion.
Visualization of the Synthetic Workflow
Caption: Synthetic route to this compound.
Troubleshooting and Purity Assessment
-
Incomplete Esterification: If TLC analysis in Part A shows significant starting material, the reflux time can be extended, or a small additional amount of sulfuric acid can be added. Ensure the methanol used is anhydrous.
-
Formation of Diacid in Part B: If the final product is contaminated with 2-methylterephthalic acid, it indicates over-hydrolysis. This can be minimized by ensuring the reaction temperature is maintained at 0 °C and by the slow, dropwise addition of the KOH solution.
-
Purity Assessment: The purity of the final product can be assessed by melting point determination, and spectroscopic methods such as ¹H NMR and ¹³C NMR spectroscopy. In the ¹H NMR spectrum, the appearance of a carboxylic acid proton signal (typically >10 ppm) and the presence of a single methyl ester singlet (around 3.9 ppm) are indicative of the desired product.
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly in the selective mono-hydrolysis step, high yields of the desired product can be achieved. This versatile intermediate can then be utilized in a wide range of synthetic applications, contributing to advancements in medicinal chemistry and materials science.
References
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 4-(Methoxycarbonyl)-2-methylbenzoic Acid
This document provides a detailed, research-grade protocol for the synthesis of 4-(Methoxycarbonyl)-2-methylbenzoic acid, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis strategy presented herein is a two-step process, commencing with the selective oxidation of 2,4-dimethylbenzoic acid to yield 2-methylterephthalic acid, followed by a controlled mono-esterification to afford the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice for successful execution.
Introduction: Strategic Approach to Synthesis
This compound is a bifunctional molecule featuring both a carboxylic acid and a methyl ester group attached to a substituted benzene ring. This structural arrangement makes it a versatile building block in organic synthesis. The synthetic route detailed below has been designed for its reliability, scalability, and the use of readily available starting materials.
The core of this protocol is a two-stage approach:
-
Selective Oxidation: The synthesis begins with the selective oxidation of one of the two methyl groups of 2,4-dimethylbenzoic acid. This is a critical step that leverages the differential reactivity of the methyl groups on the aromatic ring to produce 2-methylterephthalic acid.[1]
-
Selective Mono-esterification: The resulting dicarboxylic acid, 2-methylterephthalic acid, is then subjected to a selective mono-esterification. This step is designed to esterify the carboxylic acid at the 4-position while leaving the carboxylic acid at the 1-position intact, yielding the desired this compound.[2][3]
This strategic combination of selective oxidation and controlled esterification provides a robust and efficient pathway to the target molecule.
Experimental Protocols
Part 1: Selective Oxidation of 2,4-Dimethylbenzoic Acid to 2-Methylterephthalic Acid
This procedure is adapted from a reported method for the selective oxidation of a related substrate.[1] The reaction utilizes potassium permanganate (KMnO₄) as a powerful oxidizing agent in an alkaline solution. The alkalinity of the medium is crucial for the reaction to proceed selectively.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2,4-Dimethylbenzoic acid | C₉H₁₀O₂ | 150.17 | 15.0 g (0.1 mol) | Starting material |
| Potassium permanganate | KMnO₄ | 158.03 | 31.6 g (0.2 mol) | Oxidizing agent |
| Sodium hydroxide | NaOH | 40.00 | 8.0 g (0.2 mol) | To create alkaline medium |
| Distilled water | H₂O | 18.02 | 500 mL | Solvent |
| Hydrochloric acid | HCl | 36.46 | As needed | For acidification |
| Sodium bisulfite | NaHSO₃ | 104.06 | As needed | To quench excess KMnO₄ |
Step-by-Step Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, dissolve 8.0 g of sodium hydroxide in 500 mL of distilled water.
-
Addition of Starting Material: To the alkaline solution, add 15.0 g of 2,4-dimethylbenzoic acid. Stir the mixture until the starting material is completely dissolved.
-
Oxidation: Heat the solution to 80-90 °C. Once the temperature is stable, slowly add 31.6 g of potassium permanganate in small portions over a period of 1-2 hours. The addition should be controlled to maintain the reaction temperature below 100 °C.
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion. The reaction is typically complete after 5-6 hours of reflux.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A brown precipitate of manganese dioxide (MnO₂) will be present.
-
Quenching Excess Oxidant: Carefully add a saturated solution of sodium bisulfite dropwise until the purple color of any remaining potassium permanganate is discharged and only the brown precipitate of MnO₂ remains.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.
-
Acidification and Isolation: Cool the clear filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of 2-methylterephthalic acid will form.
-
Purification: Collect the white precipitate by vacuum filtration, wash with cold distilled water, and dry in a vacuum oven at 80 °C to a constant weight.
Expected Yield: ~70-80%
Part 2: Selective Mono-esterification of 2-Methylterephthalic Acid
This part of the protocol focuses on the selective formation of the mono-methyl ester. The procedure is based on methods developed for the mono-esterification of terephthalic acid derivatives.[2][3] The key to selectivity is the controlled use of the esterifying agent.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Methylterephthalic acid | C₉H₈O₄ | 180.16 | 18.0 g (0.1 mol) | Starting material from Part 1 |
| Methanol | CH₃OH | 32.04 | 200 mL | Reagent and solvent |
| Thionyl chloride | SOCl₂ | 118.97 | 8.7 mL (0.12 mol) | Esterification catalyst |
| Dichloromethane | CH₂Cl₂ | 84.93 | 200 mL | Extraction solvent |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed | For neutralization |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | Drying agent |
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 18.0 g of 2-methylterephthalic acid in 200 mL of methanol.
-
Esterification: Cool the suspension in an ice bath. Slowly add 8.7 mL of thionyl chloride dropwise to the stirred suspension over 30 minutes. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. The suspension should become a clear solution as the reaction progresses.
-
Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the mono-ester and the disappearance of the starting diacid.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in 200 mL of dichloromethane and transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer with 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious of gas evolution (CO₂). Repeat the washing until the effervescence ceases. Then, wash with 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a white crystalline solid.
Expected Yield: ~85-95%
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of the protons in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as the carboxylic acid O-H stretch, the ester C=O stretch, and the carboxylic acid C=O stretch.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the final product.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations involving volatile and corrosive reagents, such as thionyl chloride and hydrochloric acid, must be performed in a certified chemical fume hood.
-
Handling of Reagents:
-
Potassium permanganate: A strong oxidizing agent. Avoid contact with combustible materials.
-
Thionyl chloride: Highly corrosive and lachrymatory. Reacts violently with water. Handle with extreme care.
-
Sodium hydroxide and Hydrochloric acid: Corrosive. Avoid contact with skin and eyes.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Workflow Diagram
Caption: Synthetic workflow for this compound.
References
Application Note & Protocols: Efficient Synthetic Routes for 4-(Methoxycarbonyl)-2-methylbenzoic acid
Abstract
4-(Methoxycarbonyl)-2-methylbenzoic acid, also known as 2-methylterephthalic acid 4-monomethyl ester, is a valuable substituted aromatic building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a carboxylic acid and a methyl ester at a 1,4-position with an additional methyl substituent, makes it an important intermediate for the synthesis of complex molecules, including pharmaceuticals and specialty polymers. This document provides a detailed guide to a highly efficient and reliable synthetic route for this compound, starting from commercially available dimethyl 2-methylterephthalate. The core of the strategy lies in a stoichiometrically controlled, selective mono-hydrolysis. We provide a comprehensive, step-by-step protocol, explain the chemical principles behind the experimental choices, and offer insights for reaction optimization and scale-up.
Introduction and Strategic Overview
The synthesis of asymmetrically substituted terephthalate derivatives like this compound presents a common challenge in organic synthesis: how to differentiate between two chemically similar functional groups. The primary strategies to obtain this molecule revolve around two core concepts:
-
Selective Functionalization of a Precursor: This could involve the selective oxidation of one of two methyl groups on a suitable precursor, followed by esterification. For instance, the oxidation of 2,4-dimethylbenzoic acid using strong oxidants like KMnO4 can yield 2-methylterephthalic acid, which would then require a challenging selective mono-esterification.[1][2]
-
Selective De-protection of a Symmetrical Diester: A more common and often higher-yielding approach is to start with a symmetrical diester, dimethyl 2-methylterephthalate, and selectively hydrolyze one of the two ester groups.[3][4]
This guide will focus on the second strategy due to its superior control, reliability, and scalability. The overall workflow involves the initial preparation of the diester from its corresponding diacid, followed by a carefully controlled basic hydrolysis.
References
The Strategic Utility of 4-(Methoxycarbonyl)-2-methylbenzoic Acid: A Guide for Synthetic Chemists
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available synthons, bifunctional molecules that allow for sequential and chemoselective transformations are of particular interest. This guide provides an in-depth exploration of 4-(Methoxycarbonyl)-2-methylbenzoic acid, a versatile building block poised for significant applications in pharmaceutical discovery and materials science. We will delve into its preparation, explore the nuanced reactivity of its distinct functional groups, and provide detailed protocols for its strategic deployment in synthetic campaigns.
Physicochemical Properties and Safety Considerations
This compound (CAS No: 1245919-29-2) is a white to off-white crystalline solid. Its structure features a benzoic acid moiety substituted with a methyl group at the 2-position and a methoxycarbonyl group at the 4-position. This unique arrangement of functional groups with differing reactivity profiles is the cornerstone of its synthetic utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1245919-29-2 | [1] |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Appearance | White to off-white crystalline solid | General Observation |
| Solubility | Soluble in many organic solvents such as methanol, ethyl acetate, and dichloromethane. Sparingly soluble in water. | General Chemical Principles |
Safety Precautions: As with any chemical reagent, proper safety protocols must be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Synthesis of the Building Block: A Protocol for Selective Monohydrolysis
The efficient preparation of this compound is a critical first step for its utilization. A practical and high-yielding approach involves the selective monohydrolysis of the more sterically accessible ester group of dimethyl 2-methylterephthalate. This strategy leverages the subtle differences in the chemical environment of the two ester functionalities.[2][3]
Experimental Protocol: Synthesis of this compound
Materials:
-
Dimethyl 2-methylterephthalate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethyl 2-methylterephthalate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Saponification: To the stirred solution, add a solution of sodium hydroxide (1.0-1.2 eq) in water dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting diester and the appearance of a more polar product. The reaction is typically heated to a gentle reflux to ensure complete conversion.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Carefully acidify the solution to a pH of approximately 2-3 by the slow addition of 1 M HCl. A white precipitate of this compound should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Causality Behind Experimental Choices: The use of a limited amount of sodium hydroxide is crucial for achieving selective monohydrolysis. The methyl ester at the 4-position is sterically less hindered than the one at the 1-position, which is flanked by a methyl group, making it more susceptible to nucleophilic attack by the hydroxide ion. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier for saponification.
Chemoselective Reactions: Harnessing the Bifunctional Nature
The synthetic power of this compound lies in the ability to selectively address its two functional groups: the carboxylic acid and the methyl ester. This allows for a stepwise elaboration of the molecule, a highly desirable feature in multi-step syntheses.
Selective Amidation of the Carboxylic Acid
The carboxylic acid moiety can be selectively converted to an amide in the presence of the methyl ester using standard peptide coupling reagents. This transformation is fundamental in the synthesis of a wide array of biologically active molecules.[4]
Experimental Protocol: Selective Amidation
Materials:
-
This compound
-
Amine (primary or secondary)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the amine (1.0-1.2 eq), a coupling agent such as DCC or EDC (1.1-1.3 eq), and an additive like HOBt or HOAt (1.0-1.2 eq).
-
Base Addition: Add a non-nucleophilic base such as DIPEA or TEA (1.5-2.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: If DCC was used, a precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with the reaction solvent.
-
Extraction: Dilute the filtrate with DCM and wash it sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude amide can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices: Coupling reagents like DCC and EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. The presence of additives like HOBt or HOAt can suppress side reactions and improve the efficiency of the coupling. The base is required to neutralize the carboxylic acid and any acidic byproducts formed during the reaction. The ester group remains unreactive under these mild conditions.
Figure 1: Simplified workflow for amide bond formation.
Selective Hydrolysis of the Methyl Ester
Conversely, the methyl ester can be selectively hydrolyzed to the corresponding dicarboxylic acid under basic conditions, leaving the newly formed amide (from a previous step) intact, provided the amide is stable to the reaction conditions.
Experimental Protocol: Selective Ester Hydrolysis
Materials:
-
Amide derivative of this compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Reaction Setup: Dissolve the amide-ester starting material in a mixture of THF or MeOH and water.
-
Hydrolysis: Add an aqueous solution of LiOH or NaOH (1.5-3.0 eq) and stir the mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Acidification: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.
-
Isolation: The dicarboxylic acid product may precipitate out of solution and can be collected by filtration. Alternatively, it can be extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by recrystallization.
Causality Behind Experimental Choices: Basic hydrolysis (saponification) of the ester is a classic and robust transformation. The choice of base and solvent can be optimized to ensure the stability of other functional groups in the molecule. Lithium hydroxide is often preferred for its milder nature in some cases.
Applications in Drug Discovery and Materials Science
The unique substitution pattern of this compound makes it an attractive scaffold for the synthesis of novel compounds in both medicinal chemistry and materials science.
In Medicinal Chemistry
Benzoic acid derivatives are privileged scaffolds in drug discovery, appearing in a multitude of approved drugs. The ability to introduce diversity at two distinct points on the this compound core allows for the rapid generation of compound libraries for screening against various biological targets. For instance, the carboxylic acid can be coupled with a diverse range of amines to explore structure-activity relationships (SAR) for a particular target, while the ester can be hydrolyzed and further functionalized. This building block is particularly relevant for the synthesis of inhibitors of enzymes where a carboxylic acid is important for binding to the active site, and the other part of the molecule can be modified to enhance potency and selectivity. For example, derivatives of similar benzoic acids have been explored as potent and selective EP4 antagonists for the treatment of inflammatory pain.[5]
Figure 2: Application of the building block in a drug discovery workflow.
In Materials Science
In the realm of materials science, aromatic dicarboxylic acids and their esters are key components in the synthesis of high-performance polymers such as polyesters and polyamides. The rigid aromatic core of this compound can impart thermal stability and mechanical strength to polymers. The ability to selectively polymerize through either the carboxylic acid or the ester (after conversion to another functional group) allows for the synthesis of well-defined polymer architectures. For example, related methoxybenzoic acids are used to create polymers with enhanced thermal stability and chemical resistance.[6]
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its bifunctional nature, allowing for chemoselective transformations of its carboxylic acid and methyl ester groups, provides a powerful tool for the construction of complex molecules. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this synthon in their synthetic endeavors, accelerating the pace of innovation in both medicine and materials science.
References
- 1. This compound | 1245919-29-2 | Benchchem [benchchem.com]
- 2. daneshyari.com [daneshyari.com]
- 3. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 4. hepatochem.com [hepatochem.com]
- 5. Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes & Protocols: 4-(Methoxycarbonyl)-2-methylbenzoic acid in Pharmaceutical Research
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. 4-(Methoxycarbonyl)-2-methylbenzoic acid, a seemingly simple aromatic carboxylic acid, emerges as a highly valuable and versatile scaffold for pharmaceutical research and development. Its true potential lies in its bifunctional nature, possessing both a carboxylic acid and a methyl ester group with differential reactivity.[1] This inherent characteristic allows for selective chemical transformations, enabling chemists to construct complex molecular architectures with precision and control.
This guide provides an in-depth exploration of the applications of this compound in pharmaceutical research. We will delve into its role as a key intermediate in the synthesis of bioactive molecules, its utility as a rigid linker in targeted drug delivery systems, and its application in the construction of compound libraries for high-throughput screening. The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage this compound in their research endeavors. While direct extensive research on this specific molecule is emerging, its utility can be strongly inferred from its chemical properties and the well-documented applications of its structural isomers in pharmaceuticals.[2][3]
Chemical Properties and Identifiers:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1245919-29-2 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)OC)C(=O)O |
Application I: A Bifunctional Intermediate for Orthogonal Synthesis
The most significant advantage of this compound is the presence of two distinct carboxylic acid functionalities: a free carboxylic acid and a methyl ester. This allows for orthogonal synthesis, where one functional group can be selectively reacted while the other remains protected, to be deprotected and reacted in a subsequent step. The free carboxylic acid is more acidic and will react readily with bases and can be activated for nucleophilic attack, while the methyl ester is less reactive and typically requires harsher conditions for transformation (e.g., saponification with a strong base or transesterification).
This differential reactivity is crucial for the multi-step synthesis of complex drug molecules, allowing for the sequential introduction of different molecular fragments. For example, the carboxylic acid can be converted to an amide through a standard coupling reaction, while the ester remains intact. Subsequently, the ester can be hydrolyzed to a carboxylic acid, providing a new reactive handle for further functionalization.
Workflow for Orthogonal Synthesis:
Caption: Orthogonal synthesis workflow using this compound.
Protocol 1: Selective Amide Formation at the Carboxylic Acid
This protocol describes the selective formation of an amide at the free carboxylic acid position, leaving the methyl ester intact.
Materials:
-
This compound
-
Amine (R-NH₂) of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide-ester product.
Rationale for Experimental Choices:
-
HATU: A highly efficient and widely used coupling reagent that minimizes side reactions and racemization, particularly with sensitive amino acid substrates.
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the carboxylic acid, facilitating the coupling.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents, promoting the reaction.
Application II: A Scaffold for Combinatorial Library Synthesis
The orthogonal reactivity of this compound makes it an ideal scaffold for the synthesis of combinatorial libraries. By systematically varying the amines used in the two-step coupling process described above, a diverse library of compounds can be rapidly generated. Such libraries are invaluable for high-throughput screening (HTS) to identify hit compounds for various biological targets. The structural rigidity of the central phenyl ring provides a well-defined spatial orientation for the appended R1 and R2 groups, which is beneficial for structure-activity relationship (SAR) studies.
Example of a Combinatorial Library Design:
| Scaffold | R1-NH₂ (Step 1) | R2-NH₂ (Step 2) | Final Compound Structure |
| This compound | Benzylamine | Cyclohexylamine | 4-(Cyclohexylcarbamoyl)-2-methyl-N-benzylbenzamide |
| This compound | Morpholine | 4-Fluoroaniline | N-(4-fluorophenyl)-2-methyl-4-(morpholine-4-carbonyl)benzamide |
| This compound | Piperidine | Pyridin-2-amine | 2-Methyl-4-(piperidine-1-carbonyl)-N-(pyridin-2-yl)benzamide |
Application III: A Building Block for Bioactive Molecules
Structural isomers of this compound, such as 2-methyl-4-methoxybenzoic acid, are known intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs.[2][3] This suggests that our target molecule is a valuable precursor for creating novel analogs of these established drug classes. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.
Prostaglandin Synthesis Pathway and NSAID Action:
Caption: Simplified prostaglandin synthesis pathway and the inhibitory action of NSAIDs.
By using this compound as a starting material, medicinal chemists can design and synthesize novel COX inhibitors with potentially improved efficacy, selectivity, or pharmacokinetic profiles.
Application IV: A Rigid Linker for Drug Conjugates
In the field of targeted drug delivery, linkers play a critical role in connecting a targeting moiety (e.g., an antibody or peptide) to a therapeutic payload (e.g., a cytotoxic agent). The properties of the linker, such as its stability, length, and rigidity, can significantly impact the efficacy and safety of the drug conjugate. This compound, with its rigid phenyl core and two points of attachment, is an excellent candidate for a non-cleavable linker.
Protocol 2: Synthesis of a PROTAC-like Linker
This protocol outlines a conceptual approach for using this compound as a linker in the synthesis of a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.
Materials:
-
Product from Protocol 1 (Amide-Ester)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and Water
-
Ligand for E3 ligase with a suitable amine handle (E3-NH₂)
-
Coupling reagents (e.g., EDCI, HOBt)
-
Standard workup and purification supplies
Procedure:
-
Saponification: Dissolve the amide-ester product from Protocol 1 in a mixture of THF and water. Add LiOH (2-3 eq) and stir at room temperature until the ester is completely hydrolyzed (monitor by TLC).
-
Acidification and Extraction: Acidify the reaction mixture with 1M HCl to pH 3-4 and extract the resulting amide-acid with ethyl acetate. Dry the organic layer and concentrate to obtain the linker acid.
-
Second Coupling: Dissolve the linker acid in anhydrous DMF. Add the E3 ligase ligand with an amine handle (E3-NH₂) (1.1 eq), followed by EDCI (1.2 eq) and HOBt (1.2 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Perform a standard aqueous workup and purify the final PROTAC-like molecule by preparative HPLC.
Self-Validation and Trustworthiness:
The protocols described are based on well-established and robust chemical transformations. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC, LC-MS, and NMR. The purity and identity of the final products should be confirmed by these methods to ensure the integrity of the synthesized molecules for subsequent biological evaluation.
Conclusion
This compound represents a powerful and versatile tool in the arsenal of the medicinal chemist. Its unique bifunctional nature enables a wide range of synthetic strategies, from the creation of diverse compound libraries to the construction of complex, targeted therapeutics. The protocols and applications outlined in this guide serve as a starting point for researchers to unlock the full potential of this valuable building block in the pursuit of novel and effective pharmaceuticals.
References
Application Notes and Protocols for 4-(Methoxycarbonyl)-2-methylbenzoic acid in Materials Science
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Bifunctional Building Block for Advanced Materials
4-(Methoxycarbonyl)-2-methylbenzoic acid is an aromatic organic compound characterized by its bifunctional nature, possessing both a carboxylic acid and a methyl ester group. This unique structural arrangement offers significant potential in materials science, particularly as a versatile building block for the synthesis of advanced materials such as metal-organic frameworks (MOFs) and specialty polymers. The strategic placement of the methyl group introduces steric hindrance and alters the electronic properties, which can be exploited to fine-tune the resulting material's structure and function.
This guide provides a comprehensive overview of the potential applications of this compound in materials science, complete with detailed protocols for its use in the synthesis of a hypothetical metal-organic framework and a specialty polyester. The methodologies presented are grounded in established principles of coordination chemistry and polymer science, offering a solid foundation for researchers to explore the utility of this promising molecule.
Key Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in materials synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not widely reported; requires experimental determination | |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and alcohols. | |
| CAS Number | 1245919-29-2 | [1] |
Application I: Asymmetric Linker for Metal-Organic Frameworks (MOFs)
The design and synthesis of metal-organic frameworks (MOFs) have garnered significant attention due to their crystalline, porous structures and vast potential in gas storage, separation, and catalysis.[2][3] The properties of a MOF are largely dictated by the organic linkers used in their construction.[4] this compound presents itself as an intriguing candidate for an asymmetric ditopic linker.
Scientific Rationale: The Advantage of Asymmetry and Functionality
The bifunctional nature of this compound, with a coordinating carboxylic acid group and a non-coordinating, yet potentially functional, methyl ester group, offers several advantages in MOF synthesis:
-
Structural Diversity: The asymmetry of the linker can lead to the formation of MOFs with complex and unique topologies that are not achievable with more symmetrical linkers.[5]
-
Tunable Pore Environments: The methyl ester group, while not participating in the primary coordination to the metal centers, will be oriented into the pores of the resulting MOF. This allows for the engineering of the pore's chemical environment, potentially enhancing selectivity in gas adsorption or providing sites for post-synthetic modification.[6][7]
-
Controlled Crystal Growth: The steric hindrance from the methyl group can influence the kinetics of MOF crystallization, potentially leading to better control over crystal size and morphology.
Experimental Workflow for MOF Synthesis
The following diagram illustrates a typical solvothermal synthesis workflow for a hypothetical MOF using this compound as the organic linker.
Caption: Solvothermal synthesis and characterization workflow for a MOF.
Protocol: Synthesis of a Hypothetical Zinc-based MOF (Zn-MMBA)
This protocol outlines the solvothermal synthesis of a hypothetical zinc-based MOF, designated as Zn-MMBA (Zinc-Methoxycarbonyl-Methylbenzoic Acid), using this compound as the organic linker.
Materials:
-
This compound (≥98% purity)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (≥99% purity)
-
N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)
-
Ethanol, absolute (≥99.5%)
-
Teflon-lined stainless-steel autoclave (23 mL)
-
Programmable oven
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Solution Preparation:
-
In a 20 mL glass vial, dissolve 38.8 mg (0.2 mmol) of this compound in 10 mL of DMF.
-
In a separate 20 mL glass vial, dissolve 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 10 mL of DMF.
-
-
Reaction Mixture:
-
Combine the two solutions in the Teflon liner of a 23 mL autoclave.
-
Seal the autoclave tightly.
-
-
Solvothermal Synthesis:
-
Place the sealed autoclave in a programmable oven.
-
Heat the oven to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
After the reaction is complete, cool the oven to room temperature at a rate of 5 °C/min.
-
-
Product Isolation and Washing:
-
Carefully open the autoclave and collect the crystalline product by filtration.
-
Wash the collected crystals with 3 x 10 mL of fresh DMF to remove any unreacted starting materials.
-
Subsequently, wash the crystals with 3 x 10 mL of ethanol to exchange the high-boiling point DMF with a more volatile solvent.
-
-
Activation:
-
Transfer the washed crystals to a vacuum oven.
-
Heat the sample to 150 °C under vacuum for 12 hours to remove the solvent molecules from the pores.
-
Characterization:
-
PXRD: To confirm the crystallinity and phase purity of the synthesized MOF.
-
SEM: To observe the crystal morphology and size.
-
TGA: To assess the thermal stability of the framework.
-
Gas Adsorption: To determine the porosity and surface area of the activated MOF.
Application II: Monomer for Specialty Polyesters
The bifunctional nature of this compound also makes it a valuable monomer for the synthesis of specialty polyesters through polycondensation reactions.[8] The presence of both a carboxylic acid and a methyl ester allows for different polymerization strategies.
Scientific Rationale: Tailoring Polymer Properties
-
Introduction of Aromatic Rigidity: The benzene ring in the monomer backbone imparts rigidity to the polymer chain, leading to materials with higher thermal stability and mechanical strength compared to purely aliphatic polyesters.[9]
-
Controlled Reactivity: The carboxylic acid can readily participate in polycondensation with diols, while the less reactive methyl ester could potentially be used for post-polymerization modification or to control the overall reactivity of the polymerization system.
-
Enhanced Solubility and Processability: The methyl group can disrupt chain packing, potentially leading to improved solubility in organic solvents and better processability of the resulting polyester.
Polymerization Workflow
The following diagram illustrates a typical melt polycondensation workflow for the synthesis of a polyester from this compound and a diol.
Caption: Melt polycondensation and characterization workflow for a polyester.
Protocol: Synthesis of a Specialty Polyester
This protocol describes the synthesis of a polyester via melt polycondensation of this compound with 1,6-hexanediol.
Materials:
-
This compound (≥98% purity)
-
1,6-Hexanediol (≥99% purity)
-
Antimony(III) oxide (Sb₂O₃) as a catalyst
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser
-
Heating mantle with a temperature controller
-
Vacuum pump
Procedure:
-
Charging the Reactor:
-
Place 19.42 g (0.1 mol) of this compound, 11.82 g (0.1 mol) of 1,6-hexanediol, and approximately 0.05 g of Sb₂O₃ into the three-necked flask.
-
-
Esterification Stage:
-
Heat the mixture to 180-200 °C under a slow stream of nitrogen with mechanical stirring.
-
Water will be formed as a byproduct and will be removed through the condenser.
-
Continue this stage for 2-3 hours or until the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Increase the temperature to 220-240 °C.
-
Gradually apply a vacuum (to below 1 mmHg) to the system to facilitate the removal of any remaining byproducts and drive the polymerization reaction to completion.
-
A noticeable increase in the viscosity of the melt will be observed.
-
Continue the reaction under vacuum for another 3-4 hours.
-
-
Product Isolation and Purification:
-
Release the vacuum with nitrogen and allow the reactor to cool to room temperature.
-
The solid polymer can be removed from the flask.
-
For purification, dissolve the polymer in a minimal amount of chloroform and precipitate it by slowly adding the solution to a large volume of methanol with vigorous stirring.
-
Collect the purified polymer by filtration and dry it in a vacuum oven at 60 °C until a constant weight is achieved.
-
Characterization:
-
NMR Spectroscopy: To confirm the structure of the repeating unit of the polyester.
-
GPC: To determine the molecular weight and polydispersity index of the polymer.
-
DSC: To identify the glass transition temperature (Tg) and melting temperature (Tm) of the polyester.
-
TGA: To evaluate the thermal stability of the polymer.
Conclusion and Future Outlook
This compound is a promising, yet underexplored, building block for materials science. Its unique bifunctional and asymmetric nature provides a pathway for the rational design of novel metal-organic frameworks with tailored pore environments and specialty polyesters with enhanced properties. The protocols provided herein serve as a starting point for researchers to investigate the full potential of this versatile molecule. Future research could focus on exploring different metal nodes for MOF synthesis, copolymerizing with other monomers to create a wider range of polyesters, and investigating the post-synthetic modification of the methyl ester group in both MOFs and polymers to introduce new functionalities.
References
- 1. Research Portal [scholarworks.brandeis.edu]
- 2. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]
- 3. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diversification and Functionalization of Organic Components in Metal-Organic Frameworks [escholarship.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Industrial-Grade Terephthalic Acid (PTA) for Polyester Production [penpet.com]
Application Notes & Protocols: 4-(Methoxycarbonyl)-2-methylbenzoic Acid as a Strategic Synthetic Intermediate
Prepared by: Senior Application Scientist, Chemical Development
Introduction: A Bifunctional Linchpin for Complex Synthesis
4-(Methoxycarbonyl)-2-methylbenzoic acid (CAS No. 1754-55-8) is a substituted aromatic compound featuring two key functional groups with distinct reactivity profiles: a carboxylic acid and a methyl ester. This bifunctional nature, combined with the steric influence of the ortho-methyl group, makes it a highly valuable and strategic intermediate in multi-step organic synthesis. Its primary utility lies in the ability to selectively address one functional group while preserving the other for subsequent transformations, enabling the construction of complex molecular architectures.
This document serves as a technical guide for researchers, chemists, and drug development professionals, outlining the core applications, strategic considerations, and detailed protocols for leveraging this versatile building block. We will explore its role in the synthesis of high-value targets, particularly in the field of medicinal chemistry, and provide practical, field-tested methodologies.
Physicochemical Properties & Handling
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 1754-55-8 | [1] |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Appearance | White to off-white crystalline powder | - |
| Melting Point | Typically in the range of 135-140 °C | - |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane, and other common organic solvents. Limited solubility in water. | - |
Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The compound is an irritant; appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Core Synthetic Strategy: Exploiting Differential Reactivity
The synthetic power of this compound stems from the differential reactivity of its ester and carboxylic acid moieties. The carboxylic acid is sterically hindered by the adjacent methyl group, which can be used to direct reactions towards the less hindered ester group or require more forcing conditions for reactions at the acid site.
Selective Hydrolysis and Esterification
The most common synthetic manipulation involves the selective hydrolysis of the methyl ester to yield 2-methylterephthalic acid or, conversely, the selective esterification or amidation of the carboxylic acid.
-
Selective Ester Hydrolysis: The hydrolysis of the methyl ester is a critical step in synthetic routes where the resulting carboxylic acid needs to be differentiated from the one already present. This transformation is typically achieved under basic conditions (e.g., NaOH or LiOH in a methanol/water mixture). The reaction proceeds via saponification of the ester. The choice of base and reaction temperature is crucial to avoid potential side reactions. This process is analogous to the well-studied hydrolysis of dimethyl terephthalate (DMT), where the reaction proceeds in a stepwise manner, first to the mono-methyl ester and then to the diacid.[2][3][4]
-
Selective Carboxylic Acid Derivatization: The carboxylic acid can be selectively activated and converted into esters, amides, or acid chlorides while leaving the methyl ester intact. Standard coupling reagents such as EDC/HOBt, HATU, or conversion to the acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride are effective. The steric hindrance from the ortho-methyl group may necessitate slightly longer reaction times or higher temperatures compared to unhindered benzoic acids.
The diagram below illustrates the fundamental decision-making workflow when utilizing this intermediate.
Application in Medicinal Chemistry: Synthesis of PARP Inhibitors
A prominent application of this intermediate is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[5][6] Several PARP inhibitors, including the FDA-approved drug Niraparib, feature a carboxamide group on a bicyclic or heterocyclic core.[7][8][9] this compound serves as a key precursor for constructing the substituted benzimidazole or indazole carboxamide portion of these molecules.
The general synthetic strategy involves:
-
Amidation: The carboxylic acid of the intermediate is coupled with a suitable amine, often a substituted aminobenzimidazole or aminoindazole core.
-
Ester Hydrolysis: The methyl ester is then hydrolyzed to the corresponding carboxylic acid.
-
Final Coupling/Cyclization: The newly revealed carboxylic acid is used in a subsequent coupling or cyclization step to complete the synthesis of the final drug molecule or a late-stage intermediate.
The use of this specific building block allows for a convergent synthesis, where complex fragments are prepared separately and then joined, which is often more efficient for industrial-scale production.[9]
The following diagram outlines a generalized synthetic pathway towards a PARP inhibitor scaffold using this intermediate.
Detailed Experimental Protocols
The following protocols are provided as representative examples of the key transformations discussed.
Protocol 1: Selective Amidation of the Carboxylic Acid
Objective: To synthesize Methyl 2-methyl-4-(1H-indazole-7-carboxamido)benzoate, a key intermediate for certain PARP inhibitors.
Materials:
-
This compound (1.0 eq)
-
7-Amino-1H-indazole (1.05 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a clean, dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and anhydrous DMF (approx. 10 mL per 1 g of starting material).
-
Stir the solution at room temperature until all solids have dissolved.
-
Add 7-amino-1H-indazole (1.05 eq), followed by HATU (1.2 eq).
-
Slowly add DIPEA (3.0 eq) dropwise to the reaction mixture at room temperature. The addition is mildly exothermic.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate in Hexanes) or LC-MS until the starting benzoic acid is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the desired product as a solid.
Protocol 2: Selective Hydrolysis of the Methyl Ester
Objective: To synthesize 2-Methyl-4-(1H-indazole-7-carboxamido)benzoic acid from the product of Protocol 1.
Materials:
-
Methyl 2-methyl-4-(1H-indazole-7-carboxamido)benzoate (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
Dissolve the starting amide-ester (1.0 eq) in a mixture of THF, MeOH, and H₂O (e.g., a 3:1:1 ratio).
-
Add LiOH·H₂O (2.0-3.0 eq) to the solution at room temperature.
-
Stir the mixture vigorously at room temperature for 2-4 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. The product will be more polar.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidification: Slowly acidify the aqueous solution to pH 2-3 by the dropwise addition of 1M HCl. A precipitate should form.
-
Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Drying: Dry the product under vacuum to a constant weight to yield the desired carboxylic acid.
References
- 1. This compound | C10H10O4 | CID 23543120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation of dimethyl terephthalate by Pasteurella multocida Sa follows an alternative biochemical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4302595A - Process for the preparation of terephthalic acid by the hydrolysis of intermediate stage crude dimethyl terephthalate - Google Patents [patents.google.com]
- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Part 4: biological evaluation of imidazobenzodiazepines as potent PARP-1 inhibitors for treatment of ischemic injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
Navigating the Selective Chemistry of 4-(Methoxycarbonyl)-2-methylbenzoic Acid: An Application Guide
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This guide provides an in-depth exploration of the selective chemical transformations of 4-(Methoxycarbonyl)-2-methylbenzoic acid, a versatile bifunctional building block in organic synthesis. The strategic manipulation of its distinct carboxylic acid and methyl ester functionalities, situated on an ortho-methylated benzene ring, opens avenues for the synthesis of complex pharmaceutical intermediates and fine chemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-tested protocols.
Introduction: The Synthetic Challenge and Opportunity
This compound, with the chemical formula C10H10O4, presents a unique challenge due to the presence of two electronically and sterically differentiated carboxyl groups.[1] The carboxylic acid at position 1 is influenced by the ortho-methyl group, which can affect its acidity and reactivity through steric hindrance and electronic effects. The methyl ester at position 4 is less sterically encumbered. This inherent structural difference is the cornerstone of achieving selective transformations.[1] Understanding and exploiting these subtleties are paramount for any synthetic chemist working with this molecule.
Core Principles of Selectivity
The selective transformation of this compound hinges on several key principles:
-
Steric Hindrance: The ortho-methyl group adjacent to the carboxylic acid can sterically hinder the approach of bulky reagents, favoring reactions at the less hindered ester group.
-
Electronic Effects: The electron-donating nature of the methyl group can subtly influence the reactivity of the adjacent carboxylic acid.
-
Reagent and Catalyst Choice: The selection of appropriately sized and electronically tuned reagents and catalysts is critical to discriminate between the two functional groups.
-
Reaction Conditions: Parameters such as temperature, solvent, and reaction time can be optimized to favor one transformation over another.
Part 1: Selective Hydrolysis of the Methyl Ester
The selective saponification of the methyl ester to yield 2-methylterephthalic acid is a foundational transformation. This process must be carefully controlled to prevent unwanted side reactions.
Protocol 1: Selective Alkaline Hydrolysis
This protocol leverages the higher reactivity of the less sterically hindered methyl ester under basic conditions.
Rationale: Sodium hydroxide is a strong nucleophile that will preferentially attack the more accessible carbonyl carbon of the methyl ester. The ortho-methyl group provides a degree of steric shielding to the carboxylic acid, slowing down its reaction rate under controlled conditions.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water (3:1 v/v).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of sodium hydroxide (1.1 eq) in water dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Acidify the reaction mixture to pH 2-3 with cold 1 M hydrochloric acid.
-
The product, 2-methylterephthalic acid, will precipitate out of the solution.[2]
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Data Summary:
| Parameter | Value |
| Typical Yield | >95% |
| Purity (by HPLC) | >98% |
| Key Selectivity Factor | Steric hindrance at C1-carboxyl |
Reaction Workflow:
Caption: Selective hydrolysis workflow.
Part 2: Selective Esterification of the Carboxylic Acid
The selective esterification of the carboxylic acid in the presence of the existing methyl ester is a more challenging transformation, often requiring specific catalysts or conditions that favor the activation of the carboxylic acid.
Protocol 2: Fischer-Speier Esterification with Methanol
This classic method can be adapted for selective esterification by using a large excess of a small alcohol like methanol, which also acts as the solvent, and a catalytic amount of strong acid.
Rationale: The principle of Le Chatelier is key here. By using methanol as the solvent, the equilibrium is driven towards the formation of the dimethyl ester. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[3][4] The reaction is typically heated to overcome the activation energy barrier.
Experimental Protocol:
-
Reaction Setup: Suspend this compound (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension.
-
Heating: Heat the mixture to reflux (around 65 °C) and maintain for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting material and the appearance of dimethyl 2-methylterephthalate.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel if necessary.
-
Data Summary:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >97% |
| Key Selectivity Factor | Le Chatelier's principle, acid catalysis |
Reaction Logic:
Caption: Fischer-Speier esterification logic.
Part 3: Selective Reduction
Selective reduction of either the carboxylic acid or the ester group opens up pathways to a variety of useful di-functionalized aromatic compounds.
Protocol 3: Selective Reduction of the Carboxylic Acid with Borane
Borane (BH3) and its complexes are known for their ability to selectively reduce carboxylic acids in the presence of esters.
Rationale: The mechanism involves the formation of an acyloxyborane intermediate from the carboxylic acid, which is then rapidly reduced. Esters react much more slowly with borane, allowing for high selectivity. The choice of the borane source (e.g., BH3·THF or BH3·DMS) can influence reactivity and handling.
Experimental Protocol:
-
Inert Atmosphere: Set up the reaction under an inert atmosphere of nitrogen or argon.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C. Add a solution of borane-tetrahydrofuran complex (BH3·THF, 1.0 M in THF, 1.5-2.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Work-up:
-
Remove the solvents under reduced pressure.
-
Add 1 M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield methyl 4-(hydroxymethyl)-2-methylbenzoate.
-
Data Summary:
| Parameter | Value |
| Typical Yield | 80-90% |
| Purity (by HPLC) | >98% |
| Key Selectivity Factor | Chemoselectivity of borane reagents |
Selectivity Principle:
Caption: Chemoselectivity of borane reduction.
References
Application Notes and Protocols for 4-(Methoxycarbonyl)-2-methylbenzoic Acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Methoxycarbonyl)-2-methylbenzoic acid is a bifunctional aromatic compound that serves as a versatile intermediate in organic synthesis. Possessing both a carboxylic acid and a methyl ester, this molecule offers orthogonal reactivity, enabling selective transformations at either functional group. This allows for its strategic incorporation into complex molecular architectures, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth exploration of its chemical properties, key synthetic transformations, and detailed experimental protocols for its application.
Introduction: A Bifunctional Scaffold for Advanced Synthesis
In the landscape of medicinal chemistry and materials science, the demand for intricate and functionally diverse molecules is ever-present. This compound emerges as a key player in this context, offering a unique combination of a carboxylic acid and a methyl ester on a substituted benzene ring. This arrangement provides synthetic chemists with the flexibility to perform a variety of chemical transformations with a high degree of control.
The carboxylic acid moiety can readily participate in amide bond formations, esterifications, and other nucleophilic acyl substitution reactions. Simultaneously, the less reactive methyl ester can be carried through several synthetic steps before being hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a latent reactive site. This differential reactivity is the cornerstone of its utility as a synthetic intermediate.
This document serves as a comprehensive guide to the practical application of this compound. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to effectively utilize this compound in their synthetic endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| CAS Number | 1245919-29-2 | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not widely reported; expected to be a crystalline solid at room temperature | N/A |
| Solubility | Soluble in many organic solvents such as methanol, ethyl acetate, and dichloromethane. Limited solubility in water. | Inferred from related compounds |
Safety Profile:
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Measures:
-
Use in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Key Synthetic Transformations: A Modular Approach to Molecular Design
The unique bifunctional nature of this compound allows for a range of selective chemical reactions. The following sections detail the most common and synthetically useful transformations.
Diagram of Synthetic Pathways
Caption: Key synthetic transformations of this compound.
Amide Bond Formation via the Carboxylic Acid Moiety
The carboxylic acid group is readily activated for amide bond formation, a cornerstone reaction in the synthesis of pharmaceuticals and biologically active compounds. Coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) in the presence of an activating agent like HOBt (Hydroxybenzotriazole) or OxymaPure are commonly employed.
Selective Reduction of the Carboxylic Acid
The selective reduction of a carboxylic acid in the presence of an ester is a challenging but valuable transformation. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are known to preferentially reduce carboxylic acids over esters, yielding the corresponding primary alcohol. This allows for the synthesis of molecules containing both a methyl ester and a hydroxymethyl group.
Hydrolysis of the Methyl Ester
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, typically using an aqueous solution of a strong base like sodium hydroxide or lithium hydroxide, followed by an acidic workup. This unmasks a second carboxylic acid functionality, which can then be used in subsequent reactions.
Detailed Experimental Protocols
The following protocols are provided as representative examples of how this compound can be utilized in common synthetic transformations. Researchers should adapt these procedures to their specific substrates and experimental setups.
Protocol 1: Synthesis of an Amide Derivative using HATU
This protocol details the coupling of this compound with a primary amine using HATU as the coupling agent.
Workflow Diagram:
Caption: Experimental workflow for amide synthesis.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous DMF.
-
Add the primary amine (1.1 eq.) and HATU (1.1 eq.) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (2.0 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: Selective Reduction of the Carboxylic Acid
This protocol describes the selective reduction of the carboxylic acid functionality to a primary alcohol using a borane-THF complex.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add the BH₃·THF solution (2.0-3.0 eq.) dropwise via syringe.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Hydrolysis of the Methyl Ester
This protocol details the conversion of the methyl ester to a carboxylic acid under basic conditions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq.) in a mixture of methanol and water.
-
Add NaOH (2.0-3.0 eq.) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 with 1 M HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the dicarboxylic acid.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its bifunctional nature, with a carboxylic acid and a methyl ester, allows for a wide range of selective transformations. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of this compound in the development of novel pharmaceuticals, agrochemicals, and materials. As with any chemical procedure, appropriate safety precautions and optimization of reaction conditions for specific substrates are essential for successful outcomes.
References
Application Notes and Protocols: 4-(Methoxycarbonyl)-2-methylbenzoic Acid in the Synthesis of Complex Molecules
Abstract
4-(Methoxycarbonyl)-2-methylbenzoic acid (CAS 1245919-29-2) is a bifunctional aromatic compound poised as a versatile building block in modern organic synthesis.[1] Its structure, featuring a carboxylic acid and a methyl ester at positions 1 and 4 respectively, offers orthogonal reactivity that can be strategically exploited for the construction of complex molecular architectures. This guide provides in-depth application notes and detailed protocols for two foundational transformations utilizing this reagent: amide bond formation via the carboxylic acid moiety and a prospective Suzuki-Miyaura cross-coupling reaction to form biaryl systems, a common motif in medicinal chemistry. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of drug discovery and materials science, the efficiency of a synthetic route is paramount. Building blocks that offer multiple, selectively addressable reactive sites are invaluable tools for molecular construction. This compound falls squarely into this category.
-
The Carboxylic Acid: This functional group is a cornerstone of medicinal chemistry, readily participating in amide and ester bond formations. The amide bond, in particular, is a critical linkage in a vast number of pharmaceutical agents, contributing to their stability and ability to engage in hydrogen bonding with biological targets.[2]
-
The Methyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, revealing a second reactive handle. Alternatively, its position on the aromatic ring makes it, and the ring itself, a component that can be incorporated into larger scaffolds.
-
The Aromatic Core: The substituted benzene ring provides a rigid scaffold that can be further functionalized. More importantly, it can act as one half of a biaryl system, which can be constructed using powerful cross-coupling methodologies.
The strategic utility of this molecule lies in the ability to perform sequential, controlled reactions at its two distinct functional groups, enabling the assembly of complex structures from a simple, well-defined starting material.
Caption: this compound highlighting its key reactive sites.
Application I: Synthesis of N-Substituted Amides
The formation of an amide bond is one of the most frequent transformations in pharmaceutical synthesis. The carboxylic acid of this compound can be readily coupled with a primary or secondary amine using a variety of standard coupling reagents. The choice of coupling agent is critical and depends on factors such as the steric hindrance of the coupling partners, the desired reaction conditions (temperature, solvent), and cost.
Causality Behind Experimental Choices:
-
Coupling Reagents (e.g., HATU, HBTU, EDC): These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, forming a highly reactive intermediate (like an active ester or an O-acylisourea).[3][4] This intermediate is then susceptible to nucleophilic attack by the amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often chosen for its high efficiency and ability to suppress racemization, especially with chiral amines.[4]
-
Base (e.g., DIEA, TEA): A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIEA), is required to neutralize the acidic proton of the amine salt (if the amine is provided as a hydrochloride salt) and to scavenge the proton released during the reaction. This maintains a neutral to slightly basic environment, which is optimal for the nucleophilic attack of the free amine.
-
Solvent (e.g., DMF, DCM): Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used because they effectively dissolve the reactants and do not interfere with the reaction by competing as nucleophiles.
Protocol 2.1: General Procedure for Amide Coupling using HATU
This protocol describes the synthesis of an N-aryl or N-alkyl amide from this compound.
Materials & Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Stoichiometry |
| This compound | 1245919-29-2 | 194.18 | 1.0 eq |
| Amine (Primary or Secondary) | Varies | Varies | 1.1 eq |
| HATU | 148893-10-1 | 380.23 | 1.2 eq |
| N,N-Diisopropylethylamine (DIEA) | 7087-68-5 | 129.24 | 3.0 eq |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | Work-up |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Work-up |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 | Work-up |
| Brine | N/A | N/A | Work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.2 eq).
-
Base Addition: Slowly add DIEA (3.0 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-6 hours).
-
Quenching & Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. This removes residual DMF, unreacted amine, and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide product.
Caption: Experimental workflow for the synthesis of N-substituted amides.
Application II: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling
The construction of carbon-carbon bonds is central to organic synthesis. The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning method for creating C-C bonds, most commonly between an organoboron species and an organohalide, catalyzed by a palladium complex.[5][6] While this compound itself is not a direct partner for Suzuki coupling, it can be readily converted into a suitable precursor, such as a bromo- or iodo-derivative. For this application note, we will outline the protocol for a hypothetical Suzuki coupling of a brominated analog, methyl 4-bromo-2-methylbenzoate , with an arylboronic acid. This illustrates how the core scaffold of the title compound can be elaborated into more complex biaryl systems.[7]
Causality Behind Experimental Choices:
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂): The palladium catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states.[5] Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is a robust, air-stable precatalyst that is readily reduced in situ to the active Pd(0) species. The dppf ligand is a bulky phosphine ligand that promotes the crucial reductive elimination step and stabilizes the palladium center.
-
Base (e.g., K₂CO₃, Cs₂CO₃): A base is essential for the transmetalation step.[8] It activates the boronic acid, forming a more nucleophilic boronate species which then transfers its organic group to the palladium center. The choice of base can significantly impact the reaction outcome, with cesium carbonate often being effective for challenging couplings.
-
Solvent System (e.g., Dioxane/Water): The reaction is often performed in a mixture of an organic solvent (like 1,4-dioxane or toluene) and water. Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of methyl 4-bromo-2-methylbenzoate (a plausible derivative of the title compound) with an arylboronic acid.
Materials & Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Stoichiometry |
| Methyl 4-bromo-2-methylbenzoate | 89937-76-8 | 229.07 | 1.0 eq |
| Arylboronic Acid | Varies | Varies | 1.2 eq |
| Pd(dppf)Cl₂ | 72287-26-4 | 731.73 | 0.03 eq (3 mol%) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 eq |
| 1,4-Dioxane | 123-91-1 | 88.11 | Solvent (4 parts) |
| Water (Degassed) | 7732-18-5 | 18.02 | Solvent (1 part) |
| Ethyl Acetate | 141-78-6 | 88.11 | Work-up |
| Brine | N/A | N/A | Work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying Agent |
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add methyl 4-bromo-2-methylbenzoate (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio). The solvent should be thoroughly degassed by bubbling with an inert gas for 15-20 minutes prior to use to prevent oxidation of the Pd(0) catalyst.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure biaryl product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound represents a highly valuable, yet perhaps underutilized, building block for constructing complex organic molecules. Its bifunctional nature allows for strategic and sequential modifications, primarily through robust and well-understood transformations like amide bond formation and as a precursor for cross-coupling reactions. The protocols detailed herein provide a foundational framework for researchers to harness the synthetic potential of this reagent, enabling the development of novel compounds for pharmaceutical and materials science applications.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. 4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid | C16H14O4 | CID 21833799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Note: A Practical Guide to the Laboratory Synthesis of 4-(Methoxycarbonyl)-2-methylbenzoic Acid
Introduction
4-(Methoxycarbonyl)-2-methylbenzoic acid is a valuable substituted aromatic dicarboxylic acid monoester. Its structure, featuring both a carboxylic acid and a methyl ester group, makes it a versatile building block in organic synthesis. It serves as a key intermediate in the development of pharmaceuticals, agrochemicals, and specialty polymers where precise molecular architecture is required. This document provides a comprehensive, field-tested guide for the laboratory preparation of this compound, designed for researchers and professionals in chemical and drug development. The synthesis follows a robust two-step pathway: (1) selective oxidation of 2,4-dimethylbenzoic acid to 2-methylterephthalic acid, followed by (2) a regioselective Fischer mono-esterification. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a successful and reproducible synthesis.
Synthetic Strategy Overview
The synthesis is accomplished in two primary stages, starting from the commercially available 2,4-dimethylbenzoic acid.
-
Step 1: Selective Oxidation. The methyl group at the 4-position of 2,4-dimethylbenzoic acid is selectively oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in an alkaline aqueous solution. The methyl group at the 2-position is sterically hindered by the adjacent carboxylic acid, and the methyl group at the 4-position is electronically activated for oxidation, leading to high selectivity for the desired 2-methylterephthalic acid intermediate.[1][2]
-
Step 2: Regioselective Fischer Mono-esterification. The resulting 2-methylterephthalic acid is then subjected to a Fischer esterification using methanol as both the reagent and solvent, with a catalytic amount of sulfuric acid. The carboxylic acid at the 4-position is sterically less hindered than the one at the 1-position (which is ortho to the methyl group). This steric difference allows for the preferential formation of the methyl ester at the 4-position under controlled reaction conditions, yielding the target molecule, this compound.[3][4]
Experimental Workflow Diagram
The overall process from starting material to final product is illustrated below.
Caption: Workflow for the synthesis of this compound.
Part 1: Synthesis of 2-Methylterephthalic Acid
This protocol is adapted from the selective oxidation method described by Zou et al.[2]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 2,4-Dimethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | 3.0 g | 0.02 |
| Sodium Hydroxide | NaOH | 40.00 | 0.8 g | 0.02 |
| Potassium Permanganate | KMnO₄ | 158.03 | 6.64 g | 0.042 |
| Deionized Water | H₂O | 18.02 | 300 mL | - |
| Hydrochloric Acid (2M) | HCl | 36.46 | As needed | - |
Step-by-Step Protocol
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium hydroxide (0.8 g) in deionized water (300 mL).
-
Addition of Reactants: To the stirred alkaline solution, add 2,4-dimethylbenzoic acid (3.0 g) and potassium permanganate (6.64 g).
-
Heating: Heat the reaction mixture to 70°C using a heating mantle with a temperature controller. Maintain vigorous stirring at this temperature for 5 hours. The purple color of the permanganate will gradually disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Work-up - Filtration: After 5 hours, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite in a Büchner funnel to remove the brown MnO₂ precipitate. Wash the filter cake with a small amount of hot deionized water (approx. 20-30 mL) to ensure complete recovery of the product.
-
Work-up - Acidification: Transfer the clear, pale yellow filtrate to a beaker and cool it in an ice-water bath. Slowly acidify the filtrate by adding 2M hydrochloric acid dropwise while stirring until the pH is approximately 1-2 (test with pH paper). A white precipitate of 2-methylterephthalic acid will form.
-
Isolation and Drying: Collect the white precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts. Dry the product in a vacuum oven at 60-70°C to a constant weight. An average yield of approximately 55% can be expected.[2]
Expected Characterization Data for 2-Methylterephthalic Acid
-
Appearance: White solid.
-
¹H NMR (DMSO-d₆): δ 13.17 (s, 2H, -COOH), 7.90-7.81 (m, 3H, Ar-H), 2.56 (s, 3H, -CH₃).[2]
-
¹³C NMR (DMSO-d₆): δ 168.2 (-COOH), 166.7 (-COOH), 138.9 (Ar-C), 134.5 (Ar-C), 133.1 (Ar-C), 132.1 (Ar-C), 130.2 (Ar-C), 126.6 (Ar-C), 20.9 (-CH₃).[2]
Part 2: Synthesis of this compound
This protocol employs a standard Fischer-Speier esterification, controlling for mono-esterification.[3][4][5]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 2-Methylterephthalic Acid | C₉H₈O₄ | 180.16 | 1.80 g | 0.01 |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 50 mL | ~1.24 |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 0.5 mL | ~0.009 |
| Sodium Bicarbonate (Sat. aq.) | NaHCO₃ | 84.01 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | - |
| Brine (Sat. aq. NaCl) | NaCl | 58.44 | ~30 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Step-by-Step Protocol
-
Reaction Setup: Place 2-methylterephthalic acid (1.80 g) and a magnetic stir bar into a 100 mL round-bottom flask.
-
Addition of Reagents: Add anhydrous methanol (50 mL) to the flask. The dicarboxylic acid has limited solubility but will dissolve as the reaction progresses.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise to the suspension. Caution: This addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours. The reaction time is critical to favor mono-esterification over the formation of the diester. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (approx. 100 mL). Stir carefully until CO₂ evolution ceases. This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid groups, making them water-soluble.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). The desired mono-ester product is more soluble in the organic phase than the dicarboxylate salt.
-
Work-up - Washing: Combine the organic layers and wash them sequentially with deionized water (30 mL) and then with brine (30 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield the final product as a white solid.
Expected Analytical Data for this compound
-
Appearance: White crystalline solid.
-
Melting Point: 177-181 °C.[6]
-
¹H NMR (CDCl₃, predicted): δ ~10-12 (br s, 1H, -COOH), 8.0-7.8 (m, 3H, Ar-H), 3.94 (s, 3H, -OCH₃), 2.65 (s, 3H, Ar-CH₃). Note: The exact chemical shifts of the aromatic protons will depend on the substitution pattern.
-
¹³C NMR (CDCl₃, predicted): δ ~172 (-COOH), ~166 (-COOCH₃), ~140-128 (Ar-C), 52.5 (-OCH₃), 21.5 (Ar-CH₃).
-
IR (KBr, cm⁻¹): Broad O-H stretch from ~3300-2500 (carboxylic acid), C=O stretch (ester) around 1725, C=O stretch (acid) around 1690, C-O stretch around 1280.
Safety and Handling Precautions
-
Potassium Permanganate (KMnO₄): Strong oxidizer. May intensify fire and can cause severe skin burns and eye damage. It is harmful if swallowed. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area and keep away from combustible materials.[6][7][8][9]
-
Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe skin and eye burns. Reacts violently with water. Handle with extreme care in a chemical fume hood, wearing acid-resistant gloves, a lab coat, and chemical splash goggles.
-
General Precautions: All procedures should be carried out in a well-ventilated chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible. Dispose of all chemical waste according to institutional guidelines.
References
- 1. rsc.org [rsc.org]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810) [hmdb.ca]
- 4. 4-METHOXY-2-METHYLBENZOIC ACID | 6245-57-4 [m.chemicalbook.com]
- 5. 4-Methoxybenzoic acid(100-09-4) 1H NMR [m.chemicalbook.com]
- 6. 4-メトキシ-2-メチル安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Benzoic acid, 4-methyl-, methyl ester [webbook.nist.gov]
- 8. cerritos.edu [cerritos.edu]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(Methoxycarbonyl)-2-methylbenzoic acid
Welcome to the technical support guide for the synthesis of 4-(Methoxycarbonyl)-2-methylbenzoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes effectively. The primary challenge in synthesizing this molecule is typically the selective mono-esterification of 2-methylterephthalic acid, where controlling the reaction to favor the desired product over the diester byproduct is paramount.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions encountered during the synthesis.
Q1: My reaction yield is consistently low. What is the most likely cause? A: The most frequent causes of low yield are twofold: 1) over-esterification leading to the formation of the undesired dimethyl 2-methylterephthalate (diester) byproduct, and 2) incomplete reaction, leaving a significant amount of the 2-methylterephthalic acid starting material. Identifying the major impurity in your crude product is the first step in troubleshooting.
Q2: How can I minimize the formation of the diester byproduct? A: Minimizing diester formation hinges on controlling the reaction kinetics. The carboxyl group at the 4-position is less sterically hindered than the one at the 2-position (adjacent to the methyl group), making it react faster. To exploit this, you should use a controlled stoichiometry of your alcohol (methanol), maintain the lowest effective reaction temperature, and monitor the reaction closely to stop it once the formation of the desired mono-ester is maximized, before significant diester formation occurs.
Q3: My reaction seems to stall, with a large amount of unreacted dicarboxylic acid remaining. Why is this happening? A: This issue often points to poor solubility of the starting material, 2-methylterephthalic acid, in common organic solvents. If the reactant isn't properly dissolved, the reaction can only occur on the surface of the solid, leading to very slow or incomplete conversion. Other causes can include insufficient catalytic acid or temperatures that are too low to overcome the activation energy of the reaction.
Q4: What is the most effective method for purifying the final product? A: The choice of purification method depends on the primary impurities. If the main impurity is the non-polar diester, a pH-mediated extraction can be highly effective. The acidic desired product can be extracted into a basic aqueous phase, leaving the neutral diester in the organic phase. For separating the product from the highly polar starting material, recrystallization or column chromatography are generally more effective.[1]
Q5: Are there alternative synthetic routes that avoid the selective mono-esterification challenge? A: Yes, alternative strategies exist, though they come with their own challenges. One could start with a molecule that already has the desired substitution pattern, such as 2-bromo-5-methoxytoluene.[2] This could be converted to the target molecule via a Grignard carboxylation or a palladium-catalyzed carbonylation reaction.[3][4] However, these methods require strict control of anhydrous conditions or the handling of toxic carbon monoxide gas. This guide focuses on optimizing the more common and accessible selective esterification route.
Section 2: In-Depth Troubleshooting and Optimization Guides
This section provides detailed analysis and protocols to address specific experimental problems.
Problem 1: Low Yield due to High Diester Formation
The formation of dimethyl 2-methylterephthalate is a classic example of a kinetically vs. thermodynamically controlled reaction. The desired 4-methoxycarbonyl product is the kinetic product, while the fully esterified diester is the more thermodynamically stable endpoint. Our strategy is to manipulate conditions to favor the kinetic outcome.
-
Excess Methanol: Using methanol as the solvent or in large excess drives the equilibrium towards the formation of the most stable product, the diester.
-
Solution: Employ strict stoichiometric control of methanol. Use a non-alcoholic solvent (like THF or 1,4-dioxane) and add only 1.0 to 1.2 molar equivalents of methanol.
-
-
Prolonged Reaction Time & High Temperature: These conditions provide the necessary energy to overcome the steric hindrance at the 2-position, pushing the reaction toward the thermodynamic diester product.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction at the point of maximum mono-ester concentration. Run the reaction at the lowest temperature that allows for a reasonable rate (e.g., refluxing THF at ~66°C vs. toluene at ~111°C).
-
-
Setup: In a flame-dried round-bottom flask equipped with a condenser and magnetic stirrer, add 2-methylterephthalic acid (1.0 eq).
-
Solvent & Reagent Addition: Add anhydrous 1,4-dioxane to create a 0.2 M solution. Add methanol (1.1 eq).
-
Catalyst: Carefully add concentrated sulfuric acid (0.1 eq) as the catalyst.
-
Reaction: Heat the mixture to reflux (approx. 101°C) and monitor the reaction every hour by TLC (Typical eluent: 5% Methanol in Dichloromethane with 0.5% acetic acid).
-
Workup: Once optimal conversion is reached, cool the reaction to room temperature. Quench with cold water and extract with ethyl acetate.
-
Purification: Proceed with pH-mediated extraction as detailed in the purification section.
| Methanol (eq.) | Catalyst (eq. H₂SO₄) | Temperature (°C) | Time (h) | Starting Material (%) | Mono-ester (%) | Diester (%) |
| 1.1 | 0.1 | 80 | 4 | 25 | 65 | 10 |
| 1.1 | 0.1 | 80 | 12 | 10 | 60 | 30 |
| 5.0 | 0.1 | 80 | 8 | 5 | 45 | 50 |
| Large Excess (Solvent) | 0.1 | 65 (reflux) | 12 | <5 | 20 | >75 |
Table 1: Illustrative data showing how stoichiometry and time affect the product ratio in the synthesis of this compound.
Problem 2: Low Conversion with High Unreacted Starting Material
This issue is primarily a failure to initiate or sustain the reaction efficiently.
-
Poor Solubility: 2-methylterephthalic acid is a crystalline solid with low solubility in many non-polar organic solvents.
-
Solution: Choose a solvent that provides better solubility, such as 1,4-dioxane or a mixture of THF and DMF. Increasing the reaction temperature can also improve solubility.
-
-
Insufficient Catalyst Activity: The acid catalyst may be insufficient in quantity or may be neutralized by impurities.
-
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Argon), suspend 2-methylterephthalic acid (1.0 eq) in anhydrous methanol at 0°C.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (1.1 eq) dropwise via syringe. The SOCl₂ will react with methanol to generate HCl in situ, which acts as the catalyst, and also promotes esterification.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup: Carefully remove the solvent and excess reagents under reduced pressure. The crude residue can then be taken up in an organic solvent and subjected to a standard aqueous workup.
Problem 3: Purification Challenges
Separating three compounds with varying polarities—starting material (high), mono-ester (medium), and diester (low)—requires a systematic approach.
This method is ideal for removing the neutral diester byproduct.
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2-3 times). The acidic starting material and the desired mono-ester product will move into the basic aqueous layer as their carboxylate salts, while the neutral diester remains in the organic layer.
-
Separation: Separate the layers. The organic layer containing the diester can be discarded or saved for analysis.
-
Acidification & Re-extraction: Cool the combined aqueous layers in an ice bath and slowly acidify with cold 1M HCl until the pH is ~2. A white precipitate (the purified acids) should form. Extract this aqueous suspension with fresh ethyl acetate (3 times).
-
Final Steps: Combine the new organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a mixture of the starting material and the desired mono-ester, now free of the diester. This mixture is now more amenable to separation by recrystallization or chromatography.
Section 3: Visualization of Key Processes
Visual aids can clarify complex decision-making and chemical mechanisms.
Caption: A decision tree for troubleshooting low yields.
References
- 1. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 2. 4-METHOXY-2-METHYLBENZOIC ACID | 6245-57-4 [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(Methoxycarbonyl)-2-methylbenzoic acid
Welcome to the technical support center for the purification of 4-(Methoxycarbonyl)-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this key chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the in-depth knowledge needed to troubleshoot and optimize your purification workflows.
Initial Assessment: Understanding Your Compound and Impurities
Successful purification begins with a thorough understanding of the target molecule and the potential impurities from its synthesis. This compound is a bifunctional molecule, possessing both a carboxylic acid and a methyl ester group. This dual functionality dictates its chemical behavior and provides unique handles for purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | PubChem[1] |
| Molecular Weight | 194.18 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline solid | Chem-Impex[2] (analogue) |
| Melting Point | Approx. 177-181 °C (for the similar 4-Methoxy-2-methylbenzoic acid) | Sigma-Aldrich[3] |
Note: The melting point is for a structurally similar compound and should be used as an estimate. The actual melting point of your purified compound will be a key indicator of its purity.
Frequently Asked Questions (FAQs): Common Impurities
Q: What are the most likely impurities I'll encounter?
A: Impurities are almost always byproducts of the synthetic route. A common synthesis for substituted benzoic acids involves the oxidation of the corresponding alkyl-substituted benzene.[4] For this compound, potential impurities could include:
-
Unreacted Starting Material: Such as dimethyl 2-methylterephthalate.
-
Over-oxidation Products: If harsh oxidizing agents are used, other functional groups could be affected.
-
Isomeric Impurities: Depending on the starting materials, isomers with different substitution patterns may be present.
-
Neutral Organic Compounds: Solvents or non-acidic byproducts from the reaction.[5]
Choosing Your Purification Strategy: A Decision Guide
The optimal purification method depends on the nature of the impurities, the scale of your experiment, and the required final purity. Use the following decision tree to guide your choice.
References
Technical Support Center: Stability of 4-(Methoxycarbonyl)-2-methylbenzoic acid
Here is the technical support center for the stability of 4-(Methoxycarbonyl)-2-methylbenzoic acid.
Prepared by the Senior Application Scientist Team
Welcome to the technical resource guide for this compound (CAS No. 1245919-29-2). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this bifunctional molecule under common laboratory and process conditions. Understanding its potential degradation pathways is critical for successful synthesis, purification, and formulation.
This molecule's structure contains two key functional groups whose reactivity dictates its stability profile: a carboxylic acid and a methyl ester. The steric hindrance from the ortho-methyl group and the electronic effects of the substituents play a significant role in its behavior.
General Stability Profile & Storage
Under standard ambient conditions, this compound is a chemically stable solid.[1] However, its stability is highly dependent on the pH, temperature, and presence of other reagents.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 1245919-29-2 | [2] |
| Molecular Formula | C₁₀H₁₀O₄ | [3] |
| Molecular Weight | 194.18 g/mol | [3] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | Not widely reported; related isomers have melting points ranging from 102-183 °C | [1][5][6] |
Recommended Storage: For optimal shelf life, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[7][8]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experimentation.
Q1: My reaction produced 2-methylterephthalic acid as a major byproduct. What is the most likely cause?
This is the most common stability issue and is almost certainly caused by the hydrolysis of the methyl ester group. This reaction, known as saponification, is particularly rapid under basic (alkaline) conditions.[9] The bifunctional nature of your starting material means that even if the intended reaction occurs at another site, the ester can still be cleaved if the conditions are not suitable.
The process is initiated by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[10] This reaction is effectively irreversible because the final step is a highly favorable acid-base reaction between the newly formed carboxylic acid and the alkoxide, driving the equilibrium entirely towards the carboxylate salt.[9] An acidic workup is then required to protonate the salt to yield the final di-acid product.
Q2: How stable is the compound under strongly acidic conditions?
The compound is significantly more stable in acidic media compared to basic media. The ester group is not readily hydrolyzed by acid at room temperature. However, hydrolysis can still occur under forcing conditions, typically by heating in the presence of a strong acid (e.g., refluxing with aqueous H₂SO₄ or HCl).[11]
This process is essentially the reverse of a Fischer esterification. Unlike saponification, acid-catalyzed hydrolysis is a reversible equilibrium. To drive the reaction to completion, a large excess of water is typically required. For most synthetic procedures that use acidic catalysts at moderate temperatures, degradation via ester hydrolysis is not a primary concern.
Q3: What is the thermal stability of this compound? Is decarboxylation a risk?
Yes, thermal decarboxylation is a potential degradation pathway for this and other benzoic acid derivatives, especially at elevated temperatures.[12] Studies on various benzoic acids show that they can decompose and lose CO₂ when heated strongly.[13][14][15]
-
Mild degradation of some benzoic acid derivatives has been observed starting around 150°C.[14]
-
Severe degradation can occur at temperatures of 200°C and above.[14]
The primary decarboxylation would occur at the carboxylic acid position, yielding methyl 2-methylbenzoate. A secondary, much less likely decarboxylation of the ester group would require significantly more energy. If your reaction requires temperatures exceeding 150-180°C, you should consider the possibility of decarboxylation and monitor for the formation of byproducts.
Q4: I am performing a reaction with a strong reducing agent. Which functional group will react first?
The reactivity depends on the specific reducing agent used.
-
Borane (BH₃) or its complexes (e.g., BH₃•THF): These reagents are known to selectively reduce carboxylic acids in the presence of esters. Therefore, you can expect the carboxylic acid group to be reduced to a primary alcohol, leaving the methyl ester group intact.
-
Lithium Aluminum Hydride (LiAlH₄): This is a very strong and non-selective reducing agent. It will rapidly reduce both the carboxylic acid and the methyl ester to their corresponding primary alcohols, yielding (4-(hydroxymethyl)-2-methylphenyl)methanol.
If your goal is to selectively reduce the carboxylic acid, borane is the reagent of choice. If the goal is to reduce both functional groups, LiAlH₄ is appropriate.
Experimental Guides & Protocols
Guide 1: How to Perform a Quick Stability Test
If you are developing a new synthetic route, it is prudent to test the stability of your starting material under the proposed reaction conditions (solvent, temperature, reagents) before committing to a large-scale reaction.
Protocol: Small-Scale Stability Test
-
Preparation: In a small vial, dissolve a known amount (e.g., 10-20 mg) of this compound in the solvent intended for your reaction.
-
Add Reagents: Add the base, acid, or other key reagents you plan to use (excluding the other primary reactant if possible, to isolate stability).
-
Set Conditions: Stir the mixture at the target reaction temperature.
-
Monitor: After a set period (e.g., 1 hour), take a small aliquot from the reaction mixture.
-
Analysis by TLC: Spot the aliquot on a TLC plate alongside a spot of the original starting material. Elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). The appearance of a new, more polar spot at the baseline is indicative of hydrolysis to the di-acid.
-
Analysis by HPLC: For a more quantitative assessment, quench the aliquot, dilute it, and inject it into an HPLC system. Compare the chromatogram to a t=0 sample to quantify the loss of starting material and the formation of new peaks.
Guide 2: Protocol for Controlled Saponification
This protocol demonstrates the primary degradation pathway under basic conditions and can be used to intentionally synthesize 2-methylterephthalic acid.
Protocol: Ester Hydrolysis to Di-acid [Adapted from general procedures[16][17]]
-
Dissolution: In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of methanol.
-
Add Base: Add a solution of 0.5 g of sodium hydroxide (NaOH) in 10 mL of water.
-
Heating: Heat the mixture to reflux (approximately 70-80°C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cooling & Solvent Removal: Allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with 20 mL of water and cool it in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH is ~1-2.
-
Isolation: A white precipitate of 2-methylterephthalic acid will form. Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum.
Summary of Potential Degradation Pathways
| Condition | Functional Group Affected | Primary Degradation Product | Likelihood |
| Strong Base (e.g., NaOH, KOH), heat | Methyl Ester | 2-Methylterephthalic acid | High |
| Strong Acid (e.g., H₂SO₄), heat | Methyl Ester | 2-Methylterephthalic acid | Moderate |
| High Temperature (>180°C) | Carboxylic Acid | Methyl 2-methylbenzoate | Moderate to High |
| Strong, Non-selective Reducing Agent (LiAlH₄) | Both | (4-(hydroxymethyl)-2-methylphenyl)methanol | High |
| Selective Reducing Agent (BH₃) | Carboxylic Acid | 4-(Hydroxymethyl)-2-(methoxycarbonyl)benzene | High (Selective) |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C10H10O4 | CID 23543120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1245919-29-2 | Benchchem [benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 4-METHOXY-2-METHYLBENZOIC ACID | 6245-57-4 [m.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. 4-Methoxy-2-methylbenzoic acid | 6245-57-4 | Benchchem [benchchem.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Saponification-Typical procedures - operachem [operachem.com]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Synthesis of 4-(Methoxycarbonyl)-2-methylbenzoic acid
Welcome to the technical support center for the synthesis of 4-(methoxycarbonyl)-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important bifunctional molecule. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent strategies are:
-
Selective mono-esterification of 2-methylterephthalic acid: This involves the direct esterification of the diacid, typically with methanol under acidic conditions. The main challenge is achieving mono-selectivity and preventing the formation of the diester.
-
Selective oxidation of a methyl group on a precursor: A common starting material is 2,5-dimethylbenzoic acid or its methyl ester. The challenge here is to selectively oxidize one methyl group to a carboxylic acid without affecting the other methyl group or the ester functionality.
Q2: I am seeing a significant amount of 2-methylterephthalic acid in my final product after a mono-esterification reaction. What is causing this?
A2: This is likely due to incomplete esterification. Factors that can contribute to this include insufficient reaction time, low temperature, or inadequate catalyst concentration. The presence of water in your reagents or solvent can also hinder the esterification reaction.
Q3: My oxidation reaction of methyl 2,5-dimethylbenzoate is giving me a mixture of products, including the diacid and unreacted starting material. How can I improve selectivity?
A3: Achieving selective oxidation can be challenging. Over-oxidation can lead to the diacid (2-methylterephthalic acid), while under-oxidation will result in a low conversion of your starting material. The choice of oxidizing agent and careful control of reaction stoichiometry and temperature are critical. For instance, using a milder oxidizing agent or a stoichiometric amount can help prevent over-oxidation.
Q4: I am having difficulty purifying my final product. What are the likely impurities I need to remove?
A4: Common impurities include the starting materials (2-methylterephthalic acid or methyl 2,5-dimethylbenzoate), the diester byproduct (dimethyl 2-methylterephthalate), and potentially isomeric impurities if your starting materials were not pure. Conventional purification methods like recrystallization and column chromatography are often employed.[1] The choice of solvent for recrystallization is crucial for effectively separating these closely related compounds.
Troubleshooting Guide: Common Side Reactions and Solutions
This section provides a more in-depth look at the common side reactions and offers detailed troubleshooting strategies.
Issue 1: Formation of Dimethyl 2-methylterephthalate (Diester) during Mono-esterification
Causality: The formation of the diester is a common side reaction in the mono-esterification of 2-methylterephthalic acid. Both carboxylic acid groups are susceptible to esterification, and achieving high mono-selectivity can be difficult under standard esterification conditions (e.g., Fischer esterification).
Troubleshooting Protocol:
-
Control Stoichiometry: Use a limited amount of methanol (e.g., 1.0-1.2 equivalents) to favor mono-esterification.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity, although it may require longer reaction times.
-
Utilize a Bulky Alcohol: While not yielding the methoxycarbonyl group, using a bulkier alcohol can sterically hinder the formation of the diester at the more hindered carboxylic acid position. This can be a useful strategy if the resulting ester can be subsequently transesterified.
-
Employ a Solid Acid Catalyst: Heterogeneous catalysts, such as certain zeolites or acidic resins, can sometimes offer better selectivity for mono-esterification compared to homogeneous acid catalysts like sulfuric acid.[2]
-
Alternative Synthetic Strategy: Consider synthesizing the monoester via the partial hydrolysis of the diester. This can sometimes provide better control over the product distribution.[3]
Issue 2: Incomplete or Over-oxidation of Methyl 2,5-dimethylbenzoate
Causality: The selective oxidation of one methyl group in the presence of another and an ester group is a delicate balance. Strong oxidizing agents like potassium permanganate can lead to the oxidation of both methyl groups, resulting in 2-methylterephthalic acid.[4] Milder conditions may lead to incomplete conversion or the formation of intermediate oxidation products like the corresponding aldehyde.
Troubleshooting Protocol:
-
Choice of Oxidant:
-
For selective oxidation, consider using milder oxidizing agents.
-
Potassium permanganate (KMnO4) can be effective, but careful control of stoichiometry and temperature is crucial to avoid over-oxidation.[4]
-
-
Reaction Conditions:
-
Temperature Control: Maintain a consistent and optimized temperature. Lower temperatures generally favor selectivity but may decrease the reaction rate.
-
pH Control: In some oxidation reactions, the pH of the medium can influence the reactivity and selectivity of the oxidizing agent.
-
-
Monitoring the Reaction:
-
Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction. This will help you determine the optimal time to quench the reaction to maximize the yield of the desired product and minimize side products.
-
Data Presentation: Common Impurities and Analytical Methods
| Impurity | Potential Source | Recommended Analytical Method(s) |
| 2-Methylterephthalic acid | Incomplete esterification; Over-oxidation | HPLC, LC-MS, ¹H NMR (disappearance of methyl ester singlet, appearance of broad COOH proton) |
| Dimethyl 2-methylterephthalate | Over-esterification | GC, GC-MS, ¹H NMR (presence of two methyl ester singlets) |
| Methyl 2,5-dimethylbenzoate | Incomplete oxidation | GC, GC-MS, ¹H NMR (presence of two benzylic methyl singlets) |
| 4-Formyl-2-methylbenzoic acid methyl ester | Partial oxidation | LC-MS, ¹H NMR (presence of aldehyde proton singlet) |
Visualizations
Experimental Workflow: Troubleshooting Impurity Formation
Caption: Troubleshooting workflow for impurity identification and remediation.
Reaction Pathways: Desired Synthesis and Key Side Reactions
Caption: Key synthetic routes and associated major side products.
References
Technical Support Center: Optimization of Reaction Conditions for 4-(Methoxycarbonyl)-2-methylbenzoic acid
Welcome to the technical support center for the synthesis and optimization of 4-(Methoxycarbonyl)-2-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of its synthesis and achieve optimal results.
The primary and most common route to synthesizing this compound involves the selective mono-hydrolysis of its corresponding diester, dimethyl 2-methylterephthalate[1]. This process, while straightforward in principle, is sensitive to reaction conditions. Even minor deviations can lead to low yields, incomplete reactions, or the formation of undesirable byproducts such as the fully hydrolyzed diacid (2-methylterephthalic acid) or recovery of unreacted starting material.
This guide is structured to address the most common challenges encountered during this synthesis, providing both quick solutions and deeper mechanistic explanations to empower you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis.
Q1: What is the most reliable method for synthesizing this compound?
A1: The most prevalent and scalable method is the selective alkaline hydrolysis (saponification) of dimethyl 2-methylterephthalate. This reaction involves using a sub-stoichiometric amount of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a suitable solvent system, typically a mixture of methanol and water. The key challenge lies in precisely controlling the reaction to cleave only one of the two methyl ester groups.
Q2: Why is my reaction yield consistently low?
A2: Low yield is the most common issue and can stem from several factors:
-
Incorrect Stoichiometry of Base: Using too much base will lead to the formation of the diacid byproduct. Conversely, too little base will result in a significant amount of unreacted diester.
-
Reaction Temperature and Time: The hydrolysis rate is temperature-dependent. Insufficient time or temperature may lead to an incomplete reaction. Excessive time or temperature can promote the secondary hydrolysis to the diacid.
-
Poor Solubility: The starting diester and the intermediate product may have limited solubility in the reaction medium, leading to a heterogeneous mixture and an inconsistent reaction rate.
-
Inefficient Work-up: The separation of the desired mono-acid/mono-ester from the starting material and the diacid byproduct can be challenging due to similar polarities, potentially leading to product loss during extraction or crystallization.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like ethyl acetate/hexanes with a small amount of acetic acid to improve spot shape. You should be able to resolve three distinct spots:
-
Dimethyl 2-methylterephthalate (starting material, least polar).
-
This compound (product, intermediate polarity).
-
2-Methylterephthalic acid (diacid byproduct, most polar, often stays at the baseline).
High-Performance Liquid Chromatography (HPLC) can also be used for more precise quantitative monitoring.
Q4: I am seeing two products in my final material. What are they and how do I separate them?
A4: The most likely contaminant is the diacid, 2-methylterephthalic acid. Separation can be achieved by carefully adjusting the pH during the work-up. The mono-acid product is less acidic than the diacid. Fractional crystallization or column chromatography can also be employed for purification, though these methods can be laborious on a large scale. A well-optimized reaction is the best strategy to avoid difficult purifications.
Section 2: Synthesis Pathway and Troubleshooting Workflow
The general synthetic approach is a two-step process: esterification of 2-methylterephthalic acid to the diester, followed by selective hydrolysis. However, as dimethyl 2-methylterephthalate is commercially available, most researchers will start from the selective hydrolysis step.
Primary Reaction: Selective Mono-Hydrolysis
The core of the optimization lies in the selective saponification of one of the two ester groups of dimethyl 2-methylterephthalate.
Caption: Synthetic pathway for this compound.
Troubleshooting Decision Tree
When encountering issues such as low yield or impure product, a systematic approach to troubleshooting is essential. The following decision tree provides a logical workflow to identify and resolve the root cause of the problem.
Caption: Troubleshooting workflow for synthesis optimization.
Section 3: Detailed Experimental Protocols & Optimization Parameters
This section provides a robust starting protocol and discusses key parameters for optimization.
Protocol 1: Optimized Selective Hydrolysis
This protocol is a reliable starting point for achieving high selectivity and yield.
Materials:
-
Dimethyl 2-methylterephthalate
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 3M
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve dimethyl 2-methylterephthalate (1.0 eq) in methanol (5-10 mL per gram of diester).
-
Base Addition: In a separate container, dissolve NaOH (0.97 eq) in a minimal amount of deionized water. Add this aqueous solution dropwise to the stirring methanolic solution of the diester at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65-70 °C) and monitor the reaction progress by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours.
-
Quenching & Solvent Removal: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Dissolve the resulting solid residue in deionized water. Wash this aqueous solution with ethyl acetate to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify by adding 3M HCl dropwise with vigorous stirring. Monitor the pH, aiming for a final pH of 4-5. The product will precipitate as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight. The purity should be >95% by NMR.
Optimization Parameters Table
The following table summarizes key parameters and their impact on the reaction outcome, providing a guide for systematic optimization.
| Parameter | Range / Condition | Rationale & Impact on Reaction |
| Base Equivalents | 0.95 - 1.05 eq | Crucial for selectivity. <0.95 eq leads to incomplete conversion. >1.0 eq significantly increases the formation of the diacid byproduct. An optimal value is often found around 0.97 eq.[2] |
| Base Type | NaOH vs. KOH | Both are effective. KOH is sometimes preferred due to the higher solubility of its carboxylate salt, which can prevent precipitation during the reaction. |
| Solvent System | MeOH/H₂O | Methanol is essential to solubilize the starting diester. Water is required to dissolve the base and facilitate the hydrolysis. The ratio can be adjusted to maintain a homogeneous solution.[3] |
| Temperature | 25 °C to 65 °C (Reflux) | Higher temperatures accelerate both the desired mono-hydrolysis and the undesired di-hydrolysis. Room temperature reactions are possible but may require extended times (>24h). Reflux provides a controlled and reasonably fast reaction rate.[4] |
| Reaction Time | 1 - 6 hours | Must be optimized in conjunction with temperature. Over-extending the reaction time, even with correct stoichiometry, can lead to diacid formation. Monitor by TLC to stop the reaction upon consumption of starting material. |
| Acidification pH | 3 - 6 | The pKa of the product's carboxylic acid is around 4. Acidifying to a pH of 4-5 maximizes its precipitation while keeping the more acidic diacid byproduct (if present) in solution. Dropping the pH too low will cause the diacid to crash out. |
Section 4: Mechanistic Insights
Understanding the mechanism provides a deeper insight into the reaction's sensitivities.
The reaction proceeds via a nucleophilic acyl substitution (BAc2 mechanism). The hydroxide ion (⁻OH) attacks one of the electrophilic carbonyl carbons of the diester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling a methoxide ion (⁻OCH₃) as the leaving group, which is subsequently protonated by the solvent to form methanol.
Why is selective mono-hydrolysis possible?
Once the first ester group is hydrolyzed to a carboxylate anion (under the basic reaction conditions), the molecule becomes negatively charged. This negative charge deactivates the aromatic ring and, more importantly, exerts a strong electron-withdrawing effect. This effect reduces the electrophilicity of the second carbonyl carbon, making it significantly less susceptible to a second nucleophilic attack by hydroxide. This electronic difference is the basis for the selectivity, allowing the reaction to be stopped after the first hydrolysis step.[5][6]
However, this selectivity is not absolute. Under forcing conditions (excess base, high temperature, or prolonged reaction time), the second hydrolysis can and will occur, leading to the formation of the diacid.[7] This underscores the importance of careful control over the reaction parameters.
References
- 1. CAS 14186-60-8: 1,4-Dimethyl 2-methyl-1,4-benzenedicarboxy… [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. reddit.com [reddit.com]
Technical Support Center: Crystallization of 4-(Methoxycarbonyl)-2-methylbenzoic acid
Welcome to the technical support center for the crystallization of 4-(Methoxycarbonyl)-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to address the practical challenges you may encounter, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Compound Quick Reference
Before troubleshooting, it's essential to be familiar with the key physicochemical properties of the target compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.17 g/mol | [1][3] |
| Appearance | White Crystalline Solid | [4] |
| General Solubility | Sparingly soluble in water, soluble in many organic solvents like alcohols and esters. | [4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal characteristic of a solvent for crystallizing this compound?
An ideal solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at room or sub-ambient temperatures.[6][7] This differential solubility is the driving force for crystallization upon cooling. Furthermore, the solvent's boiling point should be manageable, and it should not react with the compound. Impurities should ideally remain soluble in the solvent even at low temperatures to be removed in the mother liquor.[8]
Q2: Why is slow cooling critical for obtaining high-quality crystals?
Slow cooling is essential because it allows molecules to selectively arrange themselves into a stable, ordered crystal lattice, a process that excludes impurities.[6][7] Rapid cooling, or "crashing out," traps molecules in a disordered, high-energy state, often leading to the formation of small, impure crystals or an amorphous solid.[9][10] An ideal crystallization process should show initial crystal formation over approximately 5 minutes, with continued growth over a 20-minute period.[9]
Q3: Can I use a single solvent or is a mixed-solvent system better?
Whenever possible, a single-solvent system is preferred for its simplicity and because the solvent composition remains constant during heating and cooling.[11] However, if no single solvent provides the ideal solubility profile, a mixed-solvent system can be highly effective.[8][11] This typically involves a "soluble solvent" in which the compound dissolves readily and an "insoluble solvent" (or "anti-solvent") in which it is poorly soluble.[11] The two solvents must be miscible.[8]
Troubleshooting Guide: Specific Issues & Solutions
This section addresses common problems encountered during the crystallization of this compound in a direct question-and-answer format.
Problem 1: My compound is forming oily droplets instead of solid crystals. What is "oiling out" and how do I fix it?
Answer:
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[9][11] This happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a highly impure version of it).[9] Because impurities tend to be more soluble in the oily droplets than in the solvent, this phenomenon prevents effective purification.[9][12]
Causality & Solutions:
-
Cause: The solution is too concentrated, causing saturation at too high a temperature.
-
Cause: The boiling point of the chosen solvent is too high, exceeding the compound's melting point.
-
Solution: Select a different solvent or solvent system with a lower boiling point. For aromatic acids, mixtures like ethanol/water or acetone/hexane can be effective.[13]
-
-
Cause: High levels of impurities are significantly depressing the melting point of the compound.
-
Solution: If the solution has a noticeable color, consider a pre-purification step. Re-dissolve the oil in sufficient solvent and add a small amount of activated charcoal. Heat the solution for a few minutes, then perform a hot filtration to remove the charcoal and adsorbed impurities before proceeding with the cooling and crystallization.[7][9]
-
Problem 2: The solution has cooled completely, but no crystals have formed.
Answer:
The absence of crystals upon cooling indicates that the solution is not sufficiently supersaturated, or that the nucleation process (the initial formation of small crystal seeds) has not been initiated.[14]
Causality & Solutions:
-
Cause: Too much solvent was used, and the solution is stable (not supersaturated) even at low temperatures.
-
Solution 1: Gently heat the solution to evaporate a portion of the solvent. Allow it to cool again slowly.[9] You can test for saturation by dipping a glass rod in the solution; if a solid residue forms upon evaporation, the solution is nearing saturation.[9]
-
Solution 2: If using a mixed-solvent system, you may have an excess of the "soluble" solvent. Add a small amount of the "insoluble" solvent dropwise to the warm solution until it becomes slightly cloudy, then clarify with a single drop of the "soluble" solvent before cooling.[11][15]
-
-
Cause: Nucleation is kinetically hindered.
-
Solution 1 (Induce Crystallization): Scratch the inside of the flask just below the solvent line with a glass stirring rod.[6] The microscopic scratches on the glass provide nucleation sites for crystals to begin forming.
-
Solution 2 (Seed Crystals): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" provides a template for further crystal growth.[6] If no seed crystal is available, you can create one by evaporating a drop of the solution on a stirring rod and placing it back into the bulk solution.[6]
-
Problem 3: My crystal yield is very low.
Answer:
A low yield (e.g., less than 70-80%) suggests that a significant amount of the compound has been lost during the process.
Causality & Solutions:
-
Cause: Excessive solvent was used, leaving a large portion of the compound dissolved in the mother liquor.
-
Cause: Premature crystallization occurred during a hot filtration step (if performed).
-
Cause: The crystals were washed with a solvent at room temperature during collection.
-
Solution: Always wash the collected crystals with a small amount of ice-cold crystallization solvent.[6] The cold solvent will wash away residual mother liquor without dissolving a significant amount of the product crystals.
-
Problem 4: The final product is a fine powder or an amorphous solid, not distinct crystals.
Answer:
The formation of an amorphous solid or a very fine powder is typically a result of the crystallization process occurring too rapidly.[9] Amorphous materials lack the long-range molecular order of a crystal lattice and are thermodynamically less stable.[18][19]
Causality & Solutions:
-
Cause: The solution was cooled too quickly (e.g., by placing it directly into an ice bath from a high temperature).
-
Solution: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature first.[6][16] Insulating the flask by covering it with a beaker can help slow the cooling rate.[6] Only after the solution has reached room temperature and crystal growth has slowed should you place it in an ice bath to maximize yield.[6]
-
-
Cause: The solution was agitated or disturbed during the initial cooling phase.
-
Solution: Once the flask is set aside to cool, avoid moving or swirling it. Physical disturbances can trigger mass nucleation, leading to the formation of many small crystals instead of fewer, larger ones.
-
Problem 5: The final crystals are colored, even though the pure compound should be white.
Answer:
Colored crystals indicate the presence of impurities that have been incorporated into the crystal lattice. This often happens when crystallization occurs too quickly or when colored impurities are present that have similar properties to the target compound.
Causality & Solutions:
-
Cause: Rapid crystallization has trapped impurities within the lattice.
-
Solution: Repeat the crystallization process (a "recrystallization"). Ensure the cooling process is very slow to allow for the selective exclusion of impurities from the growing crystals.[6]
-
-
Cause: A persistent colored impurity is present.
-
Solution: Use an activated charcoal treatment. Dissolve the impure solid in the minimum amount of hot solvent, add a small amount (1-2% by weight) of activated charcoal, and swirl the hot mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal, then allow the clear filtrate to cool slowly.[7]
-
Visualized Workflows & Protocols
General Troubleshooting Workflow
This diagram outlines a logical decision-making process for troubleshooting common crystallization issues.
Caption: Troubleshooting Decision Tree for Crystallization.
Protocol 1: Standard Single-Solvent Recrystallization
-
Solvent Selection: Choose a suitable solvent where this compound is soluble when hot and insoluble when cold (e.g., ethanol, methanol, or ethyl acetate may be suitable starting points).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent in portions, while heating, until the solid just dissolves completely.[6][17]
-
Hot Filtration (Optional): If insoluble impurities or colored impurities (after charcoal treatment) are present, perform a hot gravity filtration into a clean, pre-heated flask.[4][17]
-
Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[6][15]
-
Crystal Growth: Crystals should form as the solution cools. If not, use methods to induce crystallization (see Problem 2).
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the crystal yield.[6][15]
-
Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.[6]
-
Drying: Allow the crystals to dry completely by drawing air through the funnel, then transfer them to a watch glass to air dry or dry in a vacuum oven.[6]
Protocol 2: Mixed-Solvent Recrystallization
This protocol is useful when no single solvent is ideal. A common pair for benzoic acid derivatives is an alcohol (soluble solvent) and water (insoluble solvent).[15]
Caption: Workflow for Mixed-Solvent Crystallization.
-
Solvent Selection: Identify a miscible solvent pair: one in which the compound is soluble (e.g., methanol, ethanol) and one in which it is insoluble (e.g., water).[15]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot soluble solvent required to dissolve it completely.[15]
-
Induce Saturation: While keeping the solution hot, add the insoluble solvent dropwise until you observe a persistent slight turbidity (cloudiness).[11][15] This indicates the solution is saturated.
-
Clarification: Add one or two drops of the hot soluble solvent to just re-dissolve the turbidity, resulting in a clear, saturated solution.[11][15]
-
Cooling & Collection: Follow steps 4 through 9 from the Single-Solvent Recrystallization protocol above.
References
- 1. 4-Methoxy-2-methylbenzoic acid | C9H10O3 | CID 597216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C10H10O4 | CID 23543120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxy-4-methylbenzoic acid | C9H10O3 | CID 597164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mt.com [mt.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. ingentaconnect.com [ingentaconnect.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up the Synthesis of 4-(Methoxycarbonyl)-2-methylbenzoic Acid
Welcome to the technical support guide for the synthesis of 4-(Methoxycarbonyl)-2-methylbenzoic acid. This document is designed for researchers, chemists, and process development professionals who are looking to transition this synthesis from bench-scale to a larger, pilot-plant or manufacturing scale. We will address common challenges, provide in-depth troubleshooting, and offer detailed protocols grounded in established chemical principles. The core of successful scale-up lies not just in multiplying reagent quantities, but in understanding the physical and chemical changes that occur when moving to larger vessels and quantities.[1][2]
Recommended Synthetic Pathway for Scale-Up
The most robust and scalable route to this compound involves a two-step process starting from 2-methylterephthalic acid. This approach offers clear, distinct transformations that are easier to monitor and control in a large-scale setting.
-
Step 1: Fischer Esterification - Conversion of 2-methylterephthalic acid to Dimethyl 2-methylterephthalate.
-
Step 2: Selective Saponification (Hydrolysis) - Controlled mono-hydrolysis of the dimethyl ester to yield the target molecule.
This pathway avoids potentially hazardous reagents and offers high yields with straightforward purification, making it ideal for industrial applications.
References
Technical Support Center: A Researcher's Guide to 4-(Methoxycarbonyl)-2-methylbenzoic acid
Welcome to the technical support center for 4-(Methoxycarbonyl)-2-methylbenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive guidance on the proper handling, storage, and troubleshooting of common experimental issues related to this compound.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, with a molecular formula of C10H10O4 and a molecular weight of 194.18 g/mol , is a disubstituted aromatic carboxylic acid. It serves as a key intermediate in organic synthesis. Its structure is particularly useful in the pharmaceutical industry for the development of novel therapeutic agents and in materials science.
Q2: What are the main safety hazards associated with this compound?
While stable under normal conditions, this compound can cause skin and serious eye irritation.[1][2] It may also lead to respiratory irritation if inhaled as a dust.[2] Some sources indicate it may cause an allergic skin reaction. It's crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid direct contact.[3][4] Upon thermal decomposition, it can release irritating gases and vapors, such as carbon monoxide and carbon dioxide.[5][6][7]
Q3: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2][3][6][7] Storing it away from incompatible materials, such as strong oxidizing agents, is also essential to prevent hazardous reactions.[5][6][7]
Q4: What personal protective equipment (PPE) should I use when handling this compound?
When working with this compound, it is imperative to use the following PPE:
-
Eye Protection: Chemical safety goggles or glasses are necessary to prevent eye contact.[3]
-
Hand Protection: Wear appropriate protective gloves to prevent skin contact.
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator (such as a type N95) should be used.
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin exposure.[3][5]
Q5: How should I dispose of this compound waste?
Dispose of the compound and its container in accordance with local, state, and federal regulations. This typically involves sending it to an approved waste disposal plant.[2][3][5] Avoid releasing it into the environment.
II. Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Problem 1: The compound is not dissolving in my chosen solvent.
-
Plausible Cause: The polarity of the solvent may not be suitable for dissolving this compound. The rate of dissolution might also be slow at room temperature.
-
Solution:
-
Solvent Selection: This compound is a polar molecule. While sparingly soluble in water, its solubility is higher in organic solvents. Consider using alcohols (methanol, ethanol), ketones (acetone), or esters (ethyl acetate) for better solubility.
-
Gentle Heating: Gently warming the solvent while stirring can increase the rate of dissolution. Be cautious not to overheat, as this could lead to decomposition, especially in the presence of reactive substances.
-
Sonication: Using an ultrasonic bath can help break up solid particles and accelerate the dissolution process.
-
Problem 2: I observe an unexpected color change or the formation of a precipitate in my reaction mixture.
-
Plausible Cause: This could indicate a side reaction, degradation of the compound, or a reaction with an impurity. The presence of incompatible substances, such as strong oxidizing agents, can lead to decomposition.
-
Solution:
-
Purity Check: Ensure the purity of your this compound and all other reagents. Impurities can often lead to unexpected side reactions.
-
Inert Atmosphere: If your reaction is sensitive to air or moisture, consider running it under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Maintain the recommended reaction temperature. Excursions to higher temperatures can promote decomposition or side reactions.
-
Reagent Compatibility: Double-check that all reagents in your reaction mixture are compatible with a carboxylic acid and an ester functional group.
-
Problem 3: My experimental yield is consistently low.
-
Plausible Cause: Low yields can result from incomplete reactions, product degradation, or mechanical losses during workup and purification.
-
Solution:
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of your reaction and ensure it has gone to completion.
-
pH Adjustment: If your reaction involves a deprotonation step of the carboxylic acid, ensure the pH is appropriately controlled.
-
Optimized Workup: Review your extraction and purification procedures to minimize product loss. Ensure the pH is adjusted correctly during aqueous extractions to have the product in the desired organic or aqueous layer.
-
Product Stability: Confirm that your product is stable under the reaction and purification conditions.
-
III. Technical Data and Protocols
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H10O3 | [1][8] |
| Molecular Weight | 166.17 g/mol | [1] |
| Appearance | White crystalline powder | [8] |
| Melting Point | 177-181 °C | [9] |
Experimental Workflow: Safe Handling and Storage Protocol
The following diagram outlines the standard operating procedure for the safe handling and storage of this compound.
References
- 1. 4-Methoxy-2-methylbenzoic acid | C9H10O3 | CID 597216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-METHOXY-2-METHYLBENZOIC ACID | 6245-57-4 [m.chemicalbook.com]
Technical Support Center: A-Z Guide to Impurity-Free 4-(Methoxycarbonyl)-2-methylbenzoic Acid
Welcome to the comprehensive troubleshooting guide for the synthesis of 4-(Methoxycarbonyl)-2-methylbenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize impurities. Here, we will delve into the common challenges encountered during the preparation of this important chemical intermediate, providing scientifically-grounded solutions and preventative measures.
Introduction: The Synthetic Challenge
This compound, also known as 2-methylterephthalic acid monomethyl ester, is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its bifunctional nature, containing both a carboxylic acid and a methyl ester, allows for selective chemical transformations. However, this same feature presents a significant challenge in its preparation: the potential for the formation of closely related impurities that can be difficult to separate.
This guide will address the most common synthetic routes and their associated impurity profiles, offering practical advice to ensure the highest possible purity of your final product.
Frequenty Asked Questions (FAQs) & Troubleshooting
Issue 1: Formation of Dimethyl 2-methylterephthalate (Diester Impurity)
Question: My final product is contaminated with a significant amount of dimethyl 2-methylterephthalate. What is causing this, and how can I prevent it?
Answer: The formation of the diester is a common side reaction, particularly during the esterification of 2-methylterephthalic acid.
Root Causes & Mechanisms:
-
Non-selective Esterification: When using traditional esterification methods, such as Fischer esterification with an excess of methanol and a strong acid catalyst (e.g., sulfuric acid), both carboxylic acid groups can be esterified. The reaction proceeds through the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by methanol. Due to the similar reactivity of both carboxylic acid groups, statistical esterification often leads to a mixture of the monoester, diester, and unreacted diacid.
-
Transesterification: If the reaction is carried out for an extended period or at elevated temperatures, the desired monoester product can undergo further esterification to form the diester[1].
Troubleshooting & Preventative Measures:
-
Stoichiometric Control: Carefully control the stoichiometry of the reagents. Using a limited amount of methanol (ideally, a 1:1 molar ratio with the diacid) can favor the formation of the monoester. However, this often leads to incomplete conversion.
-
Selective Monomethyl Esterification: A more robust approach is to employ a synthetic strategy that favors mono-esterification. One common method involves the partial hydrolysis of dimethyl 2-methylterephthalate[2][3]. This reaction is typically carried out under basic conditions (e.g., using one equivalent of potassium hydroxide in methanol) and at controlled temperatures to selectively cleave one of the ester groups[2]. The mono-salt of the monoester often precipitates from the reaction mixture, which can then be isolated and acidified to yield the desired product[2][3].
-
Enzymatic Esterification: Lipases can offer high selectivity for mono-esterification under mild conditions, although this method may not be suitable for large-scale synthesis[4].
Workflow for Selective Monohydrolysis of Dimethyl 2-methylterephthalate:
Caption: Workflow for selective monohydrolysis.
Issue 2: Presence of 2-Methylterephthalic Acid (Diacid Impurity)
Question: I am observing unreacted 2-methylterephthalic acid in my product after attempting a monomethyl esterification. How can I improve the conversion and remove this impurity?
Answer: The presence of the starting diacid is a common indicator of incomplete reaction or hydrolysis of the desired monoester.
Root Causes & Mechanisms:
-
Incomplete Esterification: Insufficient reaction time, low temperature, or inadequate catalyst concentration can lead to incomplete conversion of the diacid to the monoester.
-
Hydrolysis during Workup: During the aqueous workup, particularly under acidic or basic conditions, the methyl ester group of the product can be hydrolyzed back to the carboxylic acid. The hydrolysis of dimethyl terephthalate to terephthalic acid is a well-documented process that occurs in two steps, with the second step (hydrolysis of the monoester) being reversible[5][6].
Troubleshooting & Preventative Measures:
-
Reaction Optimization:
-
Catalyst: Ensure the use of an effective catalyst. For Fischer esterification, strong acids like sulfuric acid or p-toluenesulfonic acid are common. Heterogeneous catalysts such as zeolites or ion-exchange resins can also be employed to simplify purification[7].
-
Water Removal: The esterification reaction produces water, which can shift the equilibrium back towards the reactants. The use of a Dean-Stark apparatus or a drying agent can drive the reaction to completion.
-
-
Purification Strategies:
-
Acid-Base Extraction: The diacid is more acidic than the monoester. This difference in acidity can be exploited for separation. By carefully adjusting the pH of an aqueous solution, it is possible to selectively deprotonate and extract the diacid.
-
Recrystallization: 2-Methylterephthalic acid has different solubility properties compared to its monoester. Recrystallization from a suitable solvent system can be an effective purification method.
-
Column Chromatography: For high purity requirements, silica gel column chromatography can be used to separate the diacid, monoester, and any diester impurity.
-
| Compound | pKa1 | pKa2 | Solubility in Water |
| 2-Methylterephthalic Acid | ~3.5 | ~4.5 | Sparingly soluble |
| This compound | ~4.0 | - | Insoluble |
Table 1: Approximate pKa values and water solubility of the diacid and monoester.
Issue 3: Side Reactions from Grignard-based Syntheses
Question: I am preparing this compound via a Grignard reaction and observing significant byproducts. What are these impurities and how can I avoid them?
Answer: Grignard-based syntheses, while powerful for C-C bond formation, are prone to side reactions if not performed under strictly controlled conditions[8][9].
Root Causes of Common Impurities:
-
Benzene (from protonation of the Grignard reagent): Grignard reagents are extremely strong bases and will react with any available protic source, including water, alcohols, and even terminal alkynes. This is often the most significant side reaction and leads to the formation of the corresponding hydrocarbon, in this case, toluene (if starting from a tolyl-Grignard).
-
Biphenyl-type Impurities (from coupling reactions): The Grignard reagent can couple with the starting aryl halide in a Wurtz-type reaction to form a biphenyl derivative.
-
Over-reaction with CO2: While the initial reaction with CO2 forms a carboxylate salt, further reaction of the Grignard reagent with this salt is possible, though generally slow[10].
Troubleshooting & Preventative Measures:
-
Strictly Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried and cooled under an inert atmosphere). The solvent (typically diethyl ether or THF) must be anhydrous. The magnesium turnings should be activated to remove any passivating oxide layer.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.
-
Controlled Addition: The aryl halide should be added slowly to the magnesium turnings to maintain a gentle reflux and avoid localized high concentrations that can promote coupling reactions.
-
Carbonation Procedure: The Grignard reagent should be added to a large excess of freshly crushed dry ice (solid CO2) to ensure rapid carboxylation and minimize side reactions.
Caption: Desired reaction vs. impurity formation in Grignard synthesis.
Experimental Protocols
Protocol 1: Selective Monohydrolysis of Dimethyl 2-methylterephthalate
-
Dissolution: Dissolve dimethyl 2-methylterephthalate (1.0 eq) in methanol.
-
Base Addition: Prepare a solution of potassium hydroxide (1.0 eq) in methanol and add it dropwise to the diester solution at room temperature with stirring.
-
Reaction: Stir the mixture for 2-4 hours. The potassium salt of the monoester should precipitate out of the solution.
-
Isolation: Filter the solid precipitate and wash with a small amount of cold methanol.
-
Acidification: Dissolve the collected solid in water and acidify with a dilute solution of hydrochloric acid until the pH is approximately 2-3.
-
Product Collection: The desired this compound will precipitate as a white solid. Filter the product, wash with cold water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility profiles. A mixture of ethanol and water is often a good starting point.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry.
Conclusion
The successful synthesis of high-purity this compound hinges on a thorough understanding of the potential side reactions and the implementation of appropriate control and purification strategies. By carefully selecting the synthetic route and optimizing reaction conditions and workup procedures, researchers can consistently obtain a product that meets the stringent purity requirements for pharmaceutical and other advanced applications.
References
- 1. Ester synthesis by transesterification [organic-chemistry.org]
- 2. US2808428A - Preparation of monoesters of terephthalic acid - Google Patents [patents.google.com]
- 3. EP4288485A1 - A process for preparing a monoester of terephthalic acid and its derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Sign in with subscription number [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mason.gmu.edu [mason.gmu.edu]
- 10. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to the Characterization of 4-(Methoxycarbonyl)-2-methylbenzoic Acid and Its Structural Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of small organic molecules is a foundational requirement for advancing discovery and ensuring quality control. This guide provides an in-depth technical comparison of 4-(Methoxycarbonyl)-2-methylbenzoic acid and its key structural isomers: 2-Methoxy-4-methylbenzoic acid, 2-Methylbenzoic acid, and 4-Methylbenzoic acid. By presenting side-by-side physicochemical data and detailed analytical protocols, this document serves as a practical reference for distinguishing between these closely related compounds.
The choice of analytical methodology is paramount in organic synthesis and medicinal chemistry. The subtle differences in the substitution patterns on the benzoic acid core significantly influence the spectral and physical properties of these molecules. Understanding these differences is critical for unambiguous identification, purity assessment, and the prediction of chemical behavior in more complex systems. This guide is structured to provide not just data, but also the underlying scientific rationale for the observed properties and the experimental procedures used to measure them.
Physicochemical Properties: A Comparative Analysis
The arrangement of the methoxy, methyl, and carboxylic acid groups on the benzene ring directly impacts the intermolecular forces, crystal packing, and, consequently, the macroscopic physical properties of these isomers. The following table summarizes the key physicochemical data for 4-Methoxy-2-methylbenzoic acid and its comparators.
| Property | 4-Methoxy-2-methylbenzoic acid | 2-Methoxy-4-methylbenzoic acid | 2-Methylbenzoic acid | 4-Methylbenzoic acid |
| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₃ | C₈H₈O₂ | C₈H₈O₂ |
| Molecular Weight | 166.17 g/mol | 166.17 g/mol | 136.15 g/mol | 136.15 g/mol |
| Melting Point | 175-183 °C[1] | 103-107 °C[2] | 102-104 °C[3] | 179-182 °C[4][5] |
| Boiling Point | Not readily available | 308.7±22.0 °C (Predicted)[2] | 258-259 °C[3] | 274-275 °C[4][6] |
| Solubility | Soluble in organic solvents | Data not readily available | Soluble in ethanol, chloroform, and boiling water; slightly soluble in cold water.[3] | Soluble in methanol, ethanol, ether; insoluble in hot water.[7] |
| pKa (Predicted) | 4.32±0.25 | 4.26±0.10[2] | 3.96 | Data not readily available |
| Appearance | White crystalline powder[1] | White to off-white solid | White flammable prisms or needle crystals.[3] | White crystals[7] |
Expert Insights: The significant difference in melting points between the isomers, particularly the high melting points of 4-Methoxy-2-methylbenzoic acid and 4-Methylbenzoic acid compared to their ortho- and meta-substituted counterparts, can be attributed to more efficient crystal lattice packing. The para-substitution allows for greater molecular symmetry and stronger intermolecular interactions, such as hydrogen bonding and van der Waals forces, requiring more energy to disrupt the crystal structure.
Spectroscopic Characterization: A Detailed Comparison
The unique electronic and steric environments of each isomer result in distinct spectroscopic "fingerprints." This section provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling patterns of the protons (¹H NMR) and carbon atoms (¹³C NMR) provide a detailed map of the molecular structure.
¹H NMR Spectral Data Comparison
| Compound | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Carboxylic Acid Proton (δ, ppm) | Solvent |
| 4-Methoxy-2-methylbenzoic acid | 7.84 (d), 7.29 (d) | 2.36 (s) | 3.84 (s) | ~12.80 (s, br) | DMSO-d₆ |
| 2-Methoxy-4-methylbenzoic acid | Data not readily available in detail | Data not readily available in detail | Data not readily available in detail | Data not readily available in detail | - |
| 2-Methylbenzoic acid | 8.09 (d), 7.50 (m), 7.40 (m), 7.31 (m) | - | - | - | CDCl₃ |
| 4-Methylbenzoic acid | 7.84 (d), 7.29 (d)[8] | 2.36 (s)[8] | - | ~12.80 (s, br)[8] | DMSO-d₆[8] |
¹³C NMR Spectral Data Comparison
| Compound | Carboxylic Acid Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Methyl Carbon (δ, ppm) | Methoxy Carbon (δ, ppm) | Solvent |
| 4-Methoxy-2-methylbenzoic acid | Data not readily available in detail | Data not readily available in detail | Data not readily available in detail | Data not readily available in detail | - |
| 2-Methoxy-4-methylbenzoic acid | Data not readily available in detail | Data not readily available in detail | Data not readily available in detail | Data not readily available in detail | - |
| 2-Methylbenzoic acid | 171.09 | 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 | - | - | CDCl₃ |
| 4-Methylbenzoic acid | 167.80[8] | 143.46, 129.80, 129.55, 128.52, 21.55, 126.75[8] | 21.55[8] | - | DMSO-d₆[8] |
Causality Behind the Chemical Shifts:
-
Aromatic Protons: The electron-donating methoxy group and the weakly electron-donating methyl group influence the electron density of the aromatic ring, causing shifts in the proton signals. The position of these groups relative to the electron-withdrawing carboxylic acid group determines the specific chemical shifts and coupling patterns.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift (δ > 10 ppm), and its exact position can be concentration and solvent-dependent.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.
Key FT-IR Absorption Bands (cm⁻¹)
| Vibrational Mode | 4-Methoxy-2-methylbenzoic acid | 2-Methoxy-4-methylbenzoic acid | 2-Methylbenzoic acid | 4-Methylbenzoic acid |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 (broad) | ~3300-2500 (broad) | ~3300-2500 (broad) | ~3300-2500 (broad)[9] |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H Stretch (Aliphatic) | ~3000-2850 | ~3000-2850 | ~3000-2850 | ~3000-2850 |
| C=O Stretch (Carbonyl) | ~1700 | ~1700 | ~1700 | ~1700[9] |
| C=C Stretch (Aromatic) | ~1600-1450 | ~1600-1450 | ~1600-1450 | ~1600-1450[9] |
| C-O Stretch | ~1320-1000 | ~1320-1000 | ~1320-1000 | ~1320-1000 |
| O-H Bend (Out-of-Plane) | ~920 (broad) | ~920 (broad) | ~920 (broad) | ~920 (broad) |
Expert Insights: The most characteristic feature in the FT-IR spectra of these compounds is the very broad O-H stretching band of the carboxylic acid, which is due to strong hydrogen bonding in the dimeric form. The C=O stretching frequency is also a prominent and sharp peak. While the spectra of these isomers will be very similar, subtle differences in the "fingerprint" region (below 1500 cm⁻¹) can be used for differentiation, arising from the different substitution patterns on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Key Mass Fragments (m/z) and Their Relative Intensities
| Compound | Molecular Ion [M]⁺ | [M-OH]⁺ | [M-COOH]⁺ | Other Key Fragments |
| 4-Methoxy-2-methylbenzoic acid | 166[10] | 149[10] | 121 | 148[10] |
| 2-Methoxy-4-methylbenzoic acid | 166 | 149 | 121 | 119 |
| 2-Methylbenzoic acid | 136 | 119 | 91 | 118 |
| 4-Methylbenzoic acid | 136 | 119 | 91 | 118 |
Fragmentation Pathways: The fragmentation of benzoic acid derivatives in mass spectrometry is often characterized by the loss of the hydroxyl radical (•OH) to form an acylium ion, or the loss of the entire carboxyl group (•COOH). The stability of the resulting carbocations will influence the relative abundance of the fragment ions.
Experimental Protocols
To ensure the reproducibility and accuracy of the characterization data, the following detailed experimental protocols are provided. These protocols are designed to be self-validating and are based on standard laboratory practices.
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic characterization of benzoic acid derivatives.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the benzoic acid derivative into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Cap the tube and vortex until the sample is fully dissolved. Gentle heating may be applied if necessary.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to the lock signal of the deuterated solvent.
-
Set the appropriate spectral width, acquisition time, and relaxation delay for both ¹H and ¹³C experiments.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum, typically using 8-16 scans.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.
-
Assign the peaks in both spectra to the corresponding nuclei in the molecule.
-
Protocol 2: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Background Spectrum:
-
Ensure the sample compartment of the FT-IR spectrometer is empty and clean.
-
Acquire a background spectrum to account for atmospheric CO₂ and H₂O.
-
-
Sample Spectrum:
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify and label the major absorption bands in the spectrum.
-
Correlate the observed bands with the known vibrational frequencies of the functional groups present in the molecule.
-
Protocol 3: Mass Spectrometry (Electron Ionization)
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
-
Instrument Setup:
-
Use a mass spectrometer with an electron ionization (EI) source.
-
Set the ionization energy to 70 eV.
-
Calibrate the mass analyzer using a suitable standard.
-
-
Data Acquisition:
-
Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph.
-
Acquire the mass spectrum over an appropriate m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Logical Relationships in Structural Isomerism
The relationship between the target compound and its comparators is rooted in the concept of structural isomerism. The diagram below illustrates these relationships.
Caption: Relationships between the benzoic acid core and its substituted derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-METHOXY-4-METHYLBENZOIC ACID CAS#: 704-45-0 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 4-Methylbenzoic acid for synthesis 99-94-5 [sigmaaldrich.com]
- 6. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. rsc.org [rsc.org]
- 9. Solved If my unknown is 4-methylbenzoic acid, and here is my | Chegg.com [chegg.com]
- 10. 4-Methoxy-2-methylbenzoic acid | C9H10O3 | CID 597216 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of 4-(Methoxycarbonyl)-2-methylbenzoic acid
In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel organic molecules is a cornerstone of progress. For drug development professionals and researchers, a deep understanding of a molecule's architecture is paramount for predicting its behavior, reactivity, and potential applications. This guide provides an in-depth analysis of 4-(Methoxycarbonyl)-2-methylbenzoic acid, a bifunctional aromatic compound, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. We will delve into the predicted ¹H and ¹³C NMR spectra, offering a rationale for the expected chemical shifts and coupling patterns. Furthermore, this guide will present a comparative analysis with complementary spectroscopic techniques, namely Infrared (IR) Spectroscopy and Mass Spectrometry (MS), to illustrate a holistic approach to structural characterization.
The Subject Molecule: this compound
This compound (C₁₀H₁₀O₄) is a substituted benzoic acid derivative featuring both a carboxylic acid and a methyl ester functional group. This dual functionality makes it an interesting building block in organic synthesis. The strategic placement of the methyl, carboxylic acid, and methoxycarbonyl groups on the benzene ring leads to a distinct and predictable NMR spectrum, which serves as a unique fingerprint for the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ is expected to exhibit five distinct signals. The rationale for these predictions is based on the electronic effects of the substituents on the aromatic ring and the chemical nature of the non-aromatic protons.
A diagram illustrating the proton environments of this compound is provided below.
Caption: Labeled proton environments in this compound.
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H-a (COOH) | ~11-13 | Singlet (broad) | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift is concentration and solvent dependent.[1] |
| H-b (Ar-H) | ~8.1 | Doublet | 1H | This proton is ortho to the electron-withdrawing carboxylic acid group and will be the most deshielded aromatic proton. It will be split by the adjacent H-c. |
| H-c (Ar-H) | ~7.9 | Doublet of doublets | 1H | This proton is coupled to both H-b and H-d, resulting in a doublet of doublets. |
| H-d (Ar-H) | ~7.4 | Doublet | 1H | This proton is ortho to the methyl group and will be the most shielded aromatic proton. It will be split by the adjacent H-c. |
| H-e (COOCH₃) | ~3.9 | Singlet | 3H | The protons of the methoxycarbonyl group are in a relatively deshielded environment due to the adjacent carbonyl and oxygen atoms. Data from dimethyl terephthalate suggests a chemical shift around 3.9 ppm.[2] |
| H-f (CH₃) | ~2.6 | Singlet | 3H | The protons of the methyl group attached to the aromatic ring are shielded compared to the aromatic protons. Data from 2-methylbenzoic acid provides a reference for this chemical shift.[1][3] |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show ten distinct signals, corresponding to the ten unique carbon atoms in the molecule.
A diagram illustrating the carbon environments of this compound is provided below.
References
4-(Methoxycarbonyl)-2-methylbenzoic acid IR spectroscopy data
An In-Depth Guide to the Infrared Spectroscopy of 4-(Methoxycarbonyl)-2-methylbenzoic acid: A Comparative Analysis for Researchers
In the field of drug development and materials science, the precise characterization of molecular structure is paramount. This compound, a substituted aromatic carboxylic acid, presents a unique spectroscopic fingerprint that is crucial for its identification and quality control. This guide, intended for researchers and scientists, provides a detailed examination of its Infrared (IR) spectrum, contextualized through a comparative analysis with structurally similar molecules. We will delve into the theoretical underpinnings of its IR absorption bands and provide a practical, validated protocol for acquiring high-quality spectral data.
The Molecular Structure and Its Vibrational Signature
Infrared spectroscopy probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies. These frequencies are dependent on the bond strength, the mass of the atoms involved, and the overall molecular structure. Consequently, an IR spectrum serves as a unique "fingerprint" for a molecule, revealing the presence of its key functional groups.
This compound is a molecule rich with functional groups that give rise to a complex and informative IR spectrum. The primary contributors are the carboxylic acid, the methyl ester, the aromatic ring, and the aliphatic methyl group.
Predicted IR Spectrum of this compound
Below is a table summarizing the expected IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| ~2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid |
| ~3000-3100 | Medium, Sharp | C-H Stretch | Aromatic (sp²) |
| ~2850-2960 | Medium, Sharp | C-H Stretch | Methyl (sp³) |
| ~1720-1735 | Strong, Sharp | C=O Stretch | Methyl Ester |
| ~1690-1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid |
| ~1600, ~1475 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1200-1320 | Strong | C-O Stretch | Carboxylic Acid & Ester |
| ~910-950 | Broad, Medium | O-H Bend (Out-of-plane) | Carboxylic Acid Dimer |
Causality Behind the Predictions:
-
The Carboxylic Acid O-H Stretch: The most prominent feature of a carboxylic acid is the extremely broad O-H stretching band that typically spans from 2500 to 3300 cm⁻¹.[3] This significant broadening is a direct result of strong intermolecular hydrogen bonding, which creates a wide distribution of O-H bond energies.[1]
-
The Two Carbonyls: This molecule possesses two distinct carbonyl (C=O) groups: one from the carboxylic acid and one from the methyl ester. Ester carbonyls typically absorb at a slightly higher frequency (around 1735 cm⁻¹) than carboxylic acid carbonyls (around 1710 cm⁻¹).[4] Therefore, we predict two strong, sharp peaks in this region, or a broadened, potentially overlapping peak.
-
Aromatic and Aliphatic C-H Stretches: The sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ arise from the methyl groups.[5]
-
The Fingerprint Region: The region below 1500 cm⁻¹ contains a complex array of bending vibrations and C-O stretching bands. The strong absorptions between 1200 and 1320 cm⁻¹ are characteristic of the C-O single bond stretches from both the acid and ester functionalities.[3]
Visualizing the Molecular Structure and Key Functional Groups
To better understand the relationship between the structure and the predicted spectrum, the following diagram illustrates the key functional groups responsible for the major IR absorption bands.
Caption: Molecular structure of this compound with key functional groups.
Comparative Analysis with Structurally Related Compounds
To substantiate our predicted spectrum, it is instructive to compare it with the known IR spectra of similar molecules. This comparison helps to isolate the contributions of individual functional groups and understand the effects of substitution patterns.
| Compound | Key IR Peaks (cm⁻¹) and Assignments | Source |
| 2-Methylbenzoic Acid | ~2500-3300 (broad): O-H stretch (Carboxylic Acid)~1700: C=O stretch (Carboxylic Acid)~2950: C-H stretch (Methyl) | [6][7][8][9] |
| Methyl 4-Methylbenzoate | ~2950: C-H stretch (Methyl)~1720: C=O stretch (Ester)~1280: C-O stretch (Ester)(Absence of broad O-H stretch) | [10][11][12][13] |
| Terephthalic acid monomethyl ester | ~2500-3300 (broad): O-H stretch (Carboxylic Acid)~1725: C=O stretch (Ester)~1690: C=O stretch (Carboxylic Acid) | [14][15][16] |
Insights from Comparison:
-
2-Methylbenzoic Acid: The spectrum of this compound confirms the characteristic broad O-H and sharp C=O peaks of a benzoic acid derivative.[6][9] This provides a strong baseline for the carboxylic acid portion of our target molecule.
-
Methyl 4-Methylbenzoate: This molecule shows the typical ester C=O stretch around 1720 cm⁻¹ and, crucially, lacks the broad O-H absorption.[11][13] This helps to pinpoint the expected frequency for the ester group in our target molecule.
-
Terephthalic acid monomethyl ester: As an isomer, this is an excellent comparative standard. Its spectrum clearly shows two distinct carbonyl peaks for the ester and the carboxylic acid, alongside the broad O-H stretch.[16] This strongly supports our prediction of two carbonyl absorptions for this compound.
The key differentiator for this compound will be the precise positions of the C=O stretches and the pattern of substitution on the aromatic ring, which influences the C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹).
A Self-Validating Protocol for Acquiring IR Spectra via ATR
To ensure the collection of high-quality, reproducible data, a well-defined experimental protocol is essential. Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.
Experimental Rationale: ATR works by measuring the changes that occur in a totally internally reflected infrared beam when the beam comes into contact with a sample. An ATR crystal (commonly diamond or germanium) is pressed against the solid or liquid sample. The IR beam is directed into the crystal and reflects off the internal surface that is in contact with the sample. This reflection creates an evanescent wave that penetrates a short distance into the sample. The sample absorbs energy at specific frequencies, and the attenuated beam is then directed to the detector. This method is self-validating as it ensures consistent path length and minimizes sample-to-sample variability.
Step-by-Step ATR-IR Protocol:
-
Instrument Preparation:
-
Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.
-
Verify that the ATR accessory is clean. If necessary, clean the crystal surface with a solvent appropriate for the previous sample (e.g., isopropanol) and a lint-free wipe.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal, lower the pressure arm.
-
Acquire a background spectrum. This is a critical step that measures the ambient atmosphere (CO₂ and water vapor) and the instrument's own spectral characteristics. The software will subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample.
-
-
Sample Application:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.
-
Lower the pressure arm and apply consistent pressure using the built-in torque knob. This ensures intimate contact between the sample and the crystal, which is crucial for a strong, high-quality signal.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The software will automatically perform the background subtraction and display the resulting absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Label the significant peaks in the spectrum, paying close attention to the O-H, C-H, and C=O stretching regions.
-
Compare the acquired spectrum to the predicted and comparative data to confirm the identity and purity of the compound.
-
-
Cleaning:
-
Retract the pressure arm and carefully remove the bulk of the sample powder.
-
Clean the ATR crystal thoroughly with an appropriate solvent and lint-free wipe to prepare for the next measurement.
-
Workflow Diagram for ATR-IR Spectroscopy
Caption: Standard workflow for acquiring an IR spectrum using an ATR accessory.
Conclusion
The infrared spectrum of this compound is distinguished by a set of characteristic absorption bands that unequivocally confirm its structure. The presence of a very broad O-H stretch from 2500-3300 cm⁻¹, coupled with two distinct, strong C=O stretching absorptions between 1690 and 1735 cm⁻¹, provides definitive evidence for both the carboxylic acid and methyl ester functionalities. By comparing this predicted spectral data with that of structurally analogous compounds, researchers can gain a high degree of confidence in their sample identification. The provided ATR-IR protocol offers a reliable and efficient method for obtaining high-quality spectra, ensuring accuracy and reproducibility in the characterization of this and other novel compounds.
References
- 1. echemi.com [echemi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. What information can the infrared spectrum of P - Methylbenzoic Acid provide? - Blog - Evergreensino [m.evergreensinochem.com]
- 6. Benzoic acid, 2-methyl- [webbook.nist.gov]
- 7. Benzoic acid, 2-methyl- [webbook.nist.gov]
- 8. Benzoic acid, 2-methyl- [webbook.nist.gov]
- 9. 2-Methylbenzoic acid | C8H8O2 | CID 8373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl 4-methylbenzoate(99-75-2) IR Spectrum [chemicalbook.com]
- 11. Benzoic acid, 4-methyl-, methyl ester [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methyl 4-methylbenzoate | 99-75-2 [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
- 16. Monomethyl terephthalate | C9H8O4 | CID 15513 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometry of 4-(Methoxycarbonyl)-2-methylbenzoic acid
This guide provides an in-depth analysis of the mass spectrometric behavior of 4-(Methoxycarbonyl)-2-methylbenzoic acid, a compound of interest in synthetic chemistry and drug development. We will explore its characteristic fragmentation patterns under various ionization conditions and compare them with those of its structural isomers and related compounds. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation and compound identification.
Introduction to this compound
This compound is an aromatic dicarboxylic acid derivative. Its structure features a benzene ring substituted with a carboxylic acid group, a methyl group, and a methyl ester group. Understanding its behavior in a mass spectrometer is crucial for its unambiguous identification in complex mixtures and for quality control during synthesis.
Chemical Properties:
Ionization Techniques: A Strategic Choice
The choice of ionization technique is paramount in mass spectrometry as it dictates the nature and extent of fragmentation. For a molecule like this compound, both "hard" and "soft" ionization methods provide complementary information.
-
Electron Ionization (EI): This high-energy technique bombards the molecule with electrons, leading to extensive and reproducible fragmentation.[2] The resulting mass spectrum is a "fingerprint" rich in structural information, though the molecular ion peak may be weak or absent.[2][3]
-
Electrospray Ionization (ESI): A soft ionization technique, ESI is ideal for generating intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal fragmentation in the source.[2][4][5] Subsequent fragmentation can be induced in a controlled manner using tandem mass spectrometry (MS/MS), which is invaluable for targeted structural analysis.[2][6]
Experimental Protocols
The following are generalized protocols for acquiring mass spectra of this compound. Instrument parameters should be optimized for the specific machine in use.
Sample Preparation
-
Solution Preparation: Dissolve approximately 1 mg of the solid compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Dilution: For ESI, further dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or with 0.1% ammonium hydroxide for negative mode). For direct infusion EI, the initial solution may be sufficient.
Instrumentation and Parameters
A. Electron Ionization (EI-MS) via Gas Chromatography (GC-MS)
-
GC Column: Standard non-polar column (e.g., DB-5ms).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-300.
B. Electrospray Ionization (ESI-MS/MS) via Liquid Chromatography (LC-MS)
-
LC Column: C18 reversed-phase column.
-
Mobile Phase (Positive Mode): A) Water + 0.1% Formic Acid; B) Acetonitrile + 0.1% Formic Acid.
-
Mobile Phase (Negative Mode): A) Water + 0.1% Ammonium Hydroxide; B) Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: ESI.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Drying Gas Temperature: 350°C.
-
Collision Gas: Nitrogen or Argon.
-
MS/MS Analysis: Select the precursor ions ([M+H]⁺ at m/z 195 or [M-H]⁻ at m/z 193) and apply varying collision energies (10-40 eV) to generate a product ion spectrum.
Mass Spectrometry Results and Fragmentation Analysis
Electron Ionization (EI) Mass Spectrum
Under EI conditions, this compound is expected to produce a complex fragmentation pattern. The molecular ion peak (M⁺˙) at m/z 194 should be observable. Key fragmentation pathways include:
-
Loss of a Methoxy Radical (·OCH₃): A common fragmentation for methyl esters, leading to the formation of a stable acylium ion at m/z 163 . This is often a prominent peak.
-
Loss of a Carboxyl Radical (·COOH): Cleavage of the carboxylic acid group results in a fragment at m/z 149 .
-
Loss of Methanol (CH₃OH): Rearrangement and elimination of methanol from the molecular ion can occur, particularly due to the "ortho effect," where the adjacent methyl and carboxylic acid groups facilitate the reaction. This would yield a fragment at m/z 162 .
-
Formation of the Phenyl Cation: Loss of both the carboxyl and methoxycarbonyl groups would lead to a fragment at m/z 77 , characteristic of a substituted benzene ring.[7]
The following diagram illustrates the proposed primary fragmentation pathway under Electron Ionization.
References
- 1. This compound | C10H10O4 | CID 23543120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Definitive Guide to the Structural Confirmation of 4-(Methoxycarbonyl)-2-methylbenzoic acid: A Comparative Spectroscopic Analysis
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel chemical entities, even minor positional changes of functional groups can drastically alter biological activity and pharmacokinetic properties. This guide provides an in-depth, data-supported framework for the structural elucidation of 4-(Methoxycarbonyl)-2-methylbenzoic acid, a substituted benzoic acid derivative.
This document moves beyond a simple recitation of data, offering a comparative analysis against a key structural isomer, 2-methoxy-4-methylbenzoic acid, to highlight the subtleties in spectroscopic data that lead to a definitive structural assignment. The methodologies and interpretations presented herein are grounded in established spectroscopic principles, ensuring a robust and reliable approach to structural verification.
The Imperative of Isomer Differentiation
The substitution pattern on an aromatic ring is critical to a molecule's function. In the case of this compound, its specific arrangement of a carboxylic acid, a methyl group, and a methoxycarbonyl group dictates its chemical reactivity and potential biological interactions. An isomeric structure, such as 4-methoxy-2-methylbenzoic acid, while possessing the same molecular formula (C₉H₁₀O₃) and molecular weight (166.17 g/mol ), presents a different spatial arrangement that can be definitively distinguished through modern analytical techniques.[1][2][3] This guide will focus on the primary methods of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to achieve this.
Spectroscopic Fingerprinting of this compound
A multi-technique approach is essential for unequivocal structure confirmation. Each method provides a unique piece of the structural puzzle.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) is arguably the most powerful tool for determining the substitution pattern on a benzene ring. The chemical shift, multiplicity (splitting pattern), and coupling constants of the aromatic protons are highly sensitive to their electronic environment and proximity to neighboring protons.
For this compound, we expect to see distinct signals for the three aromatic protons, the methyl protons, the methoxy protons, and the carboxylic acid proton. The key to differentiating it from its isomers lies in the splitting pattern of the aromatic protons.
-
Aromatic Region: The proton at position 3 will be a doublet, coupled to the proton at position 5. The proton at position 5 will be a doublet of doublets, coupled to the protons at positions 3 and 6. The proton at position 6 will be a doublet, coupled to the proton at position 5.
-
Methyl and Methoxy Groups: The methyl group at position 2 and the methoxy group of the ester at position 4 will each appear as sharp singlets, as they have no adjacent protons to couple with.
-
Carboxylic Acid: The acidic proton of the carboxylic acid will typically appear as a broad singlet at a downfield chemical shift (often >10 ppm), the position of which can be concentration and solvent-dependent.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR (¹³C NMR) provides information about the number of unique carbon environments in a molecule. For this compound, we anticipate nine distinct carbon signals, corresponding to the nine carbon atoms in the structure. The chemical shifts of the carbonyl carbons of the carboxylic acid and the ester will be the most downfield. The six aromatic carbons will appear in the typical aromatic region (approximately 120-140 ppm), and the methyl and methoxy carbons will be the most upfield.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is excellent for identifying the presence of specific functional groups. The key vibrational frequencies for this compound are:
-
O-H Stretch (Carboxylic Acid): A very broad absorption in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C=O Stretch (Ester): Another strong, sharp absorption, typically at a slightly higher frequency than the acid, around 1720-1740 cm⁻¹.
-
C-O Stretch (Ester and Carboxylic Acid): Absorptions in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and clues to its structure through fragmentation patterns. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (194.0579 for C₁₀H₁₀O₄). Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).[4]
Comparative Analysis: this compound vs. 4-Methoxy-2-methylbenzoic acid
To truly appreciate the diagnostic power of these techniques, a comparison with a structural isomer is invaluable. Let's consider 4-methoxy-2-methylbenzoic acid.[1][2][5]
| Spectroscopic Feature | This compound (Predicted) | 4-Methoxy-2-methylbenzoic acid (Observed/Predicted) [1][2][5] | Rationale for Difference |
| ¹H NMR (Aromatic Protons) | Three distinct signals in a characteristic splitting pattern. | Three distinct signals, but with a different splitting pattern due to the different positions of the substituents. | The electronic effects and coupling interactions of a methoxycarbonyl group differ from a methoxy group, altering the chemical shifts and splitting of adjacent protons. |
| ¹H NMR (Singlets) | Three singlets: -CH₃, -OCH₃ (ester), -COOH. | Three singlets: -CH₃, -OCH₃ (ether), -COOH. | The chemical shift of the methoxy protons in the ester will differ from the methoxy protons in the ether. |
| ¹³C NMR (Carbonyls) | Two distinct carbonyl signals (acid and ester) in the 165-175 ppm range. | One carbonyl signal (acid) in the 165-175 ppm range. | The presence of the ester functional group in the target molecule provides an additional downfield carbonyl signal. |
| IR (C=O Stretch) | Two distinct C=O stretching frequencies for the carboxylic acid and the ester. | A single C=O stretching frequency for the carboxylic acid. | The two different carbonyl environments lead to two distinct absorption bands. |
| Mass Spec (Molecular Ion) | m/z = 194.0579 | m/z = 166.0629[1] | The molecules have different molecular formulas (C₁₀H₁₀O₄ vs. C₉H₁₀O₃) and therefore different molecular weights. |
This comparative data clearly demonstrates that while both molecules are structurally related, their spectroscopic fingerprints are uniquely defined, allowing for confident identification.
Experimental Protocols
Reproducible and accurate data acquisition is paramount. The following are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Chemical shifts are referenced to the solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a relevant m/z range.
Visualizing the Confirmation Workflow
The process of structural confirmation can be visualized as a logical progression of analytical steps.
Caption: Workflow for the structural confirmation of this compound.
Conclusion
The structural confirmation of this compound is definitively achieved through a synergistic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The unique combination of chemical shifts, coupling constants, vibrational frequencies, and mass-to-charge ratio provides an unambiguous fingerprint of the molecule. Furthermore, a comparative analysis against its structural isomers, such as 4-methoxy-2-methylbenzoic acid, underscores the specificity of these analytical techniques and reinforces the confidence in the assigned structure. This rigorous, data-driven approach is fundamental to ensuring the integrity and reproducibility of chemical research and development.
References
A Comparative Guide to 4-(Methoxycarbonyl)-2-methylbenzoic Acid and Other Benzoic Acid Derivatives for the Modern Researcher
In the landscape of drug discovery and organic synthesis, the nuanced selection of building blocks is paramount to achieving desired molecular properties and activities. Benzoic acid and its derivatives represent a cornerstone class of intermediates, offering a versatile scaffold for the construction of complex molecules. This guide provides an in-depth technical comparison of 4-(Methoxycarbonyl)-2-methylbenzoic acid with other key benzoic acid derivatives, offering insights into their physicochemical properties, synthesis, and performance in a practical application. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and experimental context needed to make informed decisions in their work.
Physicochemical Properties: A Comparative Analysis
The subtle interplay of substituent effects on the benzene ring dramatically influences the physical and chemical characteristics of benzoic acid derivatives. These properties, including acidity (pKa), melting point, and solubility, are critical determinants of a compound's behavior in both synthetic and biological systems.
Acidity (pKa)
The acidity of a benzoic acid derivative, quantified by its pKa value, is a crucial parameter affecting its reactivity and pharmacokinetic profile. Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the conjugate base, while electron-donating groups have the opposite effect.
Table 1: Comparison of Physicochemical Properties of Selected Benzoic Acid Derivatives
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |
| This compound | C10H10O4 | 194.18 | 175-178 | [Predicted] ~3.9 | |
| Benzoic Acid | C7H6O2 | 122.12 | 122.4 | 4.20 | |
| o-Toluic Acid (2-Methylbenzoic Acid) | C8H8O2 | 136.15 | 104-105 | 3.91 | |
| m-Toluic Acid (3-Methylbenzoic Acid) | C8H8O2 | 136.15 | 111-113 | 4.27 | |
| p-Toluic Acid (4-Methylbenzoic Acid) | C8H8O2 | 136.15 | 180-181 | 4.37 | |
| 4-Methoxybenzoic Acid | C8H8O3 | 152.15 | 182-185 | 4.47 | |
| 4-Methoxy-2-methylbenzoic acid | C9H10O3 | 166.17 | 177-181 | 4.32 (Predicted) |
Note: pKa values can vary slightly depending on the experimental conditions. Predicted values are based on computational models.
Solubility
Solubility in various organic solvents is a critical consideration for reaction setup, purification, and formulation. Generally, benzoic acid and its derivatives exhibit low solubility in water but are more soluble in organic solvents. The specific solubility is dependent on the polarity of the solvent and the nature of the substituents on the benzoic acid ring.
For instance, the solubility of benzoic acid in ethanol is significantly higher than in water. The presence of a methoxy group, as in 4-methoxybenzoic acid, can influence solubility, with high solubility reported in alcohols like methanol and ethanol.
Synthesis of Benzoic Acid Derivatives: A Comparative Workflow
The synthesis of substituted benzoic acids often involves the oxidation of the corresponding alkylbenzenes. A common and scalable method is the catalytic oxidation of xylenes. The choice of catalyst and reaction conditions can influence the selectivity and yield of the desired product.
Caption: A generalized workflow for the synthesis of substituted benzoic acids via oxidation of the corresponding xylenes.
Experimental Protocol: Comparative Synthesis of Toluic Acid Isomers
This protocol outlines a general procedure for the laboratory-scale synthesis of o-, m-, and p-toluic acids from their corresponding xylenes via potassium permanganate oxidation.
Materials:
-
o-, m-, or p-xylene
-
Potassium permanganate (KMnO4)
-
Sodium carbonate (Na2CO3)
-
Sodium bisulfite (NaHSO3)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Heating mantle and reflux condenser
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the respective xylene isomer, water, and sodium carbonate.
-
Oxidation: While stirring vigorously, slowly add potassium permanganate to the mixture. The addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: Continue heating and stirring the mixture until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.
-
Work-up: Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Decolorization: If the filtrate is colored, add a small amount of sodium bisulfite until the solution becomes colorless.
-
Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid until no more precipitate forms.
-
Isolation and Purification: Collect the crude toluic acid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., water or ethanol-water mixture) to obtain the purified product.
The yields and reaction times will vary depending on the specific isomer being synthesized.
Application Focus: Corrosion Inhibition
A practical application that highlights the performance differences among benzoic acid derivatives is their use as corrosion inhibitors for metals. The efficiency of inhibition is closely related to the electronic properties of the substituents on the benzoic acid ring, which influence the molecule's ability to adsorb onto the metal surface.
A study investigating the corrosion inhibition of AISI 316 stainless steel in a hydrochloric acid medium provides valuable comparative data for benzoic acid and its hydroxylated derivatives.
Experimental Design: Evaluating Corrosion Inhibition
The following workflow outlines a typical experimental setup for assessing the performance of benzoic acid derivatives as corrosion inhibitors using electrochemical techniques.
Caption: A schematic of the experimental workflow for evaluating the corrosion inhibition properties of benzoic acid derivatives.
Performance Data: Inhibition Efficiency
The study by Alahiane et al. demonstrated that the inhibition efficiency of benzoic acid derivatives increases with the number of electron-donating hydroxyl groups. The results, summarized in the table below, show a clear trend in performance.
Table 2: Comparative Corrosion Inhibition Efficiency of Benzoic Acid Derivatives
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |
| Benzoic Acid | 1.0 x 10⁻² | ~70 |
| p-Hydroxybenzoic Acid | 1.0 x 10⁻² | ~80 |
| 3,4-Dihydroxybenzoic Acid | 1.0 x 10⁻² | ~88 |
Data adapted from Alahiane et al. (2020)
Conclusion
This guide has provided a comparative analysis of this compound and other key benzoic acid derivatives, focusing on their physicochemical properties, synthesis, and a practical application in corrosion inhibition. The data presented herein highlights the significant impact of substituents on the chemical behavior and performance of these versatile building blocks. For researchers in drug development and organic synthesis, a thorough understanding of these structure-property relationships is essential for the rational design and selection of intermediates to achieve desired outcomes.
A Comparative Guide to Aromatic Dicarboxylic Acid Monoesters: 4-(Methoxycarbonyl)-2-methylbenzoic Acid vs. Terephthalic Acid Monomethyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of materials science and organic synthesis, the selection of molecular building blocks is a critical decision that dictates the properties and performance of the final product. Aromatic dicarboxylic acids and their derivatives are foundational linkers in the construction of advanced materials such as Metal-Organic Frameworks (MOFs) and high-performance polymers.[1][2] This guide provides an in-depth comparison of two important, yet distinct, dicarboxylic acid monoesters: 4-(Methoxycarbonyl)-2-methylbenzoic acid and terephthalic acid monomethyl ester.
This analysis moves beyond a simple catalog of properties to explore the causal relationships between molecular structure and functional performance, offering field-proven insights for researchers engaged in material design and synthesis.
At a Glance: Structural and Physicochemical Distinctions
The primary difference between these two molecules lies in their substitution pattern on the benzene ring. Terephthalic acid monomethyl ester is a para-substituted, symmetrical molecule. In contrast, this compound features an additional methyl group at the 2-position, introducing asymmetry and steric hindrance. This seemingly minor structural alteration has significant implications for the molecule's reactivity, geometry, and its utility in creating ordered structures.
| Property | This compound | Terephthalic acid monomethyl ester |
| Synonyms | 2-Methyl-p-anisic acid | 4-(Methoxycarbonyl)benzoic acid, MMT[3][4] |
| CAS Number | 1245919-29-2[5] | 1679-64-7[3] |
| Molecular Formula | C₁₀H₁₀O₄[5] | C₉H₈O₄[3] |
| Molecular Weight | 194.18 g/mol [5] | 180.16 g/mol [4] |
| Appearance | White crystalline powder[6] | White crystalline solid[3][7] |
| Melting Point | 177-181 °C[8] | 220-223 °C[7][9] |
| Key Structural Feature | Asymmetrical, with a methyl group ortho to the carboxylic acid | Symmetrical, para-substituted functional groups |
The higher melting point of terephthalic acid monomethyl ester can be attributed to its symmetrical structure, which allows for more efficient crystal packing and stronger intermolecular forces compared to its methylated, asymmetrical counterpart.
Synthesis Pathways and Reactivity Profiles
The synthetic accessibility and reactivity of the functional groups are paramount considerations for any molecular building block.
Terephthalic Acid Monomethyl Ester: The Symmetric Workhorse
Terephthalic acid monomethyl ester is typically synthesized via two primary routes:
-
Partial Hydrolysis of Dimethyl Terephthalate (DMT): This is a common and controlled method where one of the two ester groups of DMT is selectively hydrolyzed to a carboxylic acid, often using a stoichiometric amount of a base like potassium hydroxide in an alcoholic solvent.[10][11][12]
-
Direct Esterification of Terephthalic Acid (TPA): While TPA is largely insoluble, esterification can be achieved under more forcing conditions.[13] However, controlling the reaction to yield the monoester selectively over the diester can be challenging.
Its reactivity is straightforward, with two distinct functional groups at opposite ends of a rigid linker, making it an ideal component for creating linear polymers like polyethylene terephthalate (PET) and polybutylene terephthalate (PBT).[13][14]
This compound: An Asymmetric Challenger
The synthesis of this compound is less commonly documented in commodity chemical literature, reflecting its more specialized applications. A plausible route involves the selective oxidation of one methyl group of 2,5-dimethylanisole, followed by esterification or vice-versa. The presence of the ortho-methyl group significantly influences the reactivity of the adjacent carboxylic acid. This steric hindrance can decrease its reaction rate in polymerization or coordination reactions compared to the unhindered acid group in terephthalic acid monomethyl ester. However, this same feature can be leveraged to direct the self-assembly of complex three-dimensional structures.
Application Focus: Performance in Metal-Organic Framework (MOF) Synthesis
A significant application for both molecules is their use as organic "linkers" or "struts" in the synthesis of Metal-Organic Frameworks (MOFs).[1] MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands.[15][16] Their properties are directly programmable by the choice of metal and, crucially, the organic linker.
The Role of the Linker in MOF Architecture
The geometry of the organic linker dictates the resulting topology and pore environment of the MOF. This is where the structural differences between our two subject molecules become most apparent.
Caption: Symmetrical vs. Asymmetrical Linker Coordination Geometry.
-
Terephthalic Acid Monomethyl Ester: As a linear, symmetrical linker, it predictably forms highly ordered, often symmetrical frameworks. A classic example is the family of MOFs derived from terephthalic acid itself, such as MOF-5, which exhibit robust structures and permanent porosity.[17] The use of the monoester allows for the potential of post-synthetic modification at the uncoordinated ester site.
-
This compound: The introduction of the methyl group fundamentally alters the linker's behavior:
-
Steric Influence: The methyl group can sterically hinder the coordination of the adjacent carboxylate group, potentially leading to different coordination modes with the metal center or preventing the formation of certain high-symmetry structures.
-
Pore Environment Modification: The methyl group projects into the pores of the resulting MOF, changing the pore's size, shape, and chemical environment. This can be advantageous for applications requiring selective gas adsorption or catalysis, where the pore chemistry is critical.[18][19]
-
Topological Diversity: The linker's lower symmetry can give rise to more complex and less predictable network topologies, offering pathways to novel materials with unique properties.[20][21]
-
Experimental Protocol: General Solvothermal Synthesis of a MOF
This protocol provides a self-validating, generalized procedure for synthesizing a MOF using either linker. The validation comes from the isolation of a crystalline product, which can be confirmed by techniques like Powder X-ray Diffraction (PXRD).
Objective: To synthesize a crystalline Metal-Organic Framework via a solvothermal reaction.
Materials:
-
Metal Salt (e.g., Zinc Nitrate Hexahydrate, Copper Acetate)
-
Organic Linker (Terephthalic acid monomethyl ester OR this compound)
-
Solvent (e.g., N,N-Dimethylformamide - DMF, Diethylformamide - DEF)
-
Scintillation Vials (20 mL) or Teflon-lined Autoclave
-
Analytical Balance, Spatulas
-
Oven
-
Centrifuge and/or Filtration Apparatus
-
Washing Solvent (e.g., DMF, Ethanol)
Procedure:
-
Reagent Preparation: In a typical synthesis, dissolve the chosen metal salt (e.g., 0.1 mmol) in a suitable volume of the primary solvent (e.g., 5 mL of DMF) in a scintillation vial.
-
Linker Dissolution: In a separate container, dissolve the organic linker (e.g., 0.1 mmol) in the same solvent (e.g., 5 mL of DMF). Gentle heating or sonication may be required to achieve full dissolution.
-
Reaction Mixture Assembly: Combine the two solutions into a single vial. If any modulator or additive is required (e.g., a small amount of acid or base to control crystallization), it should be added at this stage.
-
Solvothermal Reaction: Securely cap the vial. Place the vial in a programmable oven. Ramp the temperature to the desired reaction temperature (typically between 80 °C and 150 °C) and hold for a set period (typically 12 to 72 hours).
-
Isolation of Product: After the reaction period, slowly cool the oven back to room temperature. Crystalline product should be visible at the bottom of the vial.
-
Washing and Activation: Carefully decant the mother liquor. Wash the crystalline product several times with fresh DMF to remove any unreacted starting materials. Subsequently, exchange the DMF with a more volatile solvent like ethanol or acetone over 1-2 days.
-
Drying: Dry the final product under vacuum or gentle heating to remove the solvent from the pores, yielding the activated MOF.
Caption: General Experimental Workflow for MOF Synthesis.
Summary of Performance and Application Suitability
| Feature | This compound | Terephthalic acid monomethyl ester |
| Structural Symmetry | Asymmetrical | Symmetrical |
| Steric Profile | Hindered carboxyl group due to ortho-methyl | Unhindered functional groups |
| Predictability in Assembly | Lower; can lead to novel, complex topologies | High; favors well-known, symmetrical structures |
| Resulting MOF Pore Environment | Functionalized with methyl groups; potentially chiral | Unfunctionalized; pore chemistry defined by backbone |
| Ideal For... | Exploring new MOF topologies; creating functionalized pores for selective catalysis or separation. | Constructing robust, highly porous, and well-characterized frameworks; linear polymer synthesis. |
Conclusion
The choice between this compound and terephthalic acid monomethyl ester is a strategic one, guided by the desired outcome of the research.
-
Terephthalic acid monomethyl ester is the reliable, foundational building block. Its symmetry and predictable reactivity make it the ideal choice for applications where robust, well-defined, and highly porous structures are paramount, such as in the production of established polymers or foundational MOFs for gas storage.[14]
-
This compound represents a tool for architectural refinement and functional diversification. The introduction of asymmetry and steric bulk via the methyl group provides a mechanism for researchers to deliberately disrupt simple packing and introduce functionality. This makes it a superior candidate for developing next-generation materials where the precise chemical environment of a pore or the novelty of the structure's topology is key to achieving advanced functions in catalysis, selective separations, or drug delivery.[8][22]
Ultimately, understanding the subtle yet powerful influence of a single methyl group allows scientists to move from simply building materials to intelligently designing them for a specific purpose.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 1679-64-7: Monomethyl terephthalate | CymitQuimica [cymitquimica.com]
- 4. Monomethyl terephthalate | C9H8O4 | CID 15513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1245919-29-2 | Benchchem [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. innospk.com [innospk.com]
- 8. 4-甲氧基-2-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. US2808428A - Preparation of monoesters of terephthalic acid - Google Patents [patents.google.com]
- 11. EP4288485A1 - A process for preparing a monoester of terephthalic acid and its derivatives - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Terephthalic acid:Properties,Mechanism,Application_Chemicalbook [chemicalbook.com]
- 14. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 15. WO2020262451A1 - Metal-organic framework having terephthalic acid based ligand - Google Patents [patents.google.com]
- 16. Nobel Explainer: UAlbany Chemist Jeremy Feldblyum on Metal-Organic Frameworks | University at Albany [albany.edu]
- 17. researchgate.net [researchgate.net]
- 18. Terephthalate and trimesate metal–organic frameworks of Mn, Co, and Ni: exploring photostability by spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Metal–organic frameworks based on 4-(4-carboxyphenyl)-2,2,4,4-terpyridine: structures, topologies and electrocatalytic behaviors in sodium laurylsulfonate aqueous solution - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. nbinno.com [nbinno.com]
A Comparative Guide to Structural Analogs of 4-(Methoxycarbonyl)-2-methylbenzoic Acid for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the design of novel therapeutics. Its synthetic tractability and ability to engage in crucial interactions with biological targets make it a privileged structure. Among its myriad derivatives, 4-(Methoxycarbonyl)-2-methylbenzoic acid stands out as a valuable intermediate in organic synthesis, particularly in the development of more complex molecular architectures.[1] This guide provides an in-depth, comparative analysis of key structural analogs of this compound, offering insights into their synthesis, physicochemical properties, and biological activities to aid researchers and drug development professionals in their quest for new functional molecules.
The Core Moiety: this compound at a Glance
This compound (CAS 1245919-29-2) is a bifunctional molecule possessing both a carboxylic acid and a methyl ester.[1] This dual reactivity allows for selective chemical transformations, making it a versatile building block. While not extensively studied for its own biological activity, its structural motifs are present in compounds with significant therapeutic potential, notably as intermediates in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors used in the treatment of type 2 diabetes.[2][3] Understanding how structural modifications to this core moiety impact its properties is paramount for rational drug design.
Key Physicochemical Properties of the Parent Compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)OC)C(=O)O | [1] |
| InChI Key | SBPJASCDQWPSME-UHFFFAOYSA-N | [1] |
A Comparative Analysis of Structural Analogs
This section delves into a comparative analysis of rationally selected structural analogs of this compound. The analogs have been chosen to explore the impact of positional isomerism, ester homologation, and methyl group substitution on the molecule's overall profile.
Positional Isomers: The Impact of Methyl Group Placement
The position of the methyl group on the benzene ring can significantly influence the electronic and steric properties of the molecule, thereby affecting its reactivity and biological interactions.
Table 1: Comparison of Physicochemical Properties of Methyl-Substituted Positional Isomers
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences & Predicted Impact |
| This compound | ![]() |
C₁₀H₁₀O₄194.18The meta position of the methyl group has a less pronounced steric effect on the carboxylic acid compared to the ortho isomer, potentially leading to different binding conformations with biological targets.2-(Methoxycarbonyl)-4-methylbenzoic acid
C₁₀H₁₀O₄194.18Here, the substituents are rearranged. The methyl group is para to the carboxylic acid. This arrangement will significantly alter the molecule's polarity and interaction profile.
Synthesis and Biological Insights:
The synthesis of these positional isomers generally involves the esterification of the corresponding methyl-substituted phthalic acid or the oxidation of a corresponding dimethylbenzene derivative followed by selective esterification. For instance, methyl 3-amino-4-methylbenzoate can be synthesized by the esterification of 3-amino-4-methylbenzoic acid with methanol and thionyl chloride.[4] While direct comparative biological data for these specific isomers is scarce, studies on related benzoic acid derivatives show that substituent position is critical for activity. For example, in a series of VLA-4 antagonists, the substitution pattern on the benzoic acid core was a key determinant of potency.[5]
Ester Homologation: Modulating Lipophilicity and Bioavailability
Altering the ester group from methyl to ethyl or other alkyl chains is a common strategy in medicinal chemistry to fine-tune lipophilicity, which in turn can affect solubility, cell permeability, and pharmacokinetic properties.
Table 2: Comparison of Ester Homologs
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences & Predicted Impact |
| This compound | ![]() |
C₁₁H₁₂O₄208.21The ethyl ester increases lipophilicity, which may enhance cell membrane permeability but could also decrease aqueous solubility.
Synthesis and Biological Insights:
The synthesis of the ethyl ester analog can be achieved through Fischer esterification of 2-methylterephthalic acid with ethanol or by reacting the corresponding acid chloride with ethanol. A general method for the esterification of substituted benzoic acids involves the use of trialkyloxonium salts, such as triethyloxonium tetrafluoroborate, which can provide high yields.[6] The increased lipophilicity of the ethyl ester could be advantageous in contexts where the target is located within a lipid-rich environment, such as a cell membrane-bound enzyme.
Methyl Group Substitution: Exploring Electronic and Steric Diversity
Replacing the methyl group with other substituents, such as a chloro group, introduces significant changes in the electronic nature and steric bulk of the molecule.
Table 3: Comparison of Methyl Group Substitution
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences & Predicted Impact |
| This compound | ![]() |
C₉H₇ClO₄214.60The chloro group is an electron-withdrawing group and has a similar steric size to a methyl group. This will increase the acidity of the carboxylic acid and alter the electronic properties of the aromatic ring.
Synthesis and Biological Insights:
The synthesis of 2-chloro-4-(methoxycarbonyl)benzoic acid has been reported.[7] The introduction of a chloro substituent can be beneficial for several reasons. The electron-withdrawing nature of chlorine can enhance binding to targets through halogen bonding and can also block metabolic oxidation at that position, potentially improving the metabolic stability of the compound. For instance, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate in the synthesis of SGLT2 inhibitors.[8] This highlights the importance of halogenated benzoic acid derivatives in this therapeutic area.
Experimental Protocols
Reproducibility is the bedrock of scientific advancement. This section provides generalized, yet detailed, experimental protocols for the synthesis and evaluation of the discussed analogs.
General Procedure for Fischer Esterification
This protocol describes a standard method for the synthesis of methyl or ethyl esters of substituted benzoic acids.
-
Reaction Setup: In a round-bottom flask, dissolve the substituted benzoic acid (1.0 eq) in an excess of the corresponding alcohol (methanol or ethanol, ~10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel or by recrystallization.
Protocol for In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)
This generalized protocol can be adapted to determine the half-maximal inhibitory concentration (IC₅₀) of the analogs against a target enzyme.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare solutions of the target enzyme and its substrate in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.
-
Incubate the plate for a specific time at an optimal temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[6]
-
Visualizing Relationships and Workflows
Diagrams are indispensable tools for conveying complex information concisely. The following diagrams, rendered in DOT language, illustrate a general synthesis workflow and the logical relationships in a structure-activity relationship (SAR) study.
References
- 1. This compound | 1245919-29-2 | Benchchem [benchchem.com]
- 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. US9834533B2 - Process for preparing SGLT2 inhibitors and intermediates thereof - Google Patents [patents.google.com]
- 4. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemscene.com [chemscene.com]
- 8. chemimpex.com [chemimpex.com]
A Comparative Guide to the Analytical Identification of 4-(Methoxycarbonyl)-2-methylbenzoic acid
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical entities is a cornerstone of scientific rigor and product integrity. This guide provides an in-depth comparison of analytical techniques for the structural elucidation and identification of 4-(Methoxycarbonyl)-2-methylbenzoic acid, a substituted aromatic compound with relevance in organic synthesis and pharmaceutical research. We will move beyond a simple listing of methods to a nuanced discussion of the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Introduction to this compound
This compound is a bifunctional molecule containing both a carboxylic acid and a methyl ester group attached to a toluene scaffold. Its precise characterization is critical for ensuring purity, understanding its chemical behavior, and for regulatory compliance in pharmaceutical applications. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of this compound.
Spectroscopic Techniques: Unveiling the Molecular Architecture
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbons (¹³C NMR).
In ¹H NMR, the chemical shift, integration, and multiplicity of the signals provide a wealth of structural information. For this compound, we would expect to see distinct signals for the aromatic protons, the methyl protons of the ester, and the methyl protons on the aromatic ring. The acidic proton of the carboxylic acid often appears as a broad singlet at a downfield chemical shift.
¹³C NMR spectroscopy provides information on all the unique carbon atoms in the molecule. Key signals to identify would be the carbonyl carbons of the carboxylic acid and the ester, the aromatic carbons, and the methyl carbons. The chemical shifts of the carbonyl carbons are particularly diagnostic.[1][2]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 8-16 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.
For this compound (Molecular Weight: 194.19 g/mol ), the molecular ion peak ([M]⁺) would be expected at m/z 194. Subsequent fragmentation can provide clues about the structure. Common fragmentation pathways for benzoic acid derivatives include the loss of the hydroxyl group from the carboxylic acid or cleavage of the ester group.[3]
Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or coupled with a gas chromatograph for volatile samples.
-
Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV). This will generate the molecular ion and various fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.
For this compound, key characteristic absorptions would include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[4][5]
-
A strong C=O stretch from the carboxylic acid, around 1760-1690 cm⁻¹.[4]
-
A strong C=O stretch from the ester, typically around 1750-1735 cm⁻¹.[1][2]
-
C-O stretching vibrations for both the carboxylic acid and the ester.[4][5]
-
C-H stretching and bending vibrations for the aromatic ring and methyl groups.
Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the infrared spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Chromatographic Techniques: Separation and Quantification
Chromatographic techniques are essential for assessing the purity of a compound and for its quantification in a mixture.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[6][7] A reversed-phase C18 column is a common choice for the analysis of substituted benzoic acids.[6]
Experimental Protocol: HPLC-UV Analysis
-
Mobile Phase Preparation: Prepare a suitable mobile phase, often a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
System Equilibration: Equilibrate the HPLC system and the C18 column with the initial mobile phase composition.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.
-
Injection: Inject a small volume (e.g., 10-20 µL) of the sample solution onto the column.
-
Chromatographic Separation: Elute the sample through the column using either an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) method.
-
Detection: Monitor the column effluent using a UV detector at a wavelength where the analyte exhibits strong absorbance (e.g., around 230-254 nm for aromatic compounds).
-
Data Analysis: The retention time of the peak is used for identification (by comparison with a standard), and the peak area is used for quantification.
Gas Chromatography (GC)
GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, the analysis of polar compounds like carboxylic acids by GC can be challenging due to their low volatility and tendency to adsorb onto the column, leading to poor peak shape and reproducibility.[8] Derivatization, such as esterification of the carboxylic acid group, is often necessary to improve the chromatographic performance.[8]
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Derivatization: React the sample with a derivatizing agent (e.g., diazomethane or a silylating agent like BSTFA) to convert the carboxylic acid to its more volatile methyl ester or silyl ester derivative.
-
Instrument Setup: Use a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or DB-17).
-
Injection: Inject a small volume of the derivatized sample solution into the heated GC inlet.
-
Separation: Separate the components of the sample based on their boiling points and interactions with the stationary phase of the column using a temperature program.
-
Detection: Use a mass spectrometer as the detector (GC-MS) to provide both retention time information and mass spectral data for peak identification.
-
Data Analysis: Identify the derivatized analyte by its retention time and mass spectrum.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR | Detailed molecular structure, connectivity, and stereochemistry. | Unambiguous structure elucidation, non-destructive. | Lower sensitivity, requires relatively pure sample, expensive instrumentation. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Isomers may not be distinguishable, fragmentation can be complex. |
| FTIR Spectroscopy | Presence of functional groups. | Fast, non-destructive, easy to use. | Provides limited structural information, not suitable for complex mixtures. |
| HPLC-UV | Purity, quantification, and identification by retention time. | High resolution, good for non-volatile compounds, robust and reproducible. | Identification is not definitive without a reference standard. |
| GC-MS | Purity, quantification, and definitive identification by mass spectrum. | High sensitivity and selectivity, provides structural information. | Requires volatile and thermally stable compounds, derivatization may be necessary for polar analytes. |
Logical Workflow for Identification
A logical and efficient workflow for the identification of this compound would involve a multi-technique approach.
Caption: Recommended analytical workflow for comprehensive identification.
Conclusion
The confident identification of this compound necessitates a synergistic approach that leverages the strengths of multiple analytical techniques. While NMR spectroscopy stands as the definitive tool for structural elucidation, mass spectrometry and FTIR provide crucial complementary information regarding molecular weight and functional groups. Chromatographic techniques like HPLC and GC are indispensable for assessing purity and for quantitative analysis. By following a logical workflow and understanding the principles behind each technique, researchers can ensure the accurate and reliable characterization of this and other important chemical entities.
References
- 1. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]
- 2. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(Methoxycarbonyl)-2-methylbenzoic Acid for Laboratory Professionals
In the dynamic landscape of scientific research and pharmaceutical development, a profound commitment to safety and environmental stewardship is paramount. The responsible management of chemical reagents, from acquisition to disposal, forms the bedrock of a sustainable and secure laboratory environment. This guide offers an in-depth, procedural framework for the proper disposal of 4-(Methoxycarbonyl)-2-methylbenzoic acid, empowering researchers to handle this compound with confidence and precision. Our objective is to transcend mere compliance, fostering a culture of safety that protects both the innovator and the environment.
Foundational Understanding: Chemical and Hazard Profile
Before implementing any disposal protocol, a thorough understanding of the subject compound is essential. This compound is a solid organic compound whose properties and associated hazards dictate its handling and disposal requirements.
Key Chemical Information:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 5994-55-8 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.19 g/mol |
Hazard Identification:
Based on data for the closely related compound, 4-Methoxy-2-methylbenzoic acid (CAS 6245-57-4), the primary hazards are as follows:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
It is imperative to always consult the specific Safety Data Sheet (SDS) for CAS number 5994-55-8 upon receipt of the chemical to obtain the most accurate and detailed hazard information.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
The selection and consistent use of appropriate Personal Protective Equipment (PPE) is the most immediate and effective measure to mitigate exposure risks during the handling and disposal of this compound.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[2] In situations with a significant risk of dust generation or splashing, a face shield should be worn in addition to goggles.[2][3]
-
Skin Protection: A chemical-resistant lab coat must be worn and kept fully buttoned.[4] Chemical-resistant gloves, such as nitrile gloves, are required and should be inspected for integrity before each use.[4][5] Contaminated gloves must be changed immediately.
-
Respiratory Protection: All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[2]
-
Footwear: Fully enclosed shoes are required in the laboratory at all times.[4]
Disposal Protocol: A Step-by-Step Workflow
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Segregation
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions.
-
Solid Waste: Collect unused or expired this compound and any disposable materials contaminated with the solid (e.g., weigh boats, contaminated paper towels) in a designated, leak-proof, and clearly labeled hazardous waste container for solid organic waste.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for non-halogenated organic liquid waste. Crucially, organic acid waste streams must be kept separate from bases, oxidizers, and inorganic acids to prevent violent reactions. [6]
Step 2: Container Management
-
Labeling: All hazardous waste containers must be accurately labeled with the full chemical name, "Hazardous Waste," and a clear indication of the associated hazards (e.g., "Irritant").
-
Closure: Keep waste containers securely sealed at all times, except when adding waste.
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
Step 3: Neutralization of Dilute Aqueous Acidic Waste (Optional and Policy-Dependent)
For very dilute aqueous solutions containing this compound, neutralization may be an option prior to disposal, but only if permitted by your institution's Environmental Health and Safety (EHS) department.
This procedure must be performed in a chemical fume hood with appropriate PPE.
-
While stirring, slowly add a weak base, such as a saturated sodium bicarbonate solution, to the acidic waste.
-
Monitor the pH of the solution. The addition of a weak base to an acid can cause effervescence (bubbling); add the base slowly to control the reaction.
-
Continue adding the base until the pH is in the neutral range (typically 6-8).
-
The resulting neutralized solution may still be considered hazardous waste and should be disposed of in accordance with your institution's guidelines.
Step 4: Final Disposal
Your institution's EHS department is the final authority on chemical waste disposal.
-
Ensure all waste containers are properly labeled and sealed.
-
Complete all necessary waste pickup documentation.
-
Schedule a pickup with your EHS department for final disposal in an approved hazardous waste facility.[7][8][9]
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Spill Management: A Protocol for Rapid and Safe Response
In the event of a spill, a swift and well-rehearsed response is essential to minimize exposure and environmental contamination.
For a Small Spill of Solid Material:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Containment: Gently cover the spill with a paper towel to prevent the dust from becoming airborne.
-
Cleanup: Carefully sweep the solid material into a dustpan or onto a piece of cardboard. Avoid creating dust.
-
Disposal: Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container for solid organic waste.
-
Decontamination: Clean the spill area with soap and water.
For a Large Spill:
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's EHS department and, if necessary, emergency services.
-
Secure the Area: Prevent unauthorized entry into the spill zone.
-
Do Not Attempt to Clean: A large spill should only be handled by trained emergency response personnel.
By adhering to these rigorous protocols, you are not only ensuring your personal safety and that of your colleagues but also upholding the highest standards of scientific integrity and environmental responsibility.
References
- 1. fishersci.com [fishersci.com]
- 2. leelinework.com [leelinework.com]
- 3. uah.edu [uah.edu]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

